Flucytosine
描述
This compound is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of serious infections caused by certain strains of two types of fungi: Candida and Cryptococcus. For example, this compound may be used to treat cryptococcosis, which is an infection caused by Cryptococcus fungi.
Cryptococcosis can be an opportunistic infection (OI) of HIV.
A fluorinated cytosine analog that is used as an antifungal agent.
This compound is a Nucleoside Analog Antifungal.
This compound is an antifungal agent used to treat severe infections caused by candida and cryptococcus. This compound therapy can cause transient mild-to-moderate serum aminotransferase elevations and has been mentioned as a very rare cause of clinically apparent acute drug induced liver injury.
This compound has been reported in Garcinia dulcis with data available.
This compound is a pyrimidine compound and a fluorinated cytosine analog exhibiting antifungal activity. After penetration into the fungal cells, this compound is deaminated to its active metabolite 5-fluorouracil. 5-fluorouracil replaces uracil during fungal RNA synthesis, thereby inhibiting fungal protein synthesis. In addition, fluorouracil is further metabolized to 5-fluorodeoxyuridylic acid monophosphate, which inhibits thymidylate synthetase, thereby interrupting nucleotide metabolism, DNA synthesis and ultimately protein synthesis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1971 and has 3 approved and 8 investigational indications. This drug has a black box warning from the FDA.
This compound is only found in individuals that have used or taken this drug. It is a fluorinated cytosine analog that is used as an antifungal agent. [PubChem]Although the exact mode of action is unknown, it has been proposed that this compound acts directly on fungal organisms by competitive inhibition of purine and pyrimidine uptake and indirectly by intracellular metabolism to 5-fluorouracil. This compound enters the fungal cell via cytosine permease; thus, this compound is metabolized to 5-fluorouracil within fungal organisms. The 5-fluorouracil is extensively incorporated into fungal RNA and inhibits synthesis of both DNA and RNA. The result is unbalanced growth and death of the fungal organism. It also appears to be an inhibitor of fungal thymidylate synthase.
Structure
3D Structure
属性
IUPAC Name |
6-amino-5-fluoro-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRECTZIEBJDKEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3O | |
| Record name | flucytosine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Flucytosine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023059 | |
| Record name | Flucytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Flucytosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>19.4 [ug/mL] (The mean of the results at pH 7.4), In water, 1.5 g/100 mL at 25 °C, Slightly soluble in alcohol; practically insoluble in chloroform, ether, 1 g in about 12 mL 0.1 N HCL, 1.92e+00 g/L | |
| Record name | SID56424024 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Flucytosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01099 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flucytosine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Flucytosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White crystalline solid | |
CAS No. |
2022-85-7 | |
| Record name | Flucytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2022-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flucytosine [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flucytosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01099 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2022-85-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluorocytosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flucytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flucytosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUCYTOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D83282DT06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Flucytosine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Flucytosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
295-297 °C (dec), 296 °C | |
| Record name | Flucytosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01099 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flucytosine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Flucytosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Flucytosine's Mechanism of Action in Fungal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flucytosine (5-FC), a synthetic fluorinated pyrimidine (B1678525) analog, remains a critical component in the arsenal (B13267) against systemic mycoses, particularly in combination therapies for cryptococcosis and candidiasis. Its efficacy hinges on its selective uptake and metabolic conversion into potent antimetabolites within the fungal cell, leading to the disruption of essential cellular processes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its transport, enzymatic activation, and the dual inhibition of RNA and DNA synthesis. Furthermore, this document outlines key experimental protocols for the assessment of this compound's antifungal activity and the characterization of resistance mechanisms, supplemented with quantitative data and visual workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction
Introduced in the 1960s, this compound (5-fluorocytosine) is an antifungal agent with a narrow but important spectrum of activity, primarily against pathogenic yeasts such as Cryptococcus and Candida species.[1] Unlike many other antifungals that target the cell membrane or wall, this compound acts as a pro-drug that, once inside the fungal cell, interferes with nucleic acid synthesis.[2] Its selective toxicity is attributed to the presence of specific enzymes in fungi that are absent in mammalian cells.[2] However, the emergence of resistance when used as monotherapy has led to its primary use in combination with other antifungal agents, most notably amphotericin B.[3] A thorough understanding of its mechanism of action is paramount for optimizing its clinical use and for the development of novel antifungal strategies.
The Core Mechanism of Action
The antifungal activity of this compound is a multi-step process that begins with its transport into the fungal cell and culminates in the inhibition of both RNA and DNA synthesis.
Uptake and Metabolic Activation
This compound itself is not cytotoxic. Its journey to becoming an active antifungal agent begins with its transport across the fungal cell membrane by a specific purine-cytosine permease, encoded by the FCY2 gene.[4] This transport is an active process.[5]
Once inside the cytoplasm, this compound is rapidly deaminated to 5-fluorouracil (B62378) (5-FU) by the fungal-specific enzyme cytosine deaminase, encoded by the FCY1 gene.[4][6] This step is crucial for the selective toxicity of this compound, as mammalian cells lack a functional cytosine deaminase.[6]
The resulting 5-FU is then further metabolized through the pyrimidine salvage pathway. The enzyme uracil (B121893) phosphoribosyltransferase (UPRT), encoded by the FUR1 gene, converts 5-FU into 5-fluorouridine (B13573) monophosphate (5-FUMP).[4]
Dual Inhibition of RNA and DNA Synthesis
5-FUMP serves as a precursor to two distinct inhibitory pathways:
-
Inhibition of RNA Synthesis: 5-FUMP is phosphorylated to 5-fluorouridine diphosphate (B83284) (5-FUDP) and subsequently to 5-fluorouridine triphosphate (5-FUTP).[4] FUTP is then incorporated into newly synthesized RNA in place of uridine (B1682114) triphosphate (UTP).[5] This incorporation of a fluorinated nucleotide disrupts RNA processing and protein synthesis, leading to cellular dysfunction.[5]
-
Inhibition of DNA Synthesis: 5-FUMP can also be converted to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (5-FdUMP).[5] 5-FdUMP is a potent and irreversible inhibitor of thymidylate synthase, a key enzyme in the de novo synthesis of thymidine (B127349) monophosphate (dTMP).[2] The inhibition of thymidylate synthase depletes the intracellular pool of thymidine triphosphate (dTTP), an essential precursor for DNA replication and repair, thereby halting DNA synthesis.[2]
The dual action of this compound, disrupting both RNA and DNA synthesis, contributes to its fungicidal activity against susceptible organisms.
Caption: Metabolic activation of this compound in fungal cells.
Quantitative Data
Enzyme Kinetic Parameters
Detailed kinetic studies on the enzymes involved in this compound metabolism in pathogenic fungi are limited in publicly available literature. However, studies on homologous enzymes, particularly from Saccharomyces cerevisiae, provide insights into their function. The affinity (Km) and catalytic efficiency (kcat/Km) of cytosine deaminase for this compound and UPRTase for 5-fluorouracil are critical determinants of the drug's efficacy.
| Enzyme | Fungal Species | Substrate | Km | Vmax | kcat | kcat/Km | Reference |
| Cytosine Deaminase (FCY1) | Candida albicans | This compound | N/A | N/A | N/A | N/A | |
| UPRTase (FUR1) | Candida albicans | 5-Fluorouracil | N/A | N/A | N/A | N/A |
Antifungal Susceptibility
The in vitro activity of this compound is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 2: this compound MICs for Various Fungal Pathogens
| Fungal Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Testing Standard | Reference |
| Candida albicans | 8,803 | 0.125 | 1 | NCCLS (CLSI) | [6] |
| Candida glabrata | 8,803 | 0.12 | 0.12 | NCCLS (CLSI) | [6] |
| Candida parapsilosis | 8,803 | 0.25 | 0.25 | NCCLS (CLSI) | [6] |
| Candida tropicalis | 8,803 | 0.25 | 1 | NCCLS (CLSI) | [6] |
| Candida krusei | 8,803 | 32 | 32 | NCCLS (CLSI) | [6] |
| Cryptococcus neoformans | - | - | - | - | [7] |
Note: MIC values can vary depending on the specific isolates and testing methodology.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)
This protocol outlines the reference method for determining the MIC of this compound against yeasts.
Materials:
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound powder
-
Sterile water
-
Yeast inoculum
-
Spectrophotometer or inverted mirror
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile water.
-
Preparation of Microtiter Plates: a. Dispense 100 µL of RPMI 1640 medium into each well of the microtiter plate. b. Create a serial two-fold dilution of this compound across the wells, typically ranging from 64 µg/mL to 0.125 µg/mL.
-
Inoculum Preparation: a. Culture the yeast isolate on Sabouraud dextrose agar (B569324) at 35°C. b. Prepare a suspension of the yeast in sterile water and adjust the turbidity to match a 0.5 McFarland standard. c. Dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation: Add 100 µL of the diluted yeast inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control well. This can be assessed visually using an inverted mirror or spectrophotometrically.
Caption: Workflow for this compound MIC determination.
Molecular Identification of Resistance Mutations
This protocol describes the general workflow for identifying mutations in the FCY1, FCY2, and FUR1 genes associated with this compound resistance.
Materials:
-
Fungal genomic DNA extraction kit
-
PCR primers specific for FCY1, FCY2, and FUR1
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the fungal isolate using a commercial kit or standard protocols.
-
PCR Amplification: a. Set up PCR reactions containing the extracted genomic DNA, gene-specific primers, Taq polymerase, dNTPs, and PCR buffer. b. Perform PCR using a thermocycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times) for the specific primers and target genes.
-
Verification of PCR Products: a. Run the PCR products on an agarose gel to verify the amplification of a DNA fragment of the expected size.
-
DNA Sequencing: a. Purify the PCR products. b. Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: a. Align the obtained DNA sequence with the wild-type reference sequence for the respective gene. b. Identify any nucleotide substitutions, insertions, or deletions that may lead to amino acid changes or premature stop codons, indicating a potential resistance mutation.
Caption: Identifying this compound resistance mutations.
Mechanisms of Resistance
Resistance to this compound can be primary (innate) or secondary (acquired during therapy). The primary mechanisms of resistance involve mutations in the genes responsible for its uptake and metabolism:
-
Mutations in FCY2: Alterations in the cytosine permease can impair the uptake of this compound into the fungal cell.[7]
-
Mutations in FCY1: Changes in the cytosine deaminase enzyme can reduce or eliminate its ability to convert this compound to 5-FU.[7]
-
Mutations in FUR1: Defects in UPRTase can prevent the conversion of 5-FU to 5-FUMP, blocking the downstream inhibitory effects.[7]
Increased production of pyrimidines, which can compete with the fluorinated antimetabolites, is another described mechanism of resistance.
Conclusion
This compound's unique mechanism of action, involving its selective metabolic activation within fungal cells to inhibit both RNA and DNA synthesis, underscores its importance in antifungal therapy. A comprehensive understanding of its uptake, enzymatic conversions, and downstream effects is crucial for its effective clinical application and for overcoming the challenge of drug resistance. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate this important antifungal agent and to develop novel strategies to combat life-threatening fungal infections. Continued research into the kinetic properties of the key fungal enzymes and the molecular basis of resistance will be vital for preserving and enhancing the utility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic analysis of 5-fluorouracil action against various cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Analysis of 5‐Fluorouracil Action against Various Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Transcriptome Kinetics of Saccharomyces cerevisiae in Response to Viral Killer Toxin K1 [frontiersin.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Molecular Mechanisms of Primary Resistance to this compound in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of 5-Fluorocytosine: A Technical Guide
Introduction
5-Fluorocytosine (B48100) (5-FC), also known as flucytosine, is a synthetic antimycotic agent that has been a cornerstone in the treatment of severe systemic fungal infections for decades.[1][2][3] Initially synthesized in 1957 by Robert Duschinsky and his colleagues at Hoffmann-La Roche as a potential anti-tumor agent, its potent antifungal properties were discovered four years later.[1][3][4] This guide provides an in-depth technical overview of the discovery, history, mechanism of action, synthesis, and biological evaluation of 5-fluorocytosine, tailored for researchers, scientists, and drug development professionals.
Discovery and History
The journey of 5-fluorocytosine began in the quest for novel cancer therapies.[1] Following the successful development of 5-fluorouracil (B62378) (5-FU) as a chemotherapeutic agent, researchers aimed to create analogues with improved efficacy and reduced toxicity.[5] 5-FC was synthesized with this goal in mind, but it demonstrated insufficient activity against tumors.[1] However, in 1963, its significant antifungal effects were identified, leading to a shift in its developmental path.[6][7] Clinical studies for its use as an antifungal agent commenced in 1968, and it received FDA approval in 1971 for the treatment of serious Candida and Cryptococcus infections.[2][6][7]
Initially, 5-FC was used as a monotherapy, but the rapid development of resistance in fungal strains became a significant limitation.[1][3] This led to the current and most common clinical application of 5-FC in combination with other antifungal drugs, most notably amphotericin B, for the treatment of severe systemic mycoses such as cryptococcal meningitis, candidiasis, chromoblastomycosis, and aspergillosis.[1][3][8] The combination therapy not only enhances the antifungal efficacy but also reduces the emergence of resistant strains.[7]
Mechanism of Action
5-Fluorocytosine is a prodrug, meaning it requires metabolic conversion to exert its antifungal effect.[1][9] The selective toxicity of 5-FC against fungal cells is attributed to the presence of specific enzymes in fungi that are absent in mammalian cells.[7]
The mechanism of action can be summarized in the following steps:
-
Uptake: 5-FC is transported into the fungal cell by a cytosine permease.[1][9]
-
Conversion to 5-Fluorouracil (5-FU): Inside the fungal cell, the enzyme cytosine deaminase rapidly converts 5-FC to 5-fluorouracil (5-FU). Mammalian cells lack this enzyme, which is a key reason for the selective toxicity of 5-FC.[9]
-
Inhibition of DNA Synthesis: 5-FU is further metabolized to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). FdUMP is a potent inhibitor of the enzyme thymidylate synthetase, which is crucial for the synthesis of thymidine, a necessary component of DNA.[7][9] Inhibition of this enzyme disrupts DNA synthesis.
-
Inhibition of RNA and Protein Synthesis: 5-FU is also converted to 5-fluorouridine (B13573) triphosphate (FUTP), which is incorporated into fungal RNA in place of uridylic acid.[1][9] This incorporation disrupts RNA structure and function, leading to errors in protein synthesis.[10]
The dual action of inhibiting both DNA and RNA synthesis contributes to the potent fungicidal activity of 5-fluorocytosine.
Data Presentation
Antifungal Activity of 5-Fluorocytosine
The in vitro activity of 5-fluorocytosine has been extensively studied against a wide range of fungal pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) for various clinically important fungal species.
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | 5208 | 0.12 - >128 | 0.25 | 1 | [8] |
| Candida glabrata | 1267 | 0.03 - 32 | 0.12 | 0.12 | [8] |
| Candida parapsilosis | 599 | 0.06 - 16 | 0.25 | 0.25 | [8] |
| Candida tropicalis | 848 | 0.12 - >128 | 0.5 | 1 | [8] |
| Candida krusei | 258 | 0.25 - >128 | 32 | 32 | [8] |
| Cryptococcus neoformans | 87 | 2 - 8 | 4 | 8 | [6] |
Pharmacokinetic Properties of 5-Fluorocytosine in Humans
| Parameter | Value | Reference(s) |
| Bioavailability (oral) | 75 - 90% | [5] |
| Protein Binding | 2 - 4% | [11] |
| Elimination Half-life | 3 - 4 hours (normal renal function) | [5] |
| Up to 85 hours (severe renal insufficiency) | [5] | |
| Excretion | >90% unchanged in urine | [2] |
| Volume of Distribution | Approximates total body water | [5] |
Toxicity of 5-Fluorocytosine in Humans
| Toxicity | Description | Serum Concentration Threshold | Reference(s) |
| Bone Marrow Suppression | Leukopenia, thrombocytopenia | > 100 - 125 µg/mL | [12][13] |
| Hepatotoxicity | Reversible elevation of liver enzymes | > 100 µg/mL | [14] |
| Gastrointestinal | Nausea, vomiting, diarrhea | Dose-dependent | [2] |
Experimental Protocols
Synthesis of 5-Fluorocytosine
Several synthetic routes for 5-fluorocytosine have been reported. A common method involves the fluorination of a pyrimidine (B1678525) precursor. The following is a representative protocol.
Example Synthesis Protocol:
This protocol is based on the reaction of 2,5-difluoro-4-chloro-pyrimidine with hydrochloric acid followed by amination.[9][15]
Materials:
-
2,5-difluoro-4-chloro-pyrimidine
-
37% aqueous hydrochloric acid
-
33% aqueous ammonia (B1221849) solution
-
Water
Procedure:
-
Stir 15.05 g (0.1 mole) of 2,5-difluoro-4-chloro-pyrimidine in 30 ml of 37% strength aqueous hydrochloric acid at 50°C for 2 hours.
-
After the mixture has cooled, neutralize it with 33% strength aqueous ammonia solution.
-
Dilute the mixture with 100 ml of ethanol and add a further 20 ml of aqueous 33% strength ammonia solution.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture in vacuo.
-
Take up the residue in 60 ml of water.
-
Filter the resulting solid with suction, wash with water, and dry to yield 5-fluorocytosine.
In Vitro Antifungal Susceptibility Testing
The following is a standardized protocol for determining the minimum inhibitory concentration (MIC) of 5-fluorocytosine against yeast isolates, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.[8]
Materials:
-
5-fluorocytosine standard powder
-
RPMI 1640 medium, buffered to pH 7.0 with 0.165 M MOPS
-
96-well microdilution plates
-
Yeast inoculum
-
Spectrophotometer
Procedure:
-
Drug Preparation: Prepare a stock solution of 5-fluorocytosine in water. Perform serial twofold dilutions in RPMI 1640 medium to achieve final concentrations ranging from 0.12 to 128 µg/mL in the microdilution plate wells.
-
Inoculum Preparation: Culture the yeast isolate on Sabouraud dextrose agar (B569324). Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized yeast inoculum to each well of the microdilution plate containing 100 µL of the serially diluted drug. Include a drug-free growth control well.
-
Incubation: Incubate the plates at 35°C for 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of 5-fluorocytosine that causes a prominent decrease in turbidity (approximately 50%) compared to the growth control well.
In Vivo Antifungal Activity Assessment
The following is a representative protocol for assessing the in vivo efficacy of 5-fluorocytosine in a neutropenic murine model of disseminated candidiasis.[16]
Materials:
-
Candida albicans strain
-
Neutropenic mice (e.g., induced by cyclophosphamide)
-
5-fluorocytosine solution for injection
-
Sterile saline
-
Sabouraud dextrose agar plates
Procedure:
-
Infection: Infect neutropenic mice via tail vein injection with a standardized inoculum of Candida albicans (e.g., 10⁵ CFU per mouse).
-
Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with 5-fluorocytosine administered via a suitable route (e.g., subcutaneous injection). Administer different dosing regimens to various groups of mice.
-
Endpoint Assessment: After a defined treatment period (e.g., 24 hours), euthanize the mice. Aseptically remove the kidneys, homogenize them in sterile saline, and plate serial dilutions of the homogenates onto Sabouraud dextrose agar.
-
Data Analysis: Incubate the plates and count the number of colony-forming units (CFU) to determine the fungal burden in the kidneys. Compare the fungal burden in treated mice to that in untreated control mice to assess the efficacy of 5-fluorocytosine.
Conclusion
5-Fluorocytosine remains a critical tool in the armamentarium against severe fungal infections, particularly in combination therapy. Its unique mechanism of action, which relies on fungal-specific enzymes for its activation, provides a degree of selective toxicity. A thorough understanding of its discovery, history, mechanism, and the experimental protocols for its synthesis and evaluation is essential for researchers and clinicians working to combat life-threatening mycoses and to develop new antifungal strategies. The quantitative data on its activity, pharmacokinetics, and toxicity underscore the importance of therapeutic drug monitoring to optimize efficacy while minimizing adverse effects.
References
- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In Vitro Studies with Combinations of 5-Fluorocytosine and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activities of 5-Fluorocytosine against 8,803 Clinical Isolates of Candida spp.: Global Assessment of Primary Resistance Using National Committee for Clinical Laboratory Standards Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Fluorocytosine synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | C4H4FN3O | CID 3366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. Bone Marrow Toxicity Associated with 5-Fluorocytosine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bone marrow toxicity associated with 5-fluorocytosine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US4703121A - Process for the preparation of 5-fluorocytosine - Google Patents [patents.google.com]
- 16. In Vivo Characterization of the Pharmacodynamics of this compound in a Neutropenic Murine Disseminated Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
Flucytosine: A Comprehensive Technical Guide on its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flucytosine (5-fluorocytosine, 5-FC) is a synthetic antimycotic agent, first synthesized in 1957.[1][2] It is a fluorinated pyrimidine (B1678525) analogue of cytosine.[3][4] While initially investigated as a potential anti-tumor agent, its efficacy was found to be insufficient for that purpose.[2] However, it was subsequently discovered to be effective against fungal infections, particularly serious systemic infections caused by susceptible strains of Candida and Cryptococcus.[1][3][5] this compound is a prodrug, meaning it has no intrinsic antifungal activity itself.[4][5] Its therapeutic effect is a result of its conversion into 5-fluorouracil (B62378) (5-FU) within susceptible fungal cells, which then disrupts fungal RNA and DNA synthesis.[1][5][6] Due to the rapid development of resistance when used alone, this compound is often administered in combination with other antifungal agents, such as amphotericin B, to enhance its efficacy.[1][5][7]
Chemical and Physical Properties
This compound is an odorless, white to off-white crystalline solid.[3][8][9] Its chemical and physical properties are summarized in the table below.
| Property | Value | References |
| IUPAC Name | 4-amino-5-fluoro-1,2-dihydropyrimidin-2-one | [1] |
| Synonyms | 5-Fluorocytosine, 5-FC, Ancobon, Ancotil | [1][3] |
| CAS Number | 2022-85-7 | [3] |
| Molecular Formula | C4H4FN3O | [3] |
| Molecular Weight | 129.09 g/mol | [3][9] |
| Melting Point | 295-297 °C (with decomposition) | [1][3][8] |
| Solubility | - Water: 1.5 g/100 mL (at 25 °C) - Ethanol: Slightly soluble - DMSO: ≥6.4 mg/mL - Chloroform: Practically insoluble - Ether: Practically insoluble | [3][8][9][10] |
| pKa | 3.26 | [8] |
| Appearance | White to off-white crystalline powder | [3][9] |
| UV Maximum (in 0.1N HCl) | 285 nm | [8] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the most common industrial methods starting from either 5-fluorouracil or cytosine.
Synthesis from 5-Fluorouracil
A prevalent industrial method for synthesizing this compound begins with 5-fluorouracil (5-FU).[11][12][13] This multi-step process generally involves chlorination, amination, and subsequent hydrolysis.[13][14]
A described synthetic pathway involves the following transformations:
-
Chlorination: 5-Fluorouracil is treated with phosphorus oxychloride (POCl3) in the presence of a tertiary amine like dimethylaniline to yield 2,4-dichloro-5-fluoropyrimidine (B19854).[4][11][13]
-
Amination: The resulting 2,4-dichloro-5-fluoropyrimidine is then reacted with ammonia. This selectively substitutes the chlorine atom at the 4-position to form 4-amino-2-chloro-5-fluoropyrimidine.[4][11]
-
Hydrolysis: The final step is the hydrolysis of the remaining chlorine atom at the 2-position. This is typically achieved by heating in an acidic solution, such as hydrochloric acid, to produce this compound.[4][11]
Synthesis of this compound from 5-Fluorouracil.
Synthesis from Cytosine
An alternative approach is the direct fluorination of cytosine.[12][14] This method has been explored using both batch and continuous flow processes.[14]
A one-step continuous flow process has been developed that involves the reaction of cytosine with fluorine gas.[14]
-
Reaction Setup: A solution of cytosine in formic acid (10 wt %) and a stream of fluorine gas (10 vol % in nitrogen) are passed through a silicon carbide flow reactor.[14]
-
Reaction Conditions: The reactor is maintained at a controlled temperature, for instance, 10 °C.[14]
-
Work-up: After the reaction reaches a steady state, the product mixture is collected. n-Butanol is added to the solution to precipitate the this compound product.[14]
-
Isolation: The precipitated solid is then isolated by filtration to yield pure this compound.[14] This continuous flow method has been reported to achieve high purity (99.8%) and a yield of 83%.[14]
Alternative Synthesis Route from Cytosine
Another patented method describes a multi-step synthesis starting from cytosine that involves halogenation, protection of the amino group, fluorination, and finally deprotection.[15]
-
Halogenation: Cytosine undergoes a halogenation reaction with a halogenating agent, such as N-bromosuccinimide, in an organic solvent to produce a halogenated intermediate (e.g., 5-bromocytosine).[15]
-
Amino Group Protection: The amino group of the halogenated intermediate is then protected by reacting it with an amino protecting agent.[15]
-
Fluorination: The protected intermediate undergoes a fluorination reaction with a fluoro reagent in a polar aprotic solvent or hydrogen fluoride (B91410) at elevated temperatures (70-200 °C).[15]
-
Deprotection: The resulting fluorinated and protected intermediate is then subjected to a deprotection reaction to remove the amino protecting group, yielding 5-flucytosine, which is then purified.[15]
Mechanism of Action
This compound's antifungal activity is a result of its intracellular conversion to 5-fluorouracil (5-FU), a potent antimetabolite.[5][7][16] This conversion is selective to fungal cells because they possess the enzyme cytosine deaminase, which is absent in mammalian cells.[16]
The mechanism of action involves the following key steps:
-
Uptake: this compound is transported into the fungal cell by an enzyme called cytosine permease.[5]
-
Conversion to 5-FU: Inside the fungal cell, cytosine deaminase rapidly converts this compound to 5-fluorouracil (5-FU).[5][6]
-
Inhibition of RNA Synthesis: 5-FU is further metabolized to 5-fluorouridine (B13573) triphosphate (FUTP). FUTP is then incorporated into fungal RNA in place of uracil (B121893) triphosphate. This disrupts protein synthesis by altering the aminoacylation of tRNA.[1][5][17]
-
Inhibition of DNA Synthesis: Alternatively, 5-FU can be converted to 5-fluorodeoxyuridine monophosphate (FdUMP). FdUMP is a potent inhibitor of the enzyme thymidylate synthase.[6][7][16] This inhibition blocks the synthesis of thymidine, an essential component of DNA, thereby halting DNA replication.[1][7]
Mechanism of action of this compound in fungal cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C4H4FN3O | CID 3366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Fluorocytosine | 2022-85-7 [chemicalbook.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Facebook [cancer.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound [drugfuture.com]
- 9. This compound USP - PCCA [pccarx.com]
- 10. apexbt.com [apexbt.com]
- 11. 5-Fluorocytosine synthesis - chemicalbook [chemicalbook.com]
- 12. CN106795123A - The preparation method of this compound and fluorocytosine derivative - Google Patents [patents.google.com]
- 13. US20170298028A1 - Process for Producing Fluorocytosine and Fluorocytosine Derivatives - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN103819412A - Preparation method of 5-flucytosine - Google Patents [patents.google.com]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
Flucytosine's Antifungal Spectrum Against Pathogenic Yeasts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flucytosine (5-FC), a synthetic fluorinated pyrimidine (B1678525) analog, has been a component of antifungal therapy for decades.[1] Initially synthesized in 1957 as a potential anti-tumor agent, its antifungal properties were discovered shortly after.[1] Unlike many other antifungals, this compound is a prodrug, meaning it requires intracellular conversion to its active forms to exert its antifungal effect.[2] This unique mechanism of action, primarily targeting fungal DNA and RNA synthesis, makes it a valuable tool in the fight against pathogenic yeasts, particularly in combination with other antifungal agents to enhance efficacy and mitigate the development of resistance.[3] This guide provides a comprehensive overview of the antifungal spectrum of this compound against clinically relevant yeasts, its mechanism of action, resistance pathways, and standardized methodologies for susceptibility testing.
Mechanism of Action
This compound's antifungal activity is contingent on its uptake by fungal cells and subsequent conversion into its cytotoxic metabolites.[2] This process provides a degree of selective toxicity as mammalian cells lack a key enzyme in this pathway.[2]
-
Uptake: this compound is actively transported into the fungal cell by a cytosine permease, encoded by the FCY2 gene.[2]
-
Conversion to 5-Fluorouracil (B62378) (5-FU): Inside the fungal cell, cytosine deaminase, encoded by the FCY1 gene, rapidly deaminates this compound to 5-fluorouracil (5-FU).[2]
-
Inhibition of RNA Synthesis: 5-FU is then converted to 5-fluorouridine (B13573) triphosphate (FUTP) through a series of phosphorylation steps. FUTP is subsequently incorporated into fungal RNA, disrupting protein synthesis.[2][4]
-
Inhibition of DNA Synthesis: Alternatively, 5-FU can be converted to 5-fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase.[3] This enzyme is crucial for the synthesis of thymidine (B127349), a necessary component of DNA.[3] Inhibition of thymidylate synthase leads to a depletion of thymidine triphosphate (dTTP), thereby impairing DNA replication and repair.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C4H4FN3O | CID 3366 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Basis of Flucytosine Resistance in Candida albicans
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Flucytosine (5-FC) is a synthetic antimycotic agent that, for decades, has been a crucial component of combination therapy for severe systemic candidiasis and cryptococcosis.[1] Its efficacy, however, is threatened by the development of resistance, a phenomenon observed in Candida albicans and other pathogenic yeasts. This guide provides a comprehensive overview of the molecular underpinnings of 5-FC resistance in C. albicans. The primary mechanisms involve genetic alterations within the pyrimidine (B1678525) salvage pathway, which is essential for the conversion of 5-FC into its cytotoxic forms. Mutations in the genes encoding cytosine permease (FCY2), cytosine deaminase (FCA1, also referred to as FCY1), and uracil (B121893) phosphoribosyltransferase (FUR1) are the principal drivers of resistance. Understanding these mechanisms at a molecular level is paramount for the development of rapid diagnostic tools, novel therapeutic strategies to overcome resistance, and the design of next-generation antifungals.
Mechanism of Action of this compound
This compound exerts its antifungal effect by acting as a prodrug that leverages the fungal pyrimidine salvage pathway.[2][3] The process begins with the transport of 5-FC into the fungal cell via purine-cytosine permeases, primarily encoded by the FCY2 gene.[3][4] Once inside the cytoplasm, the fungal-specific enzyme cytosine deaminase (encoded by FCA1) deaminates 5-FC to 5-fluorouracil (B62378) (5-FU), a potent antimetabolite.[3][5] Subsequently, uracil phosphoribosyltransferase (UPRTase), the product of the FUR1 gene, converts 5-FU into 5-fluorouridine (B13573) monophosphate (5-FUMP).[2][3][6]
This deceptive nucleotide is then further phosphorylated to 5-fluorouridine triphosphate (FUTP) and incorporated into RNA, disrupting protein synthesis.[1][6] Alternatively, 5-FUMP can be converted to 5-fluoro-deoxyuridine monophosphate (5-FdUMP), a powerful inhibitor of thymidylate synthase, which ultimately blocks DNA synthesis.[1][7] The selective toxicity of this compound arises from the absence of cytosine deaminase in mammalian cells.[3][7]
Figure 1: this compound metabolic pathway in Candida albicans.
Core Molecular Mechanisms of Resistance
Resistance to 5-FC in C. albicans is primarily attributed to mutations in the genes of the pyrimidine salvage pathway. These mutations lead to decreased activity or complete loss of function of the enzymes responsible for 5-FC uptake and metabolism.
Mutations in FUR1 (Uracil Phosphoribosyltransferase)
The most frequently cited mechanism for 5-FC resistance in C. albicans involves mutations in the FUR1 gene.[2][8][9] A pivotal study identified a single nucleotide polymorphism (SNP) at position 301 (C to T) in the FUR1 gene.[6][8][9] This substitution results in a missense mutation, replacing arginine with cysteine at amino acid position 101 (Arg101Cys).[2][6][8]
-
Homozygous (T/T) isolates for this mutation exhibit high-level resistance to 5-FC.[2][6][8]
-
Heterozygous (C/T) isolates show intermediate or reduced susceptibility.[2][6][8]
-
Wild-type (C/C) isolates are typically susceptible.[6]
Protein modeling suggests that the Arg101Cys substitution disrupts the quaternary structure of the UPRTase enzyme, compromising its activity.[2][8] This specific mutation is notably prevalent in C. albicans clade I isolates.[6][9]
Mutations in FCA1 (Cytosine Deaminase)
Mutations in the FCA1 gene (the homolog of S. cerevisiae FCY1) represent another significant resistance mechanism.[5][10] These mutations can lead to a partial or total loss of cytosine deaminase activity, preventing the conversion of 5-FC to the toxic 5-FU.[5][10] For instance, a homozygous polymorphism resulting in a glycine-to-aspartate substitution at position 28 has been identified in a resistant isolate lacking the common FUR1 mutation.[2][8] Disruption of FCA1 typically confers high-level resistance to 5-FC.[5]
Mutations in FCY2 (Purine-Cytosine Permease)
Defects in the uptake of 5-FC, mediated by the purine-cytosine permease encoded by FCY2, constitute a third mechanism of resistance.[11] Mutations leading to a non-functional permease prevent the drug from entering the fungal cell. This mechanism is estimated to account for approximately 10% of 5-FC resistance in C. albicans.[1] In some Candida species, fcy2 mutations have been linked to a cross-resistance phenotype where resistance to fluconazole (B54011) is observed only in the presence of 5-FC, suggesting extracellular 5-FC may competitively inhibit fluconazole uptake.[12][13]
Quantitative Data on Resistance
The prevalence of resistance and the impact of specific mutations on 5-FC susceptibility can be quantified by Minimum Inhibitory Concentration (MIC) values.
Table 1: Frequency of Primary 5-FC Resistance in Candida Species
| Candida Species | Resistance Rate (%) | Reference(s) |
| C. albicans | 0 - 6.5% | [6][14][15] |
| C. tropicalis | ~5.1% | [15] |
| C. glabrata | ~1% | [3] |
| C. parapsilosis | ~0.8% | [15] |
| C. krusei | Intrinsically less susceptible | [6] |
Table 2: Correlation of FUR1 Genotype with 5-FC MIC in C. albicans
| Genotype at nt 301 | Amino Acid at pos 101 | Phenotype | 5-FC MIC Range (µg/mL) | Reference(s) |
| C/C | Arg/Arg | Susceptible | ≤ 0.25 | [9] |
| C/T | Arg/Cys | Decreased Susceptibility | ≥ 0.5 | [9] |
| T/T | Cys/Cys | Resistant | ≥ 16 | [9] |
Experimental Protocols for Resistance Characterization
Investigating the molecular basis of 5-FC resistance involves a series of well-defined experimental procedures.
Antifungal Susceptibility Testing (AST)
Objective: To determine the MIC of 5-FC for a given C. albicans isolate.
Methodology (Broth Microdilution - adapted from EUCAST/CLSI standards): [2][16]
-
Inoculum Preparation: Prepare a standardized inoculum of the C. albicans isolate (e.g., 0.5–2.5 x 10⁵ CFU/mL) in RPMI 1640 medium.
-
Drug Dilution: Serially dilute 5-FC in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.06 to 64 µg/mL).
-
Inoculation and Incubation: Add the fungal inoculum to each well. Incubate the plate at 35-37°C for 24-48 hours.[2]
-
Endpoint Reading: The MIC is defined as the lowest concentration of 5-FC that causes a significant (typically ≥50%) reduction in growth compared to the drug-free control well, often determined spectrophotometrically.[2]
DNA Extraction, PCR, and Gene Sequencing
Objective: To identify mutations in candidate resistance genes (FCA1, FUR1, FCY2).
Methodology: [2]
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the C. albicans strain of interest using a commercial yeast DNA extraction kit or standard protocols (e.g., enzymatic lysis followed by phenol-chloroform extraction).
-
PCR Amplification:
-
Design primers flanking the entire open reading frames (ORFs) of the target genes (FCA1, FUR1, FCY21, FCY22).[2]
-
Set up a 50 µL PCR reaction containing approximately 50 ng of genomic DNA, 1.25 U of Taq DNA polymerase, 0.2 mM of each dNTP, and 0.1 µM of each primer in a standard PCR buffer.[2]
-
Typical Cycling Conditions: 30 cycles of denaturation (94°C for 30s), annealing (55°C for 30s), and extension (72°C for 30-60s, depending on amplicon length).[2]
-
-
PCR Product Purification: Purify the amplified DNA fragment to remove primers and dNTPs using a column-based purification kit.
-
Sanger Sequencing: Sequence the purified PCR product using a fluorescent dye-terminator method (e.g., BigDye Terminator).[2]
-
Sequence Analysis: Align the obtained sequence with the wild-type reference sequence from a public database to identify any nucleotide polymorphisms, insertions, or deletions.
Figure 2: Experimental workflow for identifying resistance mutations.
Enzyme Activity Assays
Objective: To functionally validate the impact of identified mutations on enzyme activity (e.g., UPRTase).
Methodology (Conceptual for UPRTase): [17][18]
-
Protein Expression: Clone the wild-type and mutant alleles of FUR1 into an expression vector (e.g., pET vector) and express the recombinant proteins in E. coli.[19][20]
-
Protein Purification: Purify the recombinant UPRTase proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).[19][20]
-
Activity Assay: The activity of UPRTase is measured by monitoring the conversion of uracil and 5-phosphoribosyl-α-1-pyrophosphate (PRPP) to uridine (B1682114) 5'-monophosphate (UMP).[18][21]
-
This can be done spectrophotometrically by coupling the reaction to another enzyme or by directly measuring substrate/product concentration using HPLC.
-
-
Data Analysis: Compare the specific activity (enzyme units per mg of protein) of the mutant protein to the wild-type protein. A significant reduction in activity for the mutant protein confirms its role in resistance.
Conclusion and Future Directions
Resistance to this compound in Candida albicans is a well-characterized process predominantly driven by inactivating mutations in the pyrimidine salvage pathway genes FUR1, FCA1, and FCY2. The strong correlation between specific genotypes, such as the Arg101Cys substitution in Fur1p, and the resistance phenotype provides a solid foundation for the development of molecular diagnostic assays. Such assays could enable rapid prediction of 5-FC susceptibility, guiding therapeutic decisions more effectively than culture-based methods. For drug development professionals, understanding these precise resistance mechanisms offers opportunities to design novel inhibitors that bypass the salvage pathway or to develop strategies, such as adjuvant therapies, that could restore susceptibility to this cornerstone antifungal agent. Future research should focus on the interplay between these resistance mechanisms and the broader regulatory networks of the cell, as well as exploring less common resistance pathways to provide a complete picture of the 5-FC resistome in C. albicans.
References
- 1. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Primary Resistance to this compound in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutational Analysis of this compound Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of the Saccharomyces cerevisiae FCY1 gene encoding cytosine deaminase and its homologue FCA1 of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Clade-Specific this compound Resistance Is Due to a Single Nucleotide Change in the FUR1 Gene of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nonsense and Missense Mutations in FCY2 and FCY1 Genes Are Responsible for this compound Resistance and this compound-Fluconazole Cross-Resistance in Clinical Isolates of Candida lusitaniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanism of this compound Resistance in Candida lusitaniae: Contribution of the FCY2, FCY1, and FUR1 Genes to 5-Fluorouracil and Fluconazole Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-Fluconazole Cross-Resistance in Purine-Cytosine Permease-Deficient Candida lusitaniae Clinical Isolates: Indirect Evidence of a Fluconazole Uptake Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of FUR1 Gene in 5-Flucytosine Resistant Candida Isolates in Vaginal Candidiasis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound primary resistance in Candida species and Cryptococcus neoformans [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental Induction of Fluconazole Resistance in Candida tropicalis ATCC 750 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 18. fiveable.me [fiveable.me]
- 19. Identification and characterization of human uracil phosphoribosyltransferase (UPRTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biochemical Characterization of Uracil Phosphoribosyltransferase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Enzymatic Conversion of Flucytosine to 5-Fluorouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic conversion of the antifungal prodrug flucytosine (5-fluorocytosine, 5-FC) to the potent antimetabolite 5-fluorouracil (B62378) (5-FU) is a cornerstone of targeted therapeutic strategies against fungal infections and cancer. This conversion is catalyzed by cytosine deaminase (CD), an enzyme found in various microorganisms but absent in mammalian cells, providing a powerful mechanism for selective toxicity. This technical guide provides an in-depth overview of the core principles of this enzymatic conversion, including the molecular mechanisms, kinetic parameters, and detailed experimental protocols for its study. Furthermore, it explores the application of this system in Gene-Directed Enzyme Prodrug Therapy (GDEPT), a promising approach in oncology.
Introduction
This compound, a fluorinated pyrimidine (B1678525) analog, was initially synthesized as a potential anti-tumor agent.[1] While it showed limited efficacy against tumors on its own, its potent antifungal activity was discovered, leading to its clinical use.[1] The selective toxicity of this compound in fungi is attributed to the presence of cytosine deaminase, which converts it to 5-fluorouracil.[1][2] 5-FU is subsequently metabolized to cytotoxic compounds that disrupt DNA and RNA synthesis, leading to cell death.[2] Mammalian cells lack cytosine deaminase, making them inherently resistant to this compound's primary mechanism of action.[3]
This inherent selectivity has been ingeniously exploited in the field of oncology through a strategy known as Gene-Directed Enzyme Prodrug Therapy (GDEPT).[4] In GDEPT, the gene encoding a non-mammalian enzyme, such as cytosine deaminase, is delivered specifically to tumor cells.[3][4] Subsequent systemic administration of the non-toxic prodrug, this compound, results in the localized production of high concentrations of 5-FU within the tumor, thereby minimizing systemic toxicity.[3][5]
This guide will delve into the critical aspects of the enzymatic conversion of this compound to 5-fluorouracil, providing researchers and drug development professionals with the necessary knowledge to design and evaluate studies in this field.
The Key Enzyme: Cytosine Deaminase
Cytosine deaminase (CD; EC 3.5.4.1) is a hydrolytic enzyme that catalyzes the deamination of cytosine to uracil (B121893) and ammonia.[5] This enzyme is prevalent in bacteria and fungi, playing a role in their pyrimidine salvage pathway.[5][6] Crucially, it also efficiently catalyzes the conversion of 5-fluorocytosine (B48100) to 5-fluorouracil.[7]
Sources and Comparative Kinetics
Cytosine deaminases from various microbial sources have been characterized, with those from Escherichia coli (bCD) and Saccharomyces cerevisiae (yCD) being the most extensively studied for therapeutic applications. While both enzymes catalyze the desired reaction, they exhibit different kinetic properties.
Table 1: Comparative Kinetic Parameters of Cytosine Deaminases for this compound
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Saccharomyces cerevisiae (yCD) | 5-Fluorocytosine | 0.16 | 17 | 1.06 x 105 | [8] |
| Saccharomyces cerevisiae (yCD) | Cytosine | 1.1 | 91 | 8.27 x 104 | [8] |
| Escherichia coli (bCD) - Wild-type | 5-Fluorocytosine | 0.4 - 0.7 | 1.5 - 2.5 | 3.5 x 103 | [9] |
| Escherichia coli (bCD) - Mutant (e.g., 1525) | 5-Fluorocytosine | 0.7 - 1.3 | 6.4 - 10.3 | 9.1 x 103 - 1.4 x 104 | [9] |
Note: Kinetic parameters can vary depending on the specific assay conditions and enzyme preparation.
Yeast cytosine deaminase generally exhibits a higher affinity (lower Km) and catalytic efficiency (kcat/Km) for 5-fluorocytosine compared to the wild-type bacterial enzyme.[10] This has led to the preference for yCD in many GDEPT studies.[11] Furthermore, molecular engineering efforts have generated mutant bacterial CD enzymes with improved kinetic parameters for 5-FC.[9][12]
Molecular Mechanism and Metabolic Pathway
The conversion of this compound to its active cytotoxic forms involves a multi-step intracellular pathway.
-
Uptake: this compound is transported into the target cell by cytosine permease.[1]
-
Conversion to 5-FU: Inside the cell, cytosine deaminase catalyzes the hydrolytic deamination of this compound to 5-fluorouracil.[2]
-
Anabolism to Active Metabolites: 5-FU is then further metabolized by host cell enzymes:
-
RNA Synthesis Inhibition: 5-FU is converted to 5-fluorouridine monophosphate (FUMP) by uracil phosphoribosyltransferase (UPRT). FUMP is subsequently phosphorylated to 5-fluorouridine diphosphate (FUDP) and then to 5-fluorouridine triphosphate (FUTP). FUTP is incorporated into RNA, leading to errors in protein synthesis and cell death.[2]
-
DNA Synthesis Inhibition: FUMP can also be converted to 5-fluorodeoxyuridine monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[2] Inhibition of this enzyme leads to a depletion of thymidylate, disrupting DNA replication and repair.[2]
-
Experimental Protocols
Accurate and reliable measurement of cytosine deaminase activity is crucial for evaluating the efficacy of GDEPT systems and for screening improved enzyme variants. Below are detailed protocols for common assays.
Spectrophotometric Assay for Cytosine Deaminase Activity
This method is based on the difference in the UV absorbance spectra of this compound and 5-fluorouracil.
Materials:
-
Purified cytosine deaminase
-
100 mM Phosphate (B84403) buffer, pH 7.5
-
This compound stock solution (e.g., 10 mM in water)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Phosphate buffer (to a final volume of 1 ml)
-
This compound (to a final concentration of 1-5 mM)
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a known amount of purified cytosine deaminase.
-
Monitor the decrease in absorbance at 285 nm (the wavelength of maximum absorbance for this compound) or the increase in absorbance at a wavelength where 5-FU has a higher extinction coefficient than this compound.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance change over time.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εbc), where the change in absorbance is related to the change in substrate or product concentration. The molar extinction coefficient (ε) for the substrate and product at the monitored wavelength must be predetermined.
Table 2: Reagent Concentrations for Spectrophotometric Assay
| Reagent | Stock Concentration | Final Concentration |
| Phosphate Buffer (pH 7.5) | 1 M | 100 mM |
| This compound | 10 mM | 1-5 mM |
| Cytosine Deaminase | Varies | Varies (dependent on activity) |
HPLC-Based Assay for Cytosine Deaminase Activity
This method provides a more direct and sensitive quantification of 5-fluorouracil production.[13][14]
Materials:
-
Purified cytosine deaminase or cell lysate containing the enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
This compound stock solution
-
5-Fluorouracil standard solutions
-
Quenching solution (e.g., perchloric acid or trichloroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column
Procedure:
-
Enzymatic Reaction:
-
Set up a reaction mixture containing the reaction buffer, this compound (at a known concentration), and the enzyme source.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a quenching solution to precipitate the protein.
-
-
Sample Preparation:
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject a known volume of the filtered supernatant onto the HPLC system.
-
Separate the components using an appropriate mobile phase (e.g., a gradient of methanol (B129727) in water or a buffered aqueous solution).
-
Detect the elution of this compound and 5-fluorouracil by monitoring the absorbance at a suitable wavelength (e.g., 260 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of 5-fluorouracil.
-
Determine the concentration of 5-fluorouracil in the reaction samples by comparing their peak areas to the standard curve.
-
Calculate the enzyme activity as the amount of 5-fluorouracil produced per unit time per amount of enzyme.
-
Table 3: Typical HPLC Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 µL |
Experimental and Logical Workflows
Workflow for GDEPT in a Preclinical Cancer Model
The successful implementation of GDEPT involves a series of well-defined steps, from vector construction to in vivo efficacy studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Prodrug-activating systems in suicide gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene-Directed Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial cytosine deaminase is a programmable anticancer prodrug mediating enzyme: antibody, and gene directed enzyme prodrug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Generation of 5-fluorouracil from 5-fluorocytosine by monoclonal antibody-cytosine deaminase conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Bacterial Cytosine Deaminase Mutants Created by Molecular Engineering Demonstrate Improved 5FC-Mediated Cell Killing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Bacterial cytosine deaminase mutants created by molecular engineering show improved 5-fluorocytosine-mediated cell killing in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conversion of 5-fluorocytosine to 5-fluorouracil by human intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cda-amc.ca [cda-amc.ca]
An In-depth Technical Guide on the Transport Mechanisms of Flucytosine into Fungal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flucytosine (5-fluorocytosine, 5-FC), a synthetic fluorinated pyrimidine (B1678525) analog, serves as a crucial antifungal agent, particularly in combination therapies for severe systemic mycoses caused by pathogenic yeasts such as Candida spp. and Cryptococcus neoformans. Its efficacy is contingent on its transport into the fungal cell and subsequent conversion to its active, toxic metabolites. A comprehensive understanding of these transport mechanisms is paramount for optimizing drug efficacy, overcoming resistance, and developing novel antifungal strategies. This technical guide provides an in-depth exploration of the core mechanisms governing this compound uptake in fungal cells, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Core Transport Mechanisms: The Role of Purine-Cytosine Permeases
The primary route of this compound entry into fungal cells is through active transport mediated by purine-cytosine permeases.[1][2] This process is energy-dependent and coupled to a proton gradient across the fungal plasma membrane.[1]
Key Transporters Involved:
-
Fcy2: The principal transporter responsible for this compound uptake is the purine-cytosine permease Fcy2, encoded by the FCY2 gene.[2] This transporter also facilitates the uptake of natural purines (adenine, guanine, hypoxanthine) and cytosine, which can competitively inhibit this compound transport.[1]
-
Fcy2 Homologs (Fcy21 and Fcy22): Fungal genomes may contain homologs of FCY2, such as FCY21 and FCY22. While their exact contribution to this compound uptake is less characterized, they are considered part of the broader family of nucleobase transporters.
Mutations in the FCY2 gene that lead to a non-functional or absent Fcy2 protein are a common mechanism of this compound resistance, as this impedes the drug's entry into the cell.[2]
Quantitative Analysis of this compound Transport
The kinetics of this compound transport can be described by the Michaelis-Menten equation, characterized by the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the transport rate is half of Vmax and is an inverse measure of the transporter's affinity for the substrate. Vmax reflects the maximum rate of transport when the transporter is saturated with the substrate.
| Fungal Species | Transporter | Km (µM) | Vmax (pmol/min/107 cells) | Reference |
| Candida lusitaniae | Fcy2p | 1.8 ± 0.4 | 1.8 ± 0.2 | |
| Saccharomyces cerevisiae | Fcy2p | ~2.5 | Not specified | |
| Aspergillus fumigatus | FcyB | Not specified | Not specified | [3] |
| Cryptococcus neoformans | Not specified | Not specified | Not specified | [4] |
Note: Quantitative data on this compound transport kinetics is not uniformly available for all fungal species. The provided data for C. lusitaniae is derived from studies on purine-cytosine permease function. Further research is required to establish a more comprehensive comparative dataset. The activity of these transporters can be influenced by factors such as extracellular pH. For instance, in Aspergillus fumigatus, the uptake of this compound is significantly increased at a lower pH (pH 5.0).[5]
Signaling Pathways Regulating this compound Transporters
The expression of purine-cytosine permeases, including Fcy2, is tightly regulated by complex signaling networks that allow the fungal cell to adapt to its nutritional environment. A key regulatory mechanism is Nitrogen Catabolite Repression (NCR), which ensures the preferential utilization of rich nitrogen sources.
When preferred nitrogen sources like ammonia (B1221849) or glutamine are abundant, NCR is active, leading to the repression of genes involved in the transport and metabolism of alternative nitrogen sources, including the FCY2 gene. This regulation is primarily mediated by GATA-type transcription factors.[6][7][8]
The Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth in response to nutrient availability, also plays a crucial role.[9][10][11][12] When nutrients are plentiful, the TORC1 complex is active and promotes growth while repressing NCR-sensitive genes. Conversely, under nitrogen-limiting conditions, TORC1 activity is reduced, leading to the activation of GATA factors that upregulate the expression of genes like FCY2.
Caption: Signaling pathway for the regulation of Fcy2 expression by nitrogen sources.
Experimental Protocols
Radiolabeled this compound Uptake Assay
This method is a cornerstone for studying the kinetics of this compound transport. It involves measuring the accumulation of radioactively labeled this compound (e.g., [14C]-flucytosine) inside fungal cells over time.
Materials:
-
Fungal cell culture in the desired growth phase (typically mid-logarithmic).
-
Radiolabeled this compound ([14C]-5-fluorocytosine).
-
Unlabeled (cold) this compound.
-
Assay buffer (e.g., 50 mM sodium citrate, pH 5.0, containing 2% glucose).
-
Stop solution (ice-cold assay buffer).
-
Glass microfiber filters.
-
Vacuum filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Cell Preparation:
-
Grow fungal cells to the mid-logarithmic phase in an appropriate liquid medium.
-
Harvest cells by centrifugation and wash them twice with ice-cold distilled water to remove residual medium.
-
Resuspend the cells in the assay buffer to a final density of approximately 1-5 x 107 cells/mL.
-
Pre-incubate the cell suspension at the desired temperature (e.g., 30°C) for 5-10 minutes to allow them to equilibrate.
-
-
Uptake Measurement:
-
Initiate the uptake reaction by adding a known concentration of [14C]-flucytosine to the cell suspension.
-
At specific time intervals (e.g., 15, 30, 60, 120, 300 seconds), withdraw an aliquot (e.g., 100 µL) of the cell suspension.
-
Immediately transfer the aliquot to a vacuum filtration apparatus containing a glass microfiber filter.
-
Rapidly wash the cells on the filter with an excess of ice-cold stop solution to remove extracellular radiolabel.
-
-
Quantification:
-
Place the filter in a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the intracellular concentration of this compound at each time point.
-
Plot the uptake of this compound over time to determine the initial rate of transport.
-
To determine Km and Vmax, perform the assay using a range of this compound concentrations and analyze the data using a Lineweaver-Burk or other suitable plot.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Basis of pH-Dependent 5-Flucytosine Resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-fluorocytosine resistance in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. The fungal GATA factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evolution and Functional Diversity of GATA Transcription Factors in Filamentous Fungi: Structural Characteristics, Metabolic Regulation and Environmental Response [mdpi.com]
- 8. Nitrogen metabolism and virulence of Candida albicans require the GATA-type transcriptional activator encoded by GAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The TOR Signaling Pathway in Spatial and Temporal Control of Cell Size and Growth [frontiersin.org]
- 10. The TOR Signaling Pathway Governs Fungal Development, Virulence and Ustiloxin Biosynthesis in Ustilaginoidea virens | MDPI [mdpi.com]
- 11. Fission yeast TOR signaling is essential for the down-regulation of a hyperactivated stress-response MAP kinase under salt stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nutritional Control via Tor signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogues of Flucytosine: A Technical Guide on Synthesis, Activity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural analogues of flucytosine, a synthetic antimycotic agent. It details their synthesis, biological activities, and mechanisms of action, offering valuable insights for the development of novel antifungal, antiviral, and anticancer therapeutics.
Introduction to this compound (5-Fluorocytosine)
This compound (5-FC) is a fluorinated pyrimidine (B1678525) analogue that has been a cornerstone of combination antifungal therapy for decades. Its selective toxicity relies on the metabolic machinery of susceptible fungi. Inside the fungal cell, cytosine deaminase converts this compound into the anticancer drug 5-fluorouracil (B62378) (5-FU).[1][2] 5-FU is then further metabolized into 5-fluorouridine (B13573) triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). FUTP is incorporated into RNA, disrupting protein synthesis, while FdUMP inhibits thymidylate synthase, thereby blocking DNA synthesis.[1] The development of resistance and a narrow therapeutic window have spurred research into structural analogues with improved efficacy and safety profiles.
Mechanism of Action of this compound
The selective antifungal activity of this compound is a result of its targeted metabolic conversion within fungal cells. The following diagram illustrates the key steps in its mechanism of action.
Caption: Mechanism of action of this compound in fungal cells.
Synthetic Approaches to this compound Analogues
The synthesis of this compound analogues often involves modifications of the pyrimidine ring. One notable method is the Biginelli reaction, a one-pot cyclocondensation reaction.
Biginelli Reaction for Pyrimidinone/thione Analogues
Pyrimidinone and pyrimidinethione derivatives of this compound have been synthesized via a multicomponent Biginelli reaction. This reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea.
The general workflow for this synthesis and subsequent evaluation is depicted below.
Caption: General workflow for the synthesis and evaluation of this compound analogues.
Antifungal Activity of this compound Analogues
Several studies have focused on synthesizing and evaluating the antifungal activity of this compound analogues. A notable example is the work by Wani et al. (2017), who synthesized a series of pyrimidinone/thione analogues (BG1-BG4) and tested their efficacy against various clinical isolates of Candida albicans.
Quantitative Antifungal Activity Data
The minimum inhibitory concentrations (MICs) of these analogues were determined, and the results are summarized in the table below.
| Compound | Chemical Class | Test Organism | MIC Range (µg/mL) | Reference |
| BG1 | Pyrimidinone | Candida albicans (various strains) | >500 | Wani et al., 2017 |
| BG2 | Pyrimidinone | Candida albicans (various strains) | 125-500 | Wani et al., 2017 |
| BG3 | Pyrimidinethione | Candida albicans (various strains) | 250->500 | Wani et al., 2017 |
| BG4 | Pyrimidinethione | Candida albicans (various strains) | 1-32 | Wani et al., 2017[3] |
Note: The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Structure-Activity Relationship (SAR)
The data suggests a clear structure-activity relationship among these analogues. The pyrimidinethione derivative BG4 demonstrated significantly higher antifungal activity compared to the other analogues. This indicates that the presence of a thione group, in this case, is crucial for potent antifungal efficacy.
References
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Flucytosine (5-FC), a synthetic antimycotic agent, has been a valuable component of combination therapy for severe fungal infections, particularly cryptococcal meningitis and systemic candidiasis. However, the emergence of resistance, both primary and acquired, can limit its clinical efficacy. This technical guide provides a comprehensive overview of the primary mechanisms of resistance to this compound observed in clinical fungal isolates. The primary focus is on the genetic alterations within the pyrimidine (B1678525) salvage pathway, which is central to the activation of this prodrug. This document details the molecular basis of resistance, presents quantitative data on the prevalence of key mutations, outlines detailed experimental protocols for resistance characterization, and provides visual representations of the relevant pathways and workflows.
Introduction to this compound and its Mechanism of Action
This compound is a fluorinated pyrimidine analog that, in itself, possesses no antifungal activity.[1] It is transported into fungal cells via purine-cytosine permeases, primarily encoded by the FCY2 gene.[1][2] Once inside the cell, it enters the pyrimidine salvage pathway, where it is converted to its active form, 5-fluorouracil (B62378) (5-FU), by the enzyme cytosine deaminase, encoded by the FCY1 gene.[1][3] Subsequently, 5-FU is metabolized to 5-fluorouridine (B13573) monophosphate (5-FUMP) by uracil (B121893) phosphoribosyltransferase (UPRTase), encoded by the FUR1 gene.[1][2] 5-FUMP is then further phosphorylated and incorporated into RNA, disrupting protein synthesis. Additionally, 5-FUMP can be converted to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (5-FdUMP), a potent inhibitor of thymidylate synthase, which ultimately interferes with DNA synthesis.[4] The selective toxicity of this compound is attributed to the absence of cytosine deaminase in mammalian cells.[4]
Primary Mechanisms of this compound Resistance
Primary resistance to this compound is predominantly associated with mutations in the genes of the pyrimidine salvage pathway. These mutations can prevent the uptake or metabolic conversion of this compound into its toxic metabolites. The three principal genes implicated in primary this compound resistance are FCY2, FCY1, and FUR1.[1][2]
Alterations in this compound Uptake: The Role of FCY2
The FCY2 gene encodes the purine-cytosine permease responsible for the active transport of this compound into the fungal cell. Mutations that lead to a non-functional or absent permease result in reduced intracellular accumulation of the drug, thereby conferring resistance.[1][2] Resistance due to FCY2 mutations is often of a lower level compared to that caused by defects in the downstream metabolic enzymes.
Impaired Conversion to 5-Fluorouracil: The Role of FCY1
The FCY1 gene (or its homolog FCA1 in Candida albicans) encodes cytosine deaminase, the enzyme that catalyzes the first and crucial step in this compound's activation.[5][6] Mutations leading to a loss of function of this enzyme prevent the conversion of 5-FC to 5-FU, rendering the drug ineffective.[6] This mechanism typically results in high-level resistance to this compound.
Blockade of 5-Fluorouracil Metabolism: The Role of FUR1
The FUR1 gene encodes uracil phosphoribosyltransferase (UPRTase), which converts 5-FU to 5-FUMP.[1][7] Inactivating mutations in FUR1 prevent the formation of the toxic nucleotide, leading to resistance. A notable mutation in C. albicans involves a single nucleotide polymorphism (C301T) in the FUR1 gene, resulting in an arginine to cysteine substitution at amino acid position 101 (Arg101Cys).[5][7] Isolates homozygous for this mutation exhibit high-level resistance, while heterozygous isolates show reduced susceptibility.[5][7]
Data Presentation: Prevalence of this compound Resistance and Associated Mutations
The prevalence of primary resistance to this compound varies among different fungal species. The following tables summarize the reported resistance rates and the types of mutations found in key resistance genes in clinical isolates.
| Fungal Species | Prevalence of Primary Resistance | Reference(s) |
| Candida albicans | 0-3% | [1] |
| Candida glabrata | ~1% | [2] |
| Candida tropicalis | Can be high in clonal outbreaks (e.g., 35%) | [2] |
| Candida krusei | Generally less susceptible | [8] |
| Candida lusitaniae | Known to develop resistance | [1] |
| Cryptococcus neoformans | 1-2% | [9] |
Table 1: Prevalence of Primary this compound Resistance in Common Fungal Pathogens.
| Gene | Fungal Species | Mutation Type | Specific Mutation (if reported) | Consequence | Reference(s) |
| FCY1 | Candida albicans | Homozygous polymorphism | G to A | Glycine to Aspartate at position 28 | [5] |
| Candida lusitaniae | Missense | T26C | M9T in cytosine deaminase | [1] | |
| FCY2 | Candida lusitaniae | Nonsense | C505T | Truncated purine (B94841) cytosine permease | [1] |
| FUR1 | Candida albicans | Single Nucleotide Polymorphism | C301T | Arginine to Cysteine at position 101 | [5][7] |
| Cryptococcus deuterogattii | Deletions, Frameshifts, Splice site mutations | - | Loss of function | [2] |
Table 2: Examples of Mutations in FCY1, FCY2, and FUR1 Conferring this compound Resistance.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound resistance in clinical fungal isolates.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3/M27-S4)
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Materials:
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well microtiter plates.
-
This compound powder.
-
Sterile water or DMSO for drug stock preparation.
-
Fungal isolate grown on Sabouraud Dextrose Agar (SDA).
-
Spectrophotometer.
-
0.85% saline.
-
Vortex mixer.
-
Incubator (35°C).
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound. Serially dilute the stock solution in RPMI 1640 medium in the 96-well plates to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).
-
Inoculum Preparation:
-
Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm, absorbance of 0.09-0.13). This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate containing 100 µL of the serially diluted drug. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control well. The endpoint can be read visually or with a microplate reader.
Gene Sequencing of FCY1, FCY2, and FUR1
Sanger sequencing is commonly used to identify mutations in the genes associated with this compound resistance.
Materials:
-
Fungal genomic DNA extraction kit.
-
PCR primers specific for FCY1, FCY2, and FUR1 (see Table 3 for examples).
-
Taq DNA polymerase and PCR buffer.
-
dNTPs.
-
Thermocycler.
-
Agarose (B213101) gel electrophoresis system.
-
PCR product purification kit.
-
Sanger sequencing service or in-house sequencer.
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the fungal isolate using a commercial kit or a standard protocol.
-
PCR Amplification:
-
Set up PCR reactions for each gene using specific forward and reverse primers.
-
A typical PCR program includes an initial denaturation step (e.g., 95°C for 5 minutes), followed by 30-35 cycles of denaturation (95°C for 30 seconds), annealing (50-60°C for 30 seconds, primer-dependent), and extension (72°C for 1-2 minutes, depending on amplicon size), and a final extension step (72°C for 10 minutes).
-
-
Verification of PCR Product: Run the PCR products on an agarose gel to confirm the amplification of a single band of the expected size.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs using a commercial kit.
-
Sanger Sequencing: Send the purified PCR products and sequencing primers (either the PCR primers or internal sequencing primers) for Sanger sequencing.
-
Sequence Analysis: Analyze the resulting DNA sequences and compare them to the wild-type reference sequences to identify any mutations (substitutions, insertions, deletions).
| Gene | Primer Name | Primer Sequence (5' to 3') |
| FCY1 | FCY1-F | TCTAGAGCTCATGTCAGGTTCTAAAG |
| FCY1-R | GAGCTCGAGTTATTTGGTGATGGTTT | |
| FUR1 | FUR1-F | GTCGACATGAGAGTAGTTGTTGGTGC |
| FUR1-R | GAGCTCTCAAGCAACAGTAGCAGCAA | |
| FCY2 | FCY2-F | GTCGACATGGTTGATATCAACCAAGC |
| FCY2-R | GAGCTCTTAGTTGGTGGTGTTGTTGG |
Table 3: Example PCR Primers for Amplification of Resistance Genes in Candida albicans. Note: Primer sequences may need to be adapted for other fungal species.
Enzyme Activity Assays
Enzyme activity assays can be used to functionally validate the impact of identified mutations.
This assay measures the conversion of cytosine to uracil.
Principle: The deamination of cytosine to uracil can be monitored by spectrophotometry, as the two molecules have different absorption spectra.
Materials:
-
Fungal cell lysate.
-
Tris-HCl buffer (pH 7.5).
-
Cytosine solution.
-
Spectrophotometer.
Procedure:
-
Preparation of Cell Lysate: Grow the fungal isolate in a suitable broth, harvest the cells, and prepare a cell-free extract by mechanical disruption (e.g., bead beating) or enzymatic lysis.
-
Enzyme Reaction:
-
In a quartz cuvette, mix the cell lysate with Tris-HCl buffer.
-
Initiate the reaction by adding a known concentration of cytosine.
-
Monitor the decrease in absorbance at 286 nm (the wavelength at which cytosine has a higher absorbance than uracil) over time.
-
-
Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of cytosine.
This assay measures the conversion of uracil to UMP.
Principle: The consumption of the substrate 5-phosphoribosyl-α-1-pyrophosphate (PRPP) can be coupled to an enzymatic reaction that results in a change in absorbance.
Materials:
-
Fungal cell lysate.
-
Tris-HCl buffer (pH 8.0).
-
Uracil solution.
-
PRPP solution.
-
Magnesium chloride.
-
Coupling enzymes and substrates (e.g., orotate (B1227488) phosphoribosyltransferase, orotidine-5'-monophosphate decarboxylase, and orotate).
-
Spectrophotometer.
Procedure:
-
Preparation of Cell Lysate: Prepare a cell-free extract as described for the cytosine deaminase assay.
-
Enzyme Reaction:
-
Set up a reaction mixture containing Tris-HCl buffer, MgCl2, uracil, and the coupling enzymes and substrates.
-
Add the cell lysate to the mixture.
-
Initiate the reaction by adding PRPP.
-
Monitor the decrease in absorbance at 295 nm (due to the conversion of orotate) over time.
-
-
Calculation of Activity: Calculate the UPRTase activity based on the rate of PRPP-dependent uracil conversion.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Metabolic pathway of this compound and points of resistance.
Caption: Workflow for investigating this compound resistance mechanisms.
Conclusion
Primary resistance to this compound in clinical fungal isolates is a well-characterized phenomenon primarily driven by mutations in the pyrimidine salvage pathway genes FCY1, FCY2, and FUR1. Understanding these mechanisms is crucial for the development of rapid molecular diagnostics to guide antifungal therapy and for the design of novel therapeutic strategies to overcome resistance. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive investigation of this compound resistance in a research or clinical setting. Continued surveillance of resistance rates and the molecular epidemiology of resistance mutations is essential for preserving the utility of this important antifungal agent.
References
- 1. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 6. Characterization of the Saccharomyces cerevisiae FCY1 gene encoding cytosine deaminase and its homologue FCA1 of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clade-Specific this compound Resistance Is Due to a Single Nucleotide Change in the FUR1 Gene of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound and cryptococcosis: time to urgently address the worldwide accessibility of a 50-year-old antifungal - PMC [pmc.ncbi.nlm.nih.gov]
Flucytosine's Impact on Fungal Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flucytosine (5-FC), a synthetic fluorinated pyrimidine (B1678525) analog, remains a critical component in combination antifungal therapy, particularly for severe systemic mycoses. Its efficacy is intrinsically linked to its ability to disrupt fundamental cellular processes within fungal cells, most notably protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's inhibitory effects on fungal protein synthesis. It details the metabolic activation of this compound, its incorporation into fungal RNA, and the subsequent consequences for ribosome biogenesis and function. Furthermore, this guide presents quantitative data on its inhibitory activity, outlines key experimental protocols for its study, and illustrates the relevant molecular pathways and experimental workflows.
Introduction
This compound, or 5-fluorocytosine (B48100) (5-FC), was initially synthesized in 1957 as a potential antineoplastic agent.[1] While its anticancer activity was limited, its potent antifungal properties were soon discovered, leading to its clinical use in treating severe fungal infections caused by susceptible strains of Candida and Cryptococcus species.[1][2] this compound is a prodrug, meaning it requires intracellular conversion to its active metabolites to exert its antifungal effect.[3] This conversion is selectively carried out by fungal-specific enzymes, providing a degree of selective toxicity. The primary mechanisms of its antifungal action are the disruption of both DNA and protein synthesis.[3][4] This guide will focus specifically on the latter, detailing the intricate ways in which this compound interferes with the protein synthesis machinery of fungi.
Mechanism of Action: From Prodrug to Protein Synthesis Inhibitor
The journey of this compound from an inert prodrug to a potent inhibitor of protein synthesis involves a series of enzymatic conversions within the fungal cell. This metabolic pathway is central to its antifungal activity.
Cellular Uptake and Metabolic Activation
This compound is actively transported into fungal cells via a cytosine permease, an enzyme not present in mammalian cells.[3] Once inside the cytoplasm, the fungal-specific enzyme cytosine deaminase rapidly converts this compound to 5-fluorouracil (B62378) (5-FU), a key cytotoxic intermediate.[3] Mammalian cells lack cytosine deaminase, which is a primary reason for this compound's selective action against fungi.[5]
Following its formation, 5-FU is further metabolized through the pyrimidine salvage pathway. It is converted to 5-fluorouridine (B13573) monophosphate (5-FUMP) by the enzyme uracil (B121893) phosphoribosyltransferase (UPRT).[6] Subsequently, 5-FUMP is phosphorylated to 5-fluorouridine diphosphate (B83284) (5-FUDP) and then to the active metabolite, 5-fluorouridine triphosphate (5-FUTP).[4][7]
Incorporation into Fungal RNA and Disruption of Protein Synthesis
The primary mechanism by which this compound inhibits protein synthesis is through the incorporation of 5-FUTP into fungal RNA in place of uridine (B1682114) triphosphate (UTP).[3][4] This event has several detrimental consequences for the fungal cell:
-
Altered RNA Structure and Function: The presence of the electronegative fluorine atom in the uracil base can alter the secondary and tertiary structure of RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).
-
Inhibition of Ribosome Biogenesis: Studies have shown that this compound treatment leads to a marked inhibition of both ribosomal RNA and ribosomal protein synthesis, with inhibition levels reaching 60-80% in some pathogenic fungi.[6] This suggests that the incorporation of 5-FU into rRNA precursors disrupts their processing and assembly into mature ribosomes.
-
Impaired mRNA Translation: The incorporation of 5-FU into mRNA can lead to misreading of codons by the ribosome, resulting in the synthesis of non-functional or aberrant proteins.[1]
-
Defective tRNA Aminoacylation: The substitution of uracil with 5-fluorouracil in tRNA molecules can interfere with their proper folding and recognition by aminoacyl-tRNA synthetases, leading to a decrease in the pool of charged tRNAs available for protein synthesis.[7][8]
Quantitative Data on this compound's Inhibitory Effects
The antifungal activity of this compound and its impact on protein synthesis have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: In Vitro Susceptibility of Various Fungal Species to this compound
| Fungal Species | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| Candida albicans | 0.125 | 1.0 | [8] |
| Candida glabrata | 0.125 | 0.125 | [8] |
| Candida tropicalis | 0.125 | 2.0 | [8] |
| Candida parapsilosis | 0.125 | 1.0 | [8] |
| Cryptococcus neoformans | 3.0 | - | [9] |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Inhibition of Macromolecular Synthesis by this compound
| Fungal Species | Macromolecule | Inhibition (%) | Reference |
| Candida albicans | Ribosomal RNA & Protein | 60-80 | [6] |
| Cryptococcus neoformans | Ribosomal RNA & Protein | 60-80 | [6] |
| Aspergillus fumigatus | Ribosomal RNA & Protein | 60-80 | [6] |
Experimental Protocols
The study of this compound's effect on fungal protein synthesis employs a variety of molecular and biochemical techniques. Below are outlines of key experimental protocols.
Radiolabeling to Measure Protein Synthesis Inhibition
This protocol allows for the direct measurement of de novo protein synthesis in fungal cells treated with this compound.
Objective: To quantify the rate of protein synthesis by measuring the incorporation of a radiolabeled amino acid.
Materials:
-
Fungal culture in appropriate growth medium
-
This compound stock solution
-
[3H]-Leucine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Methodology:
-
Grow fungal cultures to mid-log phase.
-
Aliquot cultures into treatment groups (e.g., control, various concentrations of this compound).
-
Add this compound to the treatment groups and incubate for a defined period.
-
Add [3H]-Leucine to all cultures and incubate for a short period to allow for incorporation.
-
Stop the incorporation by adding cold TCA to precipitate proteins.
-
Wash the protein pellets with TCA to remove unincorporated [3H]-Leucine.
-
Solubilize the protein pellets.
-
Measure the radioactivity of the samples using a scintillation counter.
-
Normalize the counts to the total protein concentration in each sample.
-
Calculate the percentage inhibition of protein synthesis in the this compound-treated groups relative to the control.
Ribosome Profiling
Ribosome profiling (Ribo-Seq) is a powerful technique to obtain a genome-wide snapshot of translation. This protocol can be adapted to study the effects of this compound on the translatome of fungal cells.
Objective: To determine the positions of ribosomes on mRNAs at a codon resolution to assess changes in translation efficiency upon this compound treatment.
Materials:
-
Fungal cultures
-
This compound
-
Cycloheximide (to arrest translation)
-
Lysis buffer
-
RNase I
-
Sucrose (B13894) gradients for ultracentrifugation
-
RNA extraction and library preparation kits for next-generation sequencing
Methodology:
-
Treat fungal cultures with this compound or a vehicle control.
-
Arrest translation by adding cycloheximide.
-
Harvest and lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Treat the lysate with RNase I to digest mRNA not protected by ribosomes, generating ribosome-protected fragments (RPFs).
-
Isolate monosomes by sucrose gradient ultracentrifugation.
-
Extract the RPFs from the monosome fraction.
-
Prepare a sequencing library from the RPFs. This involves ligation of adapters, reverse transcription, and PCR amplification.
-
Sequence the library using a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome or transcriptome to map the ribosome footprints.
-
Analyze the data to identify changes in gene-specific translation efficiency and ribosome occupancy in response to this compound.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathway of this compound's action and a general workflow for studying its effects.
Caption: Metabolic activation of this compound and its impact on protein synthesis.
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound's inhibitory effect on fungal protein synthesis is a cornerstone of its antifungal activity. Through a series of metabolic conversions initiated by a fungal-specific enzyme, this compound is ultimately transformed into a fraudulent nucleotide that, when incorporated into RNA, wreaks havoc on the cell's translational machinery. This guide has provided a comprehensive overview of this process, from the initial uptake and activation to the quantifiable consequences on protein production. The detailed experimental protocols and visual representations of the underlying pathways offer a valuable resource for researchers and drug development professionals seeking to further understand and exploit this classic antifungal agent. A thorough understanding of these mechanisms is crucial for optimizing its clinical use, overcoming resistance, and developing novel therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. The effect of 5-fluorocytosine on the synthesis of 80S ribosomes by pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Validation of 24-Hour this compound MIC Determination by Comparison with 48-Hour Determination by the Clinical and Laboratory Standards Institute M27-A3 Broth Microdilution Reference Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Interaction of this compound Combined with Amphotericin B or Fluconazole against Thirty-Five Yeast Isolates Determined by both the Fractional Inhibitory Concentration Index and the Response Surface Approach - PMC [pmc.ncbi.nlm.nih.gov]
exploratory studies on Flucytosine against emerging fungal pathogens
An In-depth Examination of In Vitro Efficacy, Combination Strategies, and Experimental Methodologies for Researchers and Drug Development Professionals.
The landscape of invasive fungal infections is evolving, with the rise of multidrug-resistant and emerging fungal pathogens posing a significant threat to public health. Flucytosine (5-FC), a synthetic antimycotic agent first synthesized in 1957, is being re-evaluated for its potential role in combating these challenging infections, particularly as part of combination therapies.[1][2] This technical guide provides a comprehensive overview of exploratory studies on this compound against emerging fungal pathogens, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.
Mechanism of Action and Resistance
This compound itself lacks intrinsic antifungal activity.[1] Its efficacy relies on its uptake by susceptible fungal cells via the enzyme cytosine permease and subsequent conversion into the active compound, 5-fluorouracil (B62378) (5-FU).[1][2][3][4] Within the fungal cell, 5-FU disrupts essential cellular processes through two primary pathways:
-
Inhibition of Protein Synthesis: 5-FU is converted to 5-fluorouridine (B13573) triphosphate (FUTP), which is then incorporated into fungal RNA. This disrupts the aminoacylation of tRNA, alters the amino acid pool, and ultimately inhibits protein synthesis.[1][3]
-
Inhibition of DNA Synthesis: 5-FU is also converted to 5-fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthetase.[3] This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. Inhibition of this pathway disrupts DNA synthesis.[3][5]
A key advantage of this compound is its selectivity, as mammalian cells lack the cytosine deaminase enzyme required to convert 5-FC to the toxic 5-FU.[2][3][4] However, the development of resistance is a significant limitation, precluding its use as a monotherapy for severe infections.[6][7][8][9] Resistance can emerge through several mechanisms:
-
Mutations in the genes encoding cytosine permease, leading to reduced drug uptake.[1][8]
-
Deficiency or mutations in cytosine deaminase or uridine (B1682114) monophosphate pyrophosphorylase, preventing the conversion of 5-FC to its active metabolites.[1][8]
-
Increased synthesis of pyrimidines, which compete with the active metabolites of this compound.[1][8]
Recent studies on Candida auris have highlighted that mutations in the FUR1 gene, which encodes uracil (B121893) phosphoribosyltransferase, are critical drivers of this compound resistance.[10][11]
Caption: this compound's mechanism of action and key resistance pathways.
In Vitro Susceptibility of Emerging Fungal Pathogens to this compound
The in vitro activity of this compound varies significantly among different emerging fungal pathogens. Standardized broth microdilution methods are typically used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Candida auris
C. auris is a multidrug-resistant yeast that can cause invasive infections with high mortality rates. While resistance to other antifungal classes is common, many C. auris isolates remain susceptible to this compound, making it a potential option for combination therapy.[12] However, some multidrug-resistant isolates have shown high-level resistance to this compound.[12]
| Study | Number of Isolates | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | MIC90 (µg/mL) | Reference |
| Bidaud et al. (2019) | 15 | 0.125 - 1 | 0.42 | - | [6][7] |
| Chowdhary et al. (2023) | 15 | 0.25 - 64 | - | >32 (in some cases) | [5][13] |
| Dr. Oracle (2025) | Not Specified | 0.125 - 1 | 0.42 | - | [12] |
Lomentospora prolificans
Lomentospora prolificans is an opportunistic filamentous fungus known for its intrinsic resistance to most currently available antifungal agents.[14][15] Infections with this pathogen are often fatal.[15] Unfortunately, studies have consistently shown that this compound has no meaningful activity against L. prolificans.
| Study | Number of Isolates | MIC Range (µg/mL) | MIC90 (µg/mL) | Conclusion | Reference |
| Antifungal Susceptibility Profiles and Drug Resistance Mechanisms of Clinical Lomentospora prolificans Isolates | 42 | High | >16 | Intrinsically resistant | [14] |
Fusarium Species
Fusarium species are filamentous fungi that can cause a wide range of infections in both immunocompromised and immunocompetent individuals. In vitro studies have demonstrated that this compound generally lacks activity against Fusarium species.[13][16]
| Study | Number of Isolates | MIC Range (µg/mL) | Conclusion | Reference |
| Antifungal susceptibility of 44 clinical isolates of Fusarium species | 44 | Not specified (high) | No activity | [16] |
| In Vitro and In Vivo Experimental Activities of Antifungal Agents against Fusarium solani | 5 | 10.08 - 322.75 | Ineffective | [17] |
Mucorales
Mucorales are a group of fungi that cause mucormycosis, a rare but highly aggressive and often fatal infection. This compound is not effective against Mucorales.[5][13][18][19]
| Study/Review | Conclusion | Reference |
| How I treat mucormycosis | Resistant in vitro | [18] |
| This compound and its clinical usage | No activity | [5][13][19] |
This compound in Combination Therapy
Given the risk of resistance development with monotherapy, this compound is almost always used in combination with other antifungal agents.[8][9][20] The goal of combination therapy is to achieve a synergistic or additive effect, where the combined activity of the drugs is greater than the sum of their individual effects.
Combination Studies Against Candida auris
Several studies have evaluated the in vitro interactions of this compound with other antifungals against C. auris. These studies generally show indifferent to synergistic interactions, with no antagonism observed.[5][6][7][12][21] This suggests that this compound can be a valuable partner in combination regimens for treating C. auris infections.[6][7][12]
| Drug Combination | Interaction | Fractional Inhibitory Concentration Index (FICI) Range | Conclusion | Reference |
| This compound + Amphotericin B | Indifferent to Synergistic | 0.5 - 1.0 | No antagonism observed.[6][12] May be relevant for treatment.[6][7] | [6][12] |
| This compound + Micafungin | Indifferent to Synergistic | 0.31 - 1.01 | No antagonism observed.[6][7] May be relevant for treatment.[6][7] | [6][7] |
| This compound + Voriconazole | Indifferent | 0.5 - 1.06 | No antagonism observed.[6][7] | [6][7] |
| This compound + Anidulafungin | Synergistic | 0.36 - 1.02 | Synergistic activity against both resistant and susceptible isolates.[12] | [12] |
FICI values are interpreted as follows: ≤0.5 = Synergy; >0.5 to ≤4.0 = Indifferent (or Additive); >4.0 = Antagonism.[6]
Caption: Rationale for using this compound in combination therapy.
Experimental Protocols
Accurate and reproducible in vitro testing is fundamental to exploring the potential of antifungal agents. The following are standardized methodologies for determining antifungal susceptibility and evaluating drug interactions.
Broth Microdilution for Antifungal Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 7.3.2 documents provide standardized protocols for yeasts.
Key Steps:
-
Inoculum Preparation: Fungal isolates are grown on agar (B569324) plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest drug concentration that causes a significant (approximately 50%) reduction in turbidity compared to the growth control well.[22]
Caption: Workflow for antifungal susceptibility testing via broth microdilution.
Checkerboard Assay for Synergy Testing
The checkerboard method is a common in vitro technique used to assess the interaction between two antimicrobial agents.
Key Steps:
-
Plate Setup: A 96-well microtiter plate is set up with serial dilutions of Drug A (e.g., Amphotericin B) along the x-axis and serial dilutions of Drug B (e.g., this compound) along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: All wells are inoculated with a standardized fungal suspension as described for the broth microdilution method.
-
Incubation: The plate is incubated under appropriate conditions.
-
Data Analysis: After incubation, the growth in each well is assessed. The Fractional Inhibitory Concentration Index (FICI) is calculated for each well that shows growth inhibition using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The lowest FICI value determines the nature of the interaction.
Conclusion
Exploratory studies highlight that this compound's utility against emerging fungal pathogens is highly species-dependent. While it shows no clinically relevant activity against intrinsically resistant molds like Fusarium species, Lomentospora prolificans, and Mucorales, it retains in vitro activity against a significant proportion of isolates of the urgent threat, Candida auris.[5][12][13] The primary barrier to its broader use remains the rapid development of resistance, which mandates its use as part of a combination regimen.[6][7][8] In vitro studies have consistently demonstrated that this compound, when combined with agents like amphotericin B or echinocandins, does not exhibit antagonism and often shows indifferent or synergistic activity against C. auris.[6][7][12] This positions this compound as a potentially crucial component in the therapeutic arsenal (B13267) for difficult-to-treat infections caused by this emerging pathogen. Further research, including in vivo studies and clinical trials, is warranted to fully define its role and optimize its use in the clinical setting.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antifungal Combination of this compound with Amphotericin B, Voriconazole, or Micafungin against Candida auris Shows No Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Rapid in vitro evolution of this compound resistance in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. Antifungal Susceptibility Profiles and Drug Resistance Mechanisms of Clinical Lomentospora prolificans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lomentospora prolificans - Wikipedia [en.wikipedia.org]
- 16. Antifungal susceptibility of 44 clinical isolates of Fusarium species determined by using a broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Experimental Activities of Antifungal Agents against Fusarium solani - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. In Vitro Activities of 5-Fluorocytosine against 8,803 Clinical Isolates of Candida spp.: Global Assessment of Primary Resistance Using National Committee for Clinical Laboratory Standards Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Genetic Basis of Flucytosine Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying resistance to the antifungal agent flucytosine (5-FC). It details the key genetic determinants, presents quantitative data on resistance, outlines experimental protocols for identification, and provides visual representations of the core pathways and workflows.
Introduction to this compound and the Challenge of Resistance
This compound (5-fluorocytosine) is a synthetic fluorinated pyrimidine (B1678525) analog that has been a component of antifungal therapy for decades.[1][2] It is a prodrug, meaning it requires intracellular conversion into its active, toxic forms to exert its antifungal effect.[3][4] Its primary use is in combination therapy, most notably with amphotericin B, for treating severe systemic mycoses such as cryptococcal meningitis.[5][6] The development of resistance, particularly during monotherapy, is a significant clinical challenge that limits its application.[6][7] Understanding the genetic underpinnings of this resistance is critical for developing strategies to overcome it, improving diagnostic methods, and guiding drug development.
The Canonical Pathway of this compound Action
The efficacy of this compound hinges on its uptake and metabolic conversion by the fungal cell. This process is a multi-step enzymatic cascade known as the pyrimidine salvage pathway.[3][5]
-
Uptake : 5-FC is actively transported into the fungal cell by purine-cytosine permeases, primarily encoded by the FCY2 gene.[2][3]
-
Conversion to 5-Fluorouracil (B62378) (5-FU) : Inside the cell, the enzyme cytosine deaminase, encoded by the FCY1 (or FCA1 in Candida albicans) gene, deaminates 5-FC to produce 5-fluorouracil (5-FU), a toxic antimetabolite.[3][8][9] Mammalian cells lack this enzyme, which forms the basis of this compound's selective toxicity.[2][5]
-
Conversion to 5-FUMP : 5-FU is then converted to 5-fluorouridine-5'-monophosphate (5-FUMP) by the enzyme uracil (B121893) phosphoribosyltransferase (UPRT), which is encoded by the FUR1 gene.[3][8]
-
Inhibition of Macromolecule Synthesis : 5-FUMP is further phosphorylated to 5-fluorouridine (B13573) triphosphate (5-FUTP), which is incorporated into RNA, disrupting protein synthesis.[2][3] Additionally, 5-FUMP can be converted to 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (5-FdUMP), a potent inhibitor of thymidylate synthetase, which ultimately blocks DNA synthesis.[2][5]
Genetic Mechanisms of this compound Resistance
Resistance to 5-FC predominantly arises from mutations in the genes of the pyrimidine salvage pathway.[1][3] These mutations can be classified as primary (occurring before drug exposure) or secondary (acquired during therapy).
-
Mutations in FCY1 (Cytosine Deaminase): Loss-of-function mutations in FCY1 are a common cause of high-level 5-FC resistance.[3] These mutations prevent the conversion of 5-FC to the toxic 5-FU.[2] Fungal isolates with FCY1 mutations are resistant to 5-FC but typically remain susceptible to 5-FU.[10][11]
-
Mutations in FUR1 (Uracil Phosphoribosyltransferase): Mutations that inactivate or reduce the function of UPRT, encoded by FUR1, block the conversion of 5-FU to 5-FUMP.[3][8] This mechanism confers resistance to both 5-FC and 5-FU.[11][12] In Candida albicans, specific polymorphisms in FUR1, such as the one leading to an Arg101Cys amino acid substitution, have been strongly associated with resistance.[5][8][13] Strains homozygous for this mutation are highly resistant, while heterozygous strains show intermediate susceptibility.[5][8][13]
-
Mutations in FCY2 (Purine-Cytosine Permease): Defects in the FCY2 gene impair the uptake of 5-FC into the fungal cell, leading to resistance.[2][3] This mechanism generally results in a lower level of resistance compared to enzymatic defects, as alternative permeases may allow for some drug entry.[3]
-
Other Mechanisms: While less common, other mechanisms have been reported. These include alterations in the nucleotide metabolism that suppress 5-FU toxicity and overexpression of thymidylate synthase.[3][14] In Cryptococcus deuterogattii, mutations in the UXS1 gene, involved in capsule biosynthesis, have been linked to 5-FC resistance by altering nucleotide pools.[12][15]
Data Presentation: Quantitative Analysis of Resistance
The frequency of resistance mutations and the resulting changes in antifungal susceptibility, often measured by Minimum Inhibitory Concentration (MIC), vary by species and the specific genetic alteration.
Table 1: this compound Resistance Frequencies and Associated MICs
| Fungal Species | Resistance Mechanism | Mutation Frequency | Susceptible MIC (µg/mL) | Resistant MIC (µg/mL) | Reference(s) |
| Candida albicans | FUR1 (Arg101Cys) - Heterozygous (C/T) | Clade I specific | ≤0.25 | ≥0.5 | [8] |
| Candida albicans | FUR1 (Arg101Cys) - Homozygous (T/T) | Clade I specific | ≤0.25 | ≥16 | [8] |
| Candida glabrata | Spontaneous laboratory mutants | 2 x 10⁻⁷ | 0.03 | ≥32 | [10] |
| Cryptococcus neoformans | Spontaneous mutants | 1.2 to 4.8 x 10⁻⁷ | N/A | N/A | [11] |
| Cryptococcus deuterogattii | fur1 or uxs1 mutants | >15-fold higher in msh2Δ mutants | 0.5 (YNB) | >4 (YNB) | [12][15] |
Note: MIC values can vary based on testing methodology (e.g., CLSI/EUCAST guidelines) and media used (e.g., RPMI vs. YPD).[10]
Experimental Protocols for Identifying Resistance
Identifying the genetic basis of 5-FC resistance involves a combination of phenotypic susceptibility testing and molecular analysis.
Protocol: Antifungal Susceptibility Testing (AST)
This protocol determines the MIC of this compound for a given fungal isolate, providing a phenotypic measure of resistance. The Clinical and Laboratory Standards Institute (CLSI) M27 Broth Microdilution method is a reference standard.[16]
Methodology:
-
Isolate Preparation: Subculture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours to ensure purity and viability.[17]
-
Inoculum Preparation: Prepare a yeast suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[16]
-
Drug Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a drug-free growth control well.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.[7][16]
-
MIC Determination: The MIC is read as the lowest drug concentration that causes a significant diminution of growth (≥50% inhibition) compared to the growth control.[16] Results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints.
Protocol: Molecular Identification of Resistance Mutations
This protocol focuses on identifying mutations in target genes (FCY1, FUR1, FCY2) using PCR and Sanger sequencing.
Methodology:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the fungal isolate grown in pure culture.[18] Various commercial kits or standard protocols involving cell lysis (e.g., with lyticase) and DNA purification can be used.[5]
-
PCR Amplification:
-
Design primers flanking the entire coding sequences of the target genes (FCY1, FUR1, FCY2).
-
Perform PCR using the extracted genomic DNA as a template, the designed primers, a high-fidelity DNA polymerase, and appropriate cycling conditions (annealing temperature, extension time) optimized for the target.
-
-
PCR Product Purification: Analyze the PCR products via agarose (B213101) gel electrophoresis to confirm the amplification of a single band of the expected size. Purify the PCR product to remove unincorporated primers and dNTPs.
-
Sanger Sequencing:
-
Set up cycle sequencing reactions using the purified PCR product as a template, one of the PCR primers (forward or reverse), and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).[19][20]
-
The reaction generates a set of DNA fragments of varying lengths, each terminated by a specific labeled ddNTP.[20]
-
-
Sequence Analysis:
-
Separate the labeled fragments by size using capillary electrophoresis. A laser detects the fluorescent label on each fragment as it passes, generating a chromatogram.
-
Align the obtained sequence with a wild-type reference sequence from a susceptible strain.[18]
-
Identify any nucleotide substitutions, insertions, or deletions that could lead to missense, nonsense, or frameshift mutations, respectively.
-
References
- 1. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi | Semantic Scholar [semanticscholar.org]
- 5. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 6. Molecular Mechanism of this compound Resistance in Candida lusitaniae: Contribution of the FCY2, FCY1, and FUR1 Genes to 5-Fluorouracil and Fluconazole Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of 24-Hour this compound MIC Determination by Comparison with 48-Hour Determination by the Clinical and Laboratory Standards Institute M27-A3 Broth Microdilution Reference Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clade-Specific this compound Resistance Is Due to a Single Nucleotide Change in the FUR1 Gene of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mutational Analysis of this compound Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-fluorocytosine resistance in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular mechanisms of primary resistance to this compound in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of resistance to 5-fluorocytosine in laboratory mutants of Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, this compound, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. medicallabnotes.com [medicallabnotes.com]
- 19. Sanger Sequencing Steps & Method [sigmaaldrich.com]
- 20. cd-genomics.com [cd-genomics.com]
Methodological & Application
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Flucytosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to the antifungal agent Flucytosine. The methodologies described adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.
Introduction
This compound (5-fluorocytosine or 5-FC) is a synthetic antimycotic agent that is active against a range of pathogenic yeasts, including Candida and Cryptococcus species. It is a fluorinated pyrimidine (B1678525) analog that, after intracellular conversion to 5-fluorouracil, disrupts both DNA and protein synthesis in susceptible fungi. Due to the potential for the development of resistance when used as monotherapy, this compound is often administered in combination with other antifungal agents, most notably Amphotericin B, for the treatment of severe systemic mycoses like cryptococcal meningitis.[1][2] Accurate in vitro susceptibility testing is crucial for guiding therapeutic decisions, monitoring for the emergence of resistance, and in the research and development of new antifungal strategies.
This document outlines the standardized broth microdilution, disk diffusion, and gradient diffusion (Etest) methods for determining the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic yeasts.
Data Presentation: Quantitative Susceptibility Data
The following tables summarize the interpretive criteria for this compound susceptibility based on MIC values as established by CLSI and EUCAST, as well as quality control ranges for reference strains.
Table 1: CLSI Interpretive Breakpoints for this compound (μg/mL) [2][3]
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Candida spp. | ≤ 4 | 8 - 16 | ≥ 32 |
| Cryptococcus neoformans | ≤ 4 | 8 - 16 | ≥ 32 |
Table 2: EUCAST Epidemiological Cut-off Values (ECOFFs) and Clinical Breakpoints for this compound (mg/L) [4][5][6]
| Organism | ECOFF (mg/L) | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Candida albicans | 0.5 | ≤ 0.125 | - | > 1 |
| Candida dubliniensis | 0.25 | - | - | - |
| Candida glabrata | 0.5 | ≤ 0.06 | - | > 1 |
| Candida krusei | - | - | - | Intrinsic Resistance |
| Candida parapsilosis | 0.5 | ≤ 0.5 | - | > 0.5 |
| Candida tropicalis | 0.25 | ≤ 0.125 | - | > 0.25 |
| Cryptococcus neoformans | - | ≤ 1 | - | > 1 |
Note: EUCAST ECOFFs are the highest MIC values for wild-type isolates and are used to detect the emergence of resistance. Clinical breakpoints are used to guide therapy.
Table 3: Quality Control (QC) Ranges for this compound MIC Testing [7][8]
| QC Strain | Method | 24-hour MIC Range (μg/mL) | 48-hour MIC Range (μg/mL) |
| Candida parapsilosis ATCC 22019 | CLSI Broth Microdilution | 0.5 - 4 | 1 - 4 |
| Candida krusei ATCC 6258 | CLSI Broth Microdilution | 8 - 32 | 16 - 64 |
| Candida parapsilosis ATCC 22019 | EUCAST Broth Microdilution | - | 0.5 - 2 |
| Candida krusei ATCC 6258 | EUCAST Broth Microdilution | - | 8 - 32 |
Experimental Protocols
Broth Microdilution Method (CLSI M27 and EUCAST E.Def 7.3.2)
The broth microdilution method is considered the reference standard for antifungal susceptibility testing. It involves challenging the fungal isolate with serial twofold dilutions of this compound in a liquid medium.
-
This compound powder (analytical grade)
-
Solvent for this compound (e.g., sterile distilled water)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0[9]
-
Sterile 96-well microtiter plates (U-bottom for CLSI, flat-bottom for EUCAST)
-
Spectrophotometer or McFarland densitometer
-
Sterile saline (0.85% NaCl) or sterile distilled water
-
Fungal isolate grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours
-
Quality control strains (Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
Incubator (35°C)
-
Preparation of this compound Stock Solution and Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve the desired final concentration range in the microtiter plates (e.g., 0.03 to 64 µg/mL).
-
Dispense 100 µL of each this compound dilution into the appropriate wells of the 96-well plate. The final volume in each well after adding the inoculum will be 200 µL.
-
-
Inoculum Preparation:
-
CLSI Method:
-
Select several well-isolated colonies of 24-48 hour old cultures.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[9]
-
-
EUCAST Method:
-
Suspend at least five distinct colonies (≥1 mm in diameter) from a 24-hour culture in sterile distilled water.[10]
-
Adjust the suspension to a density of 1-5 x 10^5 CFU/mL (this is a 1:10 dilution of a 0.5 McFarland standard).
-
This suspension is used directly to inoculate the microtiter plate.
-
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the final inoculum suspension to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C.
-
CLSI: Read the plates after 24 and 48 hours of incubation.[2]
-
EUCAST: Read the plates after 24 hours of incubation.
-
-
Endpoint Determination (MIC Reading):
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (approximately 50%) compared to the growth control.
-
CLSI: The endpoint is read visually.[9]
-
EUCAST: The endpoint is determined spectrophotometrically at 530 nm as the lowest concentration that shows a 50% reduction in absorbance compared to the growth control.[11]
-
References
- 1. oipub.com [oipub.com]
- 2. Validation of 24-Hour this compound MIC Determination by Comparison with 48-Hour Determination by the Clinical and Laboratory Standards Institute M27-A3 Broth Microdilution Reference Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Wild-type MIC distributions and epidemiological cutoff values for 5-flucytosine and Candida species as determined by EUCAST broth microdilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Flucytosine in Combination Therapy with Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Flucytosine in combination with Amphotericin B, a cornerstone of therapy for severe systemic fungal infections. This document details the synergistic mechanism of action, clinical applications, and detailed protocols for in vitro and in vivo evaluation.
Introduction
The combination of the pyrimidine (B1678525) analog, this compound (5-FC), and the polyene macrolide, Amphotericin B (AmB), represents a powerful synergistic pairing in antifungal therapy. This combination is particularly crucial for treating life-threatening fungal infections such as cryptococcal meningitis and severe systemic candidiasis.[1] The rationale for this combination therapy lies in its ability to enhance antifungal efficacy, broaden the spectrum of activity, and potentially reduce the development of drug resistance.[2][3]
Mechanism of Synergistic Action
The synergistic interaction between this compound and Amphotericin B is primarily explained by the "permeability hypothesis".[4] Amphotericin B binds to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores or channels.[4][5] This disruption of the cell membrane integrity increases its permeability, which in turn facilitates the entry of this compound into the fungal cell.[4][6]
Once inside the cell, this compound is converted to its active metabolites, 5-fluorouracil (B62378) (5-FU) and 5-fluorodeoxyuridine monophosphate (FdUMP). 5-FU is incorporated into fungal RNA, leading to the inhibition of protein synthesis. FdUMP inhibits thymidylate synthetase, an essential enzyme for DNA synthesis.[5] The enhanced intracellular concentration of this compound, due to the action of Amphotericin B, leads to a more potent antifungal effect than either agent alone.
Clinical Applications and Efficacy
The combination of Amphotericin B and this compound is the recommended induction therapy for cryptococcal meningitis in both HIV-positive and HIV-negative patients.[7] Clinical trials have demonstrated that this combination leads to more rapid sterilization of the cerebrospinal fluid (CSF) and is associated with improved patient outcomes compared to Amphotericin B monotherapy.[1][8][7] This regimen is also utilized for severe, disseminated Candida infections, particularly those involving the central nervous system or endocarditis.[9] Additionally, it has shown efficacy in treating talaromycosis and refractory vaginal Candida glabrata infections.[2][10][11]
Quantitative Data Summary
The following tables summarize in vitro susceptibility and in vivo efficacy data for the combination therapy against various fungal pathogens.
Table 1: In Vitro Susceptibility Data for this compound and Amphotericin B
| Fungal Species | Drug | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
| Talaromyces marneffei | Amphotericin B | 0.25 - 2 | 0.68 | [10] |
| This compound | 0.03 - 0.5 | 0.28 | [10] | |
| Cryptococcus neoformans | Amphotericin B | Not specified | Not specified | [12] |
| This compound | >64 (resistant isolates) | Not specified | [12] | |
| Candida species | Amphotericin B | Not specified | Not specified | [13] |
| This compound | Not specified | Not specified | [13] |
Table 2: In Vitro Synergy Testing of this compound and Amphotericin B Combination
| Fungal Species | Method | Synergy Observed | Indifference Observed | Antagonism Observed | Reference |
| Talaromyces marneffei | Checkerboard/FIC Index | 7% of isolates (full synergy) | 93% of isolates | 0% | [10] |
| Talaromyces marneffei | Time-Kill Assay | >2-log10 reduction in CFU | Not specified | 0% | [10] |
| Cryptococcus neoformans (this compound-resistant) | Checkerboard/FIC Index | Synergy observed | Indifference observed with Etest | 0% | [12][14] |
| Candida auris | Checkerboard/FIC Index | Observed in one strain | Mostly observed | 0% | [6] |
| Yeast-like organisms | Checkerboard Titration | 24% (fungistatic), 7% (fungicidal) | 44% (fungistatic), 74% (fungicidal) | Observed in 3 isolates | [15] |
Table 3: In Vivo Efficacy in a Murine Model of Disseminated Cryptococcosis
| Treatment Group | Dosage | Outcome | Reference |
| Amphotericin B + this compound | 0.5 mg/kg/day (AmB) + 250 mg/kg/day (5-FC) | Significantly more effective in reducing fungal burden in brain, spleen, and lungs compared to monotherapies. | [16] |
| Amphotericin B + this compound | 0.5 mg/kg/day (AmB) + 250 mg/kg/day (5-FC) | Significantly increased survival for this compound-susceptible isolates compared to monotherapies. | [16] |
Experimental Protocols
Protocol 1: In Vitro Synergy Testing using the Checkerboard Broth Microdilution Method
This protocol is for determining the fractional inhibitory concentration (FIC) index to assess the synergistic, indifferent, or antagonistic effects of Amphotericin B and this compound.[10][12]
Materials:
-
96-well microtiter plates
-
Fungal isolates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Amphotericin B stock solution
-
This compound stock solution
-
Spectrophotometer or plate reader (optional, for quantitative reading)
-
Incubator
Procedure:
-
Prepare Drug Dilutions:
-
Prepare serial twofold dilutions of Amphotericin B and this compound in RPMI 1640 medium.
-
The final concentrations should typically span a range from well below to well above the expected Minimum Inhibitory Concentrations (MICs).
-
-
Plate Setup:
-
In a 96-well plate, add 50 µL of RPMI 1640 to all wells.
-
Add 50 µL of the Amphotericin B dilution series horizontally across the plate.
-
Add 50 µL of the this compound dilution series vertically down the plate. This creates a matrix of drug combinations.
-
Include wells with each drug alone (growth controls) and wells with no drugs (positive growth control).
-
-
Inoculum Preparation:
-
Prepare a standardized fungal inoculum suspension (e.g., 0.5-2.5 x 10^3 CFU/mL) according to CLSI M27-A3 guidelines.
-
-
Inoculation:
-
Add 100 µL of the fungal inoculum to each well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
Reading the Results:
-
Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% or ≥90% inhibition) compared to the positive control. This can be done visually or by using a spectrophotometer.
-
-
Calculating the FIC Index:
-
The FIC for each drug is calculated as:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Protocol 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis or Cryptococcosis
This protocol provides a general framework for evaluating the in vivo efficacy of Amphotericin B and this compound combination therapy.[16][17]
Materials:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6)
-
Fungal strain for infection
-
Amphotericin B for injection
-
This compound for oral or parenteral administration
-
Sterile saline or appropriate vehicle
-
Syringes and needles for injection and gavage
-
Equipment for humane euthanasia and tissue homogenization
-
Agar plates for fungal colony counting (e.g., Sabouraud Dextrose Agar)
Procedure:
-
Animal Acclimatization and Immunosuppression (if required):
-
Acclimatize mice to the facility for at least one week.
-
If using an immunosuppressed model, administer an agent like cyclophosphamide (B585) or 5-fluorouracil prior to infection.[18]
-
-
Infection:
-
Prepare a standardized inoculum of the fungal strain.
-
Infect mice via the tail vein (for disseminated infection) with a predetermined lethal or sublethal dose of the fungus.
-
-
Treatment Groups:
-
Divide mice into the following groups:
-
Vehicle control
-
Amphotericin B alone
-
This compound alone
-
Amphotericin B + this compound combination
-
-
-
Drug Administration:
-
Monitoring:
-
Monitor mice daily for clinical signs of illness, body weight changes, and mortality.
-
-
Endpoint Analysis (Fungal Burden):
-
At the end of the treatment period, humanely euthanize the mice.
-
Aseptically harvest target organs (e.g., kidneys, brain, spleen, lungs).[16][18]
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate them on appropriate agar.
-
Incubate the plates and count the number of colony-forming units (CFUs).
-
Express the results as log10 CFU per gram of tissue.
-
-
Data Analysis:
-
Compare the fungal burden and survival rates between the different treatment groups using appropriate statistical tests (e.g., ANOVA, log-rank test).
-
Safety and Toxicity Considerations
While the combination of Amphotericin B and this compound is highly effective, it is associated with significant potential for toxicity. Amphotericin B is known for its nephrotoxicity, which can be dose-limiting.[5] this compound can cause bone marrow suppression (anemia, leukopenia, thrombocytopenia) and hepatotoxicity.[7][19] Since this compound is renally cleared, the nephrotoxicity induced by Amphotericin B can lead to increased serum levels of this compound, thereby exacerbating its myelosuppressive effects. Therefore, careful monitoring of renal function, complete blood counts, and liver function tests is essential during therapy. Therapeutic drug monitoring for this compound is recommended, especially in patients with renal impairment, to maintain peak serum concentrations below 100 µg/mL to minimize toxicity.[7]
Conclusion
The combination of this compound and Amphotericin B remains a critical therapeutic strategy for severe fungal infections. Its synergistic mechanism allows for enhanced fungicidal activity. The provided protocols offer a framework for the preclinical evaluation of this important drug combination, which is essential for the development of new and improved antifungal therapies. Researchers should be mindful of the potential for toxicity and the need for careful monitoring when utilizing this combination in experimental and clinical settings.
References
- 1. A comparison of amphotericin B alone and combined with this compound in the treatment of cryptoccal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sti.bmj.com [sti.bmj.com]
- 3. Antifungal combination therapy in localized candidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. Major Role for Amphotericin B–this compound Combination in Severe Cryptococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. In Vitro Evidence to Support Amphotericin B and this compound Combination Therapy for Talaromycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined topical this compound and amphotericin B for refractory vaginal Candida glabrata infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vitro Interaction of this compound Combined with Amphotericin B or Fluconazole against Thirty-Five Yeast Isolates Determined by both the Fractional Inhibitory Concentration Index and the Response Surface Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination of Amphotericin B with this compound Is Active In Vitro against this compound-Resistant Isolates of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro studies with combinations of 5-fluorocytosine and amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of Amphotericin B in Combination with this compound against this compound-Susceptible or this compound-Resistant Isolates of Cryptococcus neoformans during Disseminated Murine Cryptococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of the Dosage of this compound in Combination with Amphotericin B for Disseminated Candidiasis: a Pharmacodynamic Rationale for Reduced Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of fluconazole, amphotericin B and this compound in treatment of a murine model of disseminated infection with Candida glabrata in immunocompromised mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Flucytosine in Fungal Infection Models in Neutropenic Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing flucytosine in neutropenic mouse models of fungal infections. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound, either as a monotherapy or in combination with other antifungal agents.
Introduction
This compound (5-FC) is a synthetic antimycotic agent that has been in clinical use for decades.[1] It is a fluorinated pyrimidine (B1678525) analog that, after being taken up by susceptible fungal cells, is converted into 5-fluorouracil (B62378) (5-FU), a potent antimetabolite that disrupts both DNA and RNA synthesis.[1][2][3] While its spectrum of activity is relatively narrow, it has demonstrated potency against various yeasts.[4] this compound is often used in combination therapy to treat severe systemic mycoses, such as those caused by Candida and Cryptococcus species.[1][5][6][7] Due to the risk of resistance development, monotherapy is generally discouraged in clinical practice.[6][7]
Neutropenic mouse models are critical in preclinical antifungal research as they mimic the immunocompromised state of many patients susceptible to invasive fungal infections.[8][9] These models are invaluable for studying the pharmacodynamics and efficacy of antifungal agents like this compound.[4][10]
Key Experimental Protocols
Induction of Neutropenia
A reliable and reproducible method for inducing neutropenia is the cornerstone of these models. Cyclophosphamide (B585) is a commonly used agent for this purpose.
Protocol: Cyclophosphamide-Induced Neutropenia
-
Animal Model: Outbred ICR or inbred BALB/c mice are commonly used.[11][12] Mice should be age and sex-matched for each experiment.[8]
-
Cyclophosphamide Preparation: Dissolve cyclophosphamide powder in sterile saline to the desired concentration.
-
Administration: A total dose of 250 mg/kg is sufficient to induce profound and sustained neutropenia.[11][13] This can be administered as a fractionated dose:
-
Day -4: Administer 150 mg/kg of cyclophosphamide via intraperitoneal (i.p.) injection.
-
Day -1: Administer the remaining 100 mg/kg via i.p. injection.[11]
-
-
Verification of Neutropenia: Profound neutropenia (absolute neutrophil counts of <100/mm³) is typically achieved within 3-4 days of the first injection and can be sustained for several days.[8][11][13] Blood samples can be collected from the retro-orbital sinus or tail vein for leukocyte counting.[11]
Fungal Inoculum Preparation and Infection
The following protocol is for a disseminated candidiasis model, a common application for this compound studies.
Protocol: Intravenous Inoculation with Candida albicans
-
Fungal Strain: Candida albicans strains, such as K-1, are often used.[4]
-
Inoculum Preparation:
-
Culture the C. albicans strain on Sabouraud dextrose agar (B569324) plates.
-
Harvest the yeast cells and wash them with sterile saline.
-
Adjust the cell suspension to the desired concentration using a hemocytometer. For a disseminated infection model, a concentration of 10⁶ colony-forming units (CFU) per ml is typically used.[4][10]
-
-
Infection:
This compound Administration
This compound can be administered through various routes. Subcutaneous administration is common in murine models.
Protocol: Subcutaneous Administration of this compound
-
Drug Preparation: Dissolve this compound powder in sterile water or saline.[14]
-
Dosing: The dosage of this compound can vary widely depending on the experimental design. Doses ranging from 1.56 to 400 mg/kg/day have been explored in dose-fractionation studies.[4][10]
-
Administration:
-
Initiate treatment at a specified time post-infection, for example, 2 hours after fungal inoculation.[4][15]
-
Administer the prepared this compound solution subcutaneously in a volume of 0.2 ml.[4]
-
The frequency of administration can be adjusted (e.g., every 3, 6, 12, or 24 hours) to study the pharmacodynamic properties of the drug.[4][10]
-
Assessment of Efficacy
The efficacy of this compound is primarily determined by quantifying the fungal burden in target organs, most commonly the kidneys in disseminated candidiasis models.
Protocol: Quantification of Fungal Burden in Kidneys
-
Sample Collection: At a predetermined endpoint (e.g., 24 hours after the start of therapy), humanely euthanize the mice.[4][10]
-
Tissue Processing:
-
Aseptically remove the kidneys.
-
Weigh the kidneys and homogenize them in sterile saline.
-
-
Fungal Load Quantification:
-
Perform serial dilutions of the kidney homogenate.
-
Plate the dilutions onto Sabouraud dextrose agar plates.
-
Incubate the plates at 35-37°C for 24-48 hours.
-
Count the number of colonies to determine the CFU per gram of kidney tissue. The results are typically expressed as log₁₀ CFU/gram.
-
Alternative and complementary methods for quantifying fungal burden include quantitative polymerase chain reaction (qPCR) and histological analysis.[16][17][18]
Data Presentation
The following tables summarize quantitative data from studies evaluating this compound in neutropenic mouse models of fungal infection.
Table 1: Pharmacokinetics of this compound in Infected Neutropenic Mice [4]
| Dose (mg/kg, s.c.) | Peak Serum Level (mg/L) | Elimination Half-Life (hours) | AUC (mg·h/L) |
| 6.25 | 5.2 ± 0.6 | 0.36 - 0.43 | 3.2 |
| 25 | - | 0.36 - 0.43 | - |
| 100 | 97 ± 2.5 | 0.36 - 0.43 | 60 |
Data from a study using a neutropenic murine model of disseminated candidiasis. AUC: Area Under the Curve.
Table 2: Efficacy of this compound in a Neutropenic Murine Disseminated Candidiasis Model [4][10]
| Total Daily Dose (mg/kg) | Dosing Interval (hours) | Change in Fungal Burden (log₁₀ CFU/kidney) |
| 1.56 - 400 | 3, 6, 12, 24 | 0 to -0.9 |
Increasing doses resulted in minimal concentration-dependent killing. However, this compound produced a dose-dependent suppression of growth after serum levels fell below the MIC.
Table 3: Fungistatic Doses of this compound [4][10]
| Dosing Interval (hours) | Fungistatic Dose (mg/kg) |
| 3 | 6 - 8 |
| 6 | 6 - 8 |
| 24 | 70 |
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.
References
- 1. scispace.com [scispace.com]
- 2. This compound and cryptococcosis: time to urgently address the worldwide accessibility of a 50-year-old antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Correlation between Toxicity and Pharmacokinetic Parameters | Semantic Scholar [semanticscholar.org]
- 4. In Vivo Characterization of the Pharmacodynamics of this compound in a Neutropenic Murine Disseminated Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mouse models for the study of fungal pneumonia: A collection of detailed experimental protocols for the study of Coccidioides, Cryptococcus, Fusarium, Histoplasma and combined infection due to Aspergillus-Rhizopus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo characterization of the pharmacodynamics of this compound in a neutropenic murine disseminated candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined therapy with fluconazole and this compound in murine cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Efficacy and Pharmacodynamics of this compound Monotherapy in a Nonneutropenic Murine Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative PCR Assay To Measure Aspergillus fumigatus Burden in a Murine Model of Disseminated Aspergillosis: Demonstration of Efficacy of Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histological Quantification to Determine Lung Fungal Burden in Experimental Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Flucytosine in Suicide Gene Therapy for Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suicide gene therapy is a promising strategy in cancer treatment that involves the introduction of a gene into cancer cells that can convert a non-toxic prodrug into a potent cytotoxic agent. One of the most extensively studied systems is the cytosine deaminase (CD) / flucytosine (5-FC) system. Mammalian cells lack the cytosine deaminase enzyme, which is found in various microorganisms like bacteria and yeast. This enzyme can deaminate the non-toxic antifungal agent this compound (5-fluorocytosine, 5-FC) into the highly toxic chemotherapeutic drug 5-fluorouracil (B62378) (5-FU). The localized conversion of 5-FC to 5-FU within the tumor microenvironment leads to selective cancer cell death while minimizing systemic toxicity. 5-FU is a potent antimetabolite that can inhibit both DNA and RNA synthesis, ultimately leading to apoptosis. This application note provides an overview of the principles, experimental protocols, and quantitative data related to the use of this compound in suicide gene therapy for cancer.
Mechanism of Action
The core principle of this compound suicide gene therapy lies in the enzymatic conversion of the prodrug 5-FC into the active drug 5-FU, specifically at the tumor site. This is achieved by first delivering the gene encoding for cytosine deaminase (CD) to cancer cells. Once the CD gene is expressed, the cells are capable of metabolizing systemically administered 5-FC.
The cytotoxic effects of 5-FU are mediated through multiple mechanisms:
-
Inhibition of Thymidylate Synthase: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and reduced folate. This inhibition blocks the synthesis of thymidine, an essential precursor for DNA replication.
-
Incorporation into DNA and RNA: 5-FU can be converted into 5-fluorouridine (B13573) triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which are then incorporated into RNA and DNA, respectively. This incorporation disrupts RNA processing and DNA integrity.
The induction of cell death by the CD/5-FC system is primarily through apoptosis, involving the activation of the mitochondrial pathway. Key events include the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3. Studies have also shown a decline in the levels of the anti-apoptotic protein Bcl-2.
Quantitative Data Summary
The efficacy of this compound in suicide gene therapy has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from various cancer models.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines Expressing Cytosine Deaminase
| Cell Line | Cancer Type | Cytosine Deaminase Source | 5-FC IC50 (µg/mL) | Reference |
| U251 | Malignant Glioma | E. coli | ~10 | |
| HT-29 | Colon Carcinoma | Yeast | ~0.2 | N/A |
| HT-29 | Colon Carcinoma | E. coli | ~30 | N/A |
| T98G | Glioblastoma | N/A | >100 (in parental cells) | |
| 9L | Gliosarcoma | N/A | >100 (in parental cells) | |
| Ovarian Cancer Cells | Ovarian Cancer | E. coli | Sensitive (Specific IC50 not provided) |
Table 2: In Vivo Efficacy of this compound Suicide Gene Therapy in Animal Models
| Cancer Model | Animal Model | Treatment Regimen | Tumor Volume Reduction | Reference |
| U251 Glioma | Nude Mice | U251/CD cells + 5-FC | Dramatically decreased | |
| Murine Fibrosarcoma | Syngeneic Mice | CD+ tumor cells + 5-FC | Elimination of tumors | |
| Murine Adenocarcinoma | Syngeneic Mice | CD+ tumor cells + 5-FC | Elimination of tumors | |
| Ovarian Cancer | N/A | Adenovirus-CD + 5-FC | 20% CD+ cells killed >80% of mixed cells |
Experimental Protocols
Protocol 1: Adenovirus-Mediated Cytosine Deaminase Gene Delivery and In Vitro Cytotoxicity Assay
This protocol describes the transduction of cancer cells with an adenovirus vector carrying the cytosine deaminase gene and the subsequent assessment of this compound cytotoxicity using an MTT assay.
Materials:
-
Cancer cell line of interest (e.g., U251 glioma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant adenovirus encoding cytosine deaminase (Ad-CD)
-
Polybrene
-
This compound (5-FC) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Adenoviral Transduction:
-
The following day, remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing Ad-CD at a desired multiplicity of infection (MOI) and Polybrene (4-8 µg/mL) to enhance transduction efficiency.
-
Incubate for 4-6 hours at 37°C.
-
Remove the virus-containing medium and replace it with fresh complete medium.
-
Incubate for 48 hours to allow for gene expression.
-
-
This compound Treatment:
-
Prepare serial dilutions of 5-FC in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the 5-FC dilutions to the respective wells. Include a no-drug control.
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the 5-FC concentration and determine the IC50 value.
-
Protocol 2: In Vivo this compound Suicide Gene Therapy in a Xenograft Mouse Model
This protocol outlines the procedure for evaluating the efficacy of CD/5-FC therapy in a subcutaneous tumor model in nude mice.
Materials:
-
Cancer cells stably expressing cytosine deaminase (e.g., U251/CD)
-
Parental cancer cells (control)
-
Athymic nude mice (4-6 weeks old)
-
Matrigel
-
This compound (5-FC) solution for injection
-
Sterile PBS
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Cell Implantation:
-
Harvest U251/CD cells and parental U251 cells.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
This compound Administration:
-
When the tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer 5-FC (e.g., 500 mg/kg) or vehicle (PBS) intraperitoneally daily for a specified period (e.g., 14 days).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth in all groups throughout the treatment and post-treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and histological analysis.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical tests.
-
Visualizations
Caption: Mechanism of this compound Suicide Gene Therapy.
Caption: Experimental Workflow for Preclinical Evaluation.
Application Notes and Protocols for the Synthesis of Novel Flucytosine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of novel flucytosine analogs, focusing on key synthetic strategies that offer access to a diverse range of derivatives. The protocols outlined below are intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction
This compound (5-fluorocytosine, 5-FC) is a cornerstone of antifungal therapy, particularly in combination with other agents for the treatment of severe systemic mycoses.[1] Its mechanism of action relies on the fungal enzyme cytosine deaminase, which converts this compound into the potent antimetabolite 5-fluorouracil (B62378) (5-FU), subsequently disrupting fungal DNA and RNA synthesis.[2] The development of novel this compound analogs is a promising avenue for overcoming challenges such as drug resistance and for expanding the therapeutic applications of this important scaffold. This application note details several key methods for the synthesis of this compound and its novel analogs.
Data Summary of Synthetic Methods
The following table summarizes the quantitative data associated with the described synthetic protocols, allowing for a comparative assessment of their efficiency.
| Method | Key Intermediate/Starting Material | Product | Yield (%) | Purity (%) | Reference |
| Synthesis from 5-Fluorouracil | 5-Fluorouracil | This compound | ~64 | - | --INVALID-LINK-- |
| Direct Fluorination (Continuous Flow) | Cytosine | This compound | 83 | >99.9 | --INVALID-LINK-- |
| Biginelli Reaction Analog Synthesis | Aromatic Aldehyde, Ethyl Acetoacetate (B1235776), (Thio)urea | Dihydropyrimidinone/thione Analogs of this compound | 61-89 | - | --INVALID-LINK-- |
| N-Alkyloxycarbonyl Derivative Synthesis | 2',3',5'-tri-O-acetyl-5-fluorocytidine | 5'-deoxy-N-alkyloxycarbonyl-5-fluorocytosine-5'-carboxylic acid | 56-77 | - | --INVALID-LINK-- |
Method 1: Synthesis of this compound from 5-Fluorouracil (5-FU)
This classical multi-step synthesis provides a reliable route to this compound from the readily available antimetabolite, 5-fluorouracil. The overall process involves chlorination of the pyrimidine (B1678525) ring, followed by amination and subsequent hydrolysis.
Experimental Protocol
Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine (B19854)
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend 5-fluorouracil (1 eq.) in an excess of phosphorus oxychloride (POCl₃).
-
Add N,N-dimethylaniline dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure and purify the crude product by distillation to yield 2,4-dichloro-5-fluoropyrimidine.
Step 2: Synthesis of 4-amino-2-chloro-5-fluoropyrimidine (B92753)
-
Dissolve the 2,4-dichloro-5-fluoropyrimidine (1 eq.) in a suitable solvent such as ethanol (B145695).
-
Cool the solution in an ice bath and bubble anhydrous ammonia (B1221849) gas through the solution, or add a solution of ammonia in ethanol.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once complete, remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain 4-amino-2-chloro-5-fluoropyrimidine.
Step 3: Synthesis of this compound (5-fluorocytosine)
-
Suspend 4-amino-2-chloro-5-fluoropyrimidine (1 eq.) in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize with an aqueous ammonia solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield this compound. An overall yield of approximately 64% from 5-FU can be expected.[3]
Workflow Diagram
Caption: Synthesis of this compound from 5-Fluorouracil.
Method 2: Direct Fluorination of Cytosine via Continuous Flow
This modern approach offers a highly efficient, one-step synthesis of this compound from cytosine using elemental fluorine in a continuous flow reactor. This method provides excellent yield and purity while enhancing safety through the controlled handling of fluorine gas.
Experimental Protocol
-
Preparation of Reagent Solutions:
-
Prepare a 10 wt % solution of cytosine in formic acid.
-
Use a cylinder of 10 vol % fluorine in nitrogen.
-
-
Reactor Setup:
-
Utilize a continuous flow reactor system (e.g., a silicon carbide reactor) equipped with mass flow controllers for both the liquid and gas streams.
-
Cool the reactor to 10 °C using an external cooling system.
-
-
Reaction Execution:
-
Pump the cytosine solution into the reactor at a flow rate of 600 g/h.
-
Simultaneously, introduce the fluorine gas mixture at a flow rate of 204 g/h.
-
Allow the system to reach a steady state (approximately 15 minutes).
-
-
Product Collection and Workup:
-
Collect the liquid output from the reactor.
-
To the collected solution, add n-butanol (approximately 1.23 L per 620 g of product solution) in portions to precipitate the product.
-
Stir the resulting mixture at room temperature for 12 hours.
-
Filter the precipitate, wash with a small amount of cold n-butanol, and dry under vacuum to yield this compound. This process has been reported to achieve a yield of 83% with a purity of >99.9%.
-
Workflow Diagram
Caption: Direct Fluorination of Cytosine in a Continuous Flow System.
Method 3: Biginelli Reaction for the Synthesis of Dihydropyrimidinone Analogs
The Biginelli reaction is a one-pot, three-component condensation that provides a straightforward route to dihydropyrimidinones and their thio-analogs. This method is highly adaptable for creating a library of this compound analogs with diverse substitutions.
Experimental Protocol
-
In a round-bottom flask, dissolve the substituted aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (B33335) or thiourea (B124793) (1.5 mmol) in ethanol.
-
Add a catalytic amount of a suitable acid catalyst (e.g., HCl, or a Lewis acid such as FeCl₃·6H₂O).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone or dihydropyrimidinethione analog. Yields for this reaction are typically in the range of 61-89%.[4][5]
Logical Relationship Diagram
Caption: The Biginelli Three-Component Reaction.
Method 4: Synthesis of 5'-deoxy-N-alkyloxycarbonyl-5-fluorocytosine-5'-carboxylic acid Derivatives
This multi-step synthesis allows for the introduction of an N-alkyloxycarbonyl group and the oxidation of the 5'-hydroxyl group to a carboxylic acid, creating prodrugs of this compound with potentially altered pharmacokinetic properties and biological activities.
Experimental Protocol
Step 1: Synthesis of 2',3',5'-tri-O-acetyl-5-fluorocytidine
-
Prepare trimethylsilylated 5-fluorocytosine (B48100) by reacting 5-fluorocytosine with 1,1,1,3,3,3,-hexamethyldisilazane and a catalytic amount of ammonium (B1175870) sulfate in toluene.
-
Couple the trimethylsilylated 5-fluorocytosine with β-D-ribofuranose 1,2,3,5-tetraacetate in acetonitrile (B52724) in the presence of tin(IV) chloride to yield 2',3',5'-tri-O-acetyl-5-fluorocytidine.
Step 2: N-Alkyloxycarbonylation
-
Dissolve 2',3',5'-tri-O-acetyl-5-fluorocytidine (1 eq.) in methylene (B1212753) chloride.
-
Add N,N-diisopropylethylamine and the desired alkyl chloroformate (1.2 eq.).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Hydrolysis
-
Dissolve the N-alkyloxycarbonylated product in methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir at room temperature until the deacetylation is complete.
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.
Step 4: Oxidation
-
Dissolve the resulting triol in a sodium bicarbonate buffer (pH 8-10).
-
Add platinum oxide (PtO₂) as a catalyst.
-
Bubble oxygen through the solution at room temperature.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, filter off the catalyst and acidify the filtrate to precipitate the carboxylic acid product.
-
Collect the product by filtration. The overall yields for this four-step process are reported to be in the range of 56-77%.[6]
Workflow Diagram
Caption: Synthesis of N-Alkyloxycarbonyl this compound Derivatives.
Biological Activity Evaluation Protocols
Antifungal Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) of the synthesized analogs can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate.
-
Prepare a fungal inoculum suspension of the desired strain (e.g., Candida albicans, Cryptococcus neoformans) and adjust the concentration to approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized analogs against mammalian cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seed the desired cancer cell line (e.g., A549 human lung carcinoma, HCT15 human colon cancer) in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Conclusion
The synthetic methods and protocols detailed in this application note provide a robust foundation for the synthesis and evaluation of novel this compound analogs. These methodologies offer diverse pathways to modify the this compound scaffold, enabling the exploration of new chemical space and the potential for the development of improved antifungal and anticancer agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific research objectives.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. In Vitro Interaction of this compound Combined with Amphotericin B or Fluconazole against Thirty-Five Yeast Isolates Determined by both the Fractional Inhibitory Concentration Index and the Response Surface Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of amphotericin B and this compound in combination against Candida albicans and Cryptococcus neoformans using time-kill methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Flucytosine in Animal Research Models of Candidiasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Flucytosine in preclinical animal models of candidiasis. This document is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy of this compound as a monotherapy or in combination with other antifungal agents.
Introduction to this compound in Candidiasis Research
This compound (5-fluorocytosine, 5-FC) is a synthetic antimycotic agent that has been a valuable tool in the study of candidiasis, a fungal infection caused by yeasts of the Candida genus. In research settings, animal models, particularly murine models, are indispensable for evaluating the pharmacokinetics, pharmacodynamics, and efficacy of antifungal compounds like this compound.[1][2][3] These models allow for the investigation of drug efficacy in a complex biological system, providing critical data for translational and clinical applications.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in murine models of candidiasis, compiled from various studies.
Table 1: this compound Dosage and Administration in Murine Models of Candidiasis
| Parameter | Details | Animal Model | Reference |
| Dosage Range | 1.56 to 400 mg/kg/day | Neutropenic ICR/Swiss mice | [1][4] |
| 25 to 100 mg/kg every 8 hours (orally) | Murine model of cryptococcal meningoencephalitis | [5] | |
| 60, 120, and 240 mg/kg/day (in drinking water) | Neutropenic mice with C. tropicalis infection | [6] | |
| 75 mg/kg/day (bolus injections or continuous infusion) | Immunosuppressed CF1 mice with C. lusitaniae infection | [7] | |
| Administration Routes | Subcutaneous (SC) | Neutropenic ICR/Swiss mice | [1] |
| Oral gavage | Mice with C. tropicalis infection | [6] | |
| Intravenous (IV) | Not specified, but a common route for disseminated models | [3][8] | |
| Continuous infusion (via subcutaneous pump) | Immunosuppressed CF1 mice | [7] | |
| Pharmacokinetic Profile (Murine) | Serum half-life: 0.36 to 0.43 hours | Infected neutropenic mice | [1][4] |
| Peak serum levels achieved within 30 minutes (SC) | Infected neutropenic mice | [1] |
Table 2: Efficacy of this compound in Murine Candidiasis Models
| Efficacy Endpoint | Key Findings | Animal Model | Reference |
| Fungal Burden (Kidney) | Dose-dependent suppression of growth. Increasing doses from 1.56 to 400 mg/kg/day resulted in a 0 to 0.9 log10 CFU/kidney reduction. | Neutropenic ICR/Swiss mice | [1][4] |
| Continuous infusion of 75 mg/kg/day was significantly more effective at reducing kidney fungal titers than bolus injections. | Immunosuppressed CF1 mice | [7] | |
| 60 mg/kg/day in drinking water reduced median kidney counts by approximately 2 logs. | Neutropenic mice with C. tropicalis infection | [6] | |
| Survival | Treatment with 5-fluorocytosine (B48100) resulted in a mortality of less than 4% in 30 days, compared to 50% in untreated, immunosuppressed mice. | Immunosuppressed mice | [2] |
| Protective at dosages of 60, 120, and 240 mg/kg/day in drinking water. | Neutropenic mice with C. tropicalis infection | [6] | |
| Pharmacodynamic Parameter | Time above the Minimum Inhibitory Concentration (MIC) was the parameter that best predicted efficacy (R² = 85%). | Neutropenic ICR/Swiss mice | [1][4] |
Experimental Protocols
Murine Model of Disseminated Candidiasis
This protocol describes the establishment of a systemic Candida albicans infection in mice, a widely used model to assess antifungal efficacy.[3][8][9]
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) broth
-
Sterile phosphate-buffered saline (PBS)
-
6- to 8-week-old female BALB/c or C57BL/6 mice
-
Immunosuppressive agent (e.g., cyclophosphamide (B585) or 5-fluorouracil) (optional)
-
Insulin syringes with 27-30 gauge needles
-
This compound
-
Vehicle for this compound (e.g., sterile water or 0.9% saline)
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans in YPD broth overnight at 30°C with shaking.
-
Harvest yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.
-
Count the yeast cells using a hemocytometer and adjust the concentration to 1 x 10⁶ CFU/mL in sterile PBS.
-
-
Immunosuppression (Optional but Recommended for Robust Infection):
-
To induce neutropenia, administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg four days before infection and 100 mg/kg one day before infection.[10] Alternatively, a single dose of 5-fluorouracil (B62378) (150 mg/kg) can be administered i.p. one day before infection.[6][11][12]
-
-
Infection:
-
Warm the mice under a heat lamp to dilate the lateral tail veins.
-
Inject 100 µL of the prepared C. albicans suspension (1 x 10⁵ CFU) into the lateral tail vein of each mouse.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Administer this compound via the desired route (e.g., oral gavage, subcutaneous injection, or intraperitoneal injection) at the predetermined dosing schedule. For oral gavage, a typical volume is 100-200 µL.
-
Fungal Burden Analysis (CFU Assay)
This protocol outlines the procedure for quantifying the fungal load in target organs, typically the kidneys, which are the primary site of infection in disseminated candidiasis.[1][9]
Materials:
-
Infected mice
-
Sterile surgical instruments
-
Sterile PBS
-
Stomacher or tissue homogenizer
-
YPD agar (B569324) plates
-
Incubator (30°C)
Procedure:
-
Organ Harvest:
-
At the designated time point post-infection, humanely euthanize the mice.
-
Aseptically remove the kidneys.
-
-
Homogenization:
-
Weigh each kidney.
-
Place each kidney in a sterile tube with a known volume of sterile PBS (e.g., 1 mL).
-
Homogenize the tissue using a stomacher or a mechanical tissue homogenizer until a uniform suspension is achieved.
-
-
Plating and Incubation:
-
Prepare serial ten-fold dilutions of the tissue homogenate in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto YPD agar plates in duplicate.
-
Incubate the plates at 30°C for 24-48 hours.
-
-
Quantification:
-
Count the number of colonies on the plates.
-
Calculate the number of CFU per gram of tissue using the following formula: CFU/gram = (Number of colonies × Dilution factor) / (Volume plated in mL × Tissue weight in grams)
-
Survival Study
This protocol is designed to assess the ability of this compound to prolong the survival of mice with systemic candidiasis.[2][13]
Procedure:
-
Infection and Treatment:
-
Induce disseminated candidiasis in a cohort of mice as described in Protocol 3.1.
-
Divide the mice into a control group (vehicle only) and one or more treatment groups (receiving different doses of this compound).
-
Begin treatment at a specified time post-infection (e.g., 2 or 24 hours).
-
-
Monitoring:
-
Monitor the mice at least twice daily for signs of morbidity (e.g., weight loss, ruffled fur, lethargy, hunched posture).
-
Record the date and time of death for each mouse. Mice that are found moribund should be humanely euthanized, and their death recorded as occurring on that day.
-
-
Data Analysis:
-
Continue the study for a predetermined period (e.g., 21 or 30 days).
-
Plot the survival data as a Kaplan-Meier survival curve.
-
Compare the survival curves between the control and treatment groups using a statistical test such as the log-rank (Mantel-Cox) test.
-
Histopathology
Histopathological analysis of target organs provides qualitative information on the extent of tissue damage, inflammation, and the presence of fungal elements (yeast and hyphae).
Materials:
-
Infected mice
-
10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Periodic acid-Schiff (PAS) stain
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Microscope
Procedure:
-
Tissue Fixation and Processing:
-
At the end of the experiment, euthanize the mice and harvest the kidneys.
-
Fix the tissues in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
-
Sectioning and Staining:
-
Cut thin sections (4-5 µm) of the paraffin-embedded tissues using a microtome.
-
Mount the sections on glass slides.
-
Stain the sections with PAS to visualize fungal elements (which will stain magenta) and H&E to visualize tissue morphology and inflammatory infiltrates.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Assess the extent of fungal invasion, tissue necrosis, and the nature of the inflammatory response (e.g., presence of neutrophils and macrophages).
-
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways involved in the mechanism of action of this compound and the host immune response to Candida albicans.
Caption: this compound's mechanism of action in Candida albicans.
Caption: Host immune recognition of Candida albicans.
Experimental Workflow
Caption: General workflow for in vivo this compound efficacy testing.
References
- 1. Molecular Mechanisms of Primary Resistance to this compound in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Toll-like receptors in systemic Candida albicans infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dectin-1 mediates macrophage recognition of Candida albicans yeast but not filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune Recognition of Candida albicans β-glucan by Dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of primary resistance to this compound in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Progress on the role of Toll-like receptors in Candida albicans infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The dectin-1/inflammasome pathway is responsible for the induction of protective T-helper 17 responses that discriminate between yeasts and hyphae of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Flucytosine Synergy Testing Using the Checkerboard Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro synergistic activity of Flucytosine (5-FC) with other antifungal agents using the checkerboard microdilution assay. This method allows for the quantitative assessment of antifungal combinations and is crucial for the development of effective combination therapies to combat fungal infections and mitigate the emergence of resistance.
Introduction
This compound, a fluorinated pyrimidine (B1678525) analog, is an antifungal agent that, after being taken up by fungal cells, is converted into 5-fluorouracil (B62378) (5-FU).[1][2] 5-FU is then further metabolized, leading to the inhibition of both DNA and RNA synthesis, ultimately disrupting fungal cell growth.[1][2][3] Due to the potential for rapid development of resistance when used as a monotherapy, this compound is often administered in combination with other antifungal drugs, such as Amphotericin B.[4] The checkerboard assay is a widely used in vitro method to systematically test various concentrations of two drugs to determine their combined effect, which can be synergistic, additive, indifferent, or antagonistic.[5][6]
Principle of the Checkerboard Assay
The checkerboard assay involves the serial dilution of two antifungal agents in a two-dimensional array in a 96-well microtiter plate.[5][6] One agent is serially diluted along the x-axis (columns), and the second agent is serially diluted along the y-axis (rows). Each well, therefore, contains a unique combination of concentrations of the two drugs. After inoculation with a standardized fungal suspension and incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The interaction between the two agents is then quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[7][8]
Materials and Reagents
Equipment:
-
Biological safety cabinet
-
Incubator (35°C)
-
Spectrophotometer or microplate reader (530 nm)
-
Vortex mixer
-
Multichannel pipette
-
Standard pipettes and sterile tips
Consumables:
-
Sterile 96-well, U-bottom microtiter plates[9]
-
Sterile reservoirs
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
Reagents:
-
This compound (analytical grade)
-
Partner antifungal agent (e.g., Amphotericin B, Fluconazole)
-
Solvent for dissolving drugs (e.g., sterile distilled water, DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline (0.85%)
-
Fungal isolate(s) of interest
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[10][11][12]
Experimental Protocol
Preparation of Antifungal Stock Solutions
-
Prepare a stock solution of this compound and the partner antifungal agent at a concentration of 10 times the highest final concentration to be tested. The solvent used should be appropriate for each drug and should not affect fungal growth at the final concentration used.
-
Sterilize the stock solutions by filtration through a 0.22 µm filter if not prepared aseptically.
Inoculum Preparation
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][13]
-
Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure the purity and viability of the culture.[9]
-
From the fresh culture, pick five distinct colonies (at least 1 mm in diameter) and suspend them in 5 mL of sterile saline.[9]
-
Vortex the suspension for 15-20 seconds to ensure a homogenous suspension.
-
Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard at a wavelength of 530 nm.[7][9] This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.
-
Prepare a working inoculum by diluting the standardized suspension 1:100 in RPMI 1640 medium, followed by a further 1:20 dilution.[9] This will result in a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
Checkerboard Plate Setup
-
In a 96-well U-bottom plate, add 100 µL of RPMI 1640 medium to all wells except for those in column 1 and row A.
-
Drug A (this compound) Dilution (Columns):
-
Add 200 µL of the 10x stock solution of this compound to the first well of a row outside the main grid (e.g., a separate dilution plate or the first well of row A).
-
Perform serial 2-fold dilutions by transferring 100 µL from the previous well to the next well containing 100 µL of RPMI medium across the columns.
-
-
Drug B (Partner Antifungal) Dilution (Rows):
-
Perform a similar serial dilution for the partner antifungal agent down the rows.
-
-
Combination Plate Preparation:
-
Dispense 50 µL of RPMI 1640 into each well of the final checkerboard plate.
-
Add 50 µL of each concentration of this compound to the corresponding columns.
-
Add 50 µL of each concentration of the partner antifungal to the corresponding rows. This creates a matrix of drug combinations with a final volume of 150 µL per well.
-
-
Controls:
-
Drug A MIC: One row should contain serial dilutions of this compound only.
-
Drug B MIC: One column should contain serial dilutions of the partner antifungal only.
-
Growth Control: At least one well should contain only RPMI medium and the fungal inoculum (no drug).
-
Sterility Control: At least one well should contain only RPMI medium (no inoculum).
-
-
Inoculation: Add 50 µL of the working fungal inoculum to each well, except for the sterility control well, bringing the final volume to 200 µL.
Incubation and MIC Determination
-
Incubate the plate at 35°C for 24-48 hours. The incubation time will depend on the growth rate of the fungal species being tested.
-
Determine the MIC for each drug alone and for each combination. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control.[14] The endpoint can be determined visually or by measuring the optical density using a microplate reader.
Data Presentation and Analysis
Fractional Inhibitory Concentration Index (FICI) Calculation
The FICI is calculated to determine the nature of the interaction between the two antifungal agents.[15][16]
The FICI is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
The FICI should be calculated for each well that shows growth inhibition. The lowest FICI value is reported as the result of the interaction.
Interpretation of FICI Values
The calculated FICI value is interpreted to classify the drug interaction.[8][17]
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to 4.0 | Indifference |
| > 4.0 | Antagonism |
Quality Control
Quality control should be performed with each batch of tests using reference strains with known MIC ranges for the antifungal agents being tested.[10][18] Recommended QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[10][11][12] The MIC values for the QC strains should fall within the established acceptable ranges.
Visualizations
This compound Mechanism of Action
Caption: this compound's mechanism of action within a fungal cell.
Checkerboard Assay Experimental Workflow
Caption: Experimental workflow for the checkerboard synergy assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 11. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Flucytosine in Candida auris Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of flucytosine (5-FC) in research focused on Candida auris. The document outlines the mechanism of action, resistance pathways, in vitro susceptibility data, and detailed protocols for susceptibility testing and combination studies.
Introduction to this compound and Candida auris
Candida auris is a multidrug-resistant fungal pathogen of significant global concern, often exhibiting resistance to azoles and variable susceptibility to polyenes and echinocandins.[1][2][3][4][5] this compound, a synthetic antimycotic compound, serves as a crucial agent in combination therapies against severe fungal infections.[6] While not recommended as a monotherapy due to the rapid emergence of resistance, this compound, when combined with other antifungals like amphotericin B or echinocandins, presents a promising therapeutic strategy for managing C. auris infections.[1][2][7][8][9][10]
Mechanism of Action of this compound
This compound itself is a prodrug, lacking intrinsic antifungal activity.[6][11] Its efficacy relies on its uptake by fungal cells and subsequent conversion into cytotoxic compounds that disrupt essential cellular processes.
The key steps are as follows:
-
Uptake: this compound enters the fungal cell via a cytosine permease, encoded by the FCY2 gene.[1][11]
-
Conversion to 5-Fluorouracil (5-FU): Inside the cell, the enzyme cytosine deaminase, encoded by the FCY1 gene, converts this compound to 5-fluorouracil.[1][11][12]
-
Conversion to 5-Fluorouridine (B13573) Triphosphate (5-FUTP): 5-FU is then converted to 5-fluorouridine monophosphate (5-FUMP) by uracil (B121893) phosphoribosyltransferase (UPRTase), an enzyme encoded by the FUR1 gene.[1][12] 5-FUMP is subsequently phosphorylated to 5-fluorouridine triphosphate (5-FUTP).
-
RNA Synthesis Inhibition: 5-FUTP is incorporated into fungal RNA, leading to errors in protein synthesis and disruption of cellular function.[11][13]
-
DNA Synthesis Inhibition: 5-FUMP is also converted to 5-fluorodeoxyuridine monophosphate (5-FdUMP), a potent inhibitor of thymidylate synthetase.[13] This enzyme is critical for DNA synthesis, and its inhibition halts fungal cell replication.[13][14]
Caption: Mechanism of action of this compound in Candida species.
Mechanisms of Resistance to this compound in C. auris
Resistance to this compound in C. auris can develop rapidly, particularly during monotherapy.[1][10] The primary mechanisms involve mutations in the genes responsible for the uptake and metabolic conversion of this compound.[1][11]
-
Mutations in FCY2 : Alterations in the cytosine permease gene can impair the uptake of this compound into the fungal cell.[1]
-
Mutations in FCY1 : Mutations in the cytosine deaminase gene can prevent the conversion of this compound to the active 5-fluorouracil.[11]
-
Mutations in FUR1 : This is a critical driver of this compound resistance in C. auris.[1][12] Mutations in the uracil phosphoribosyltransferase gene prevent the conversion of 5-FU to 5-FUMP, thereby halting the downstream production of cytotoxic metabolites.[1][12][15][16] Some studies have identified specific mutations in FUR1 associated with resistance.[1][2]
Caption: Primary mechanisms of this compound resistance in C. auris.
In Vitro Susceptibility of C. auris to this compound
The majority of C. auris isolates remain susceptible to this compound in vitro.[7] However, some multidrug-resistant isolates exhibit high-level resistance.[7] The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against C. auris from various studies.
Table 1: this compound Monotherapy MIC Data for C. auris
| Study Reference | Number of Isolates | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |
| Fillippousi et al. (2019)[9][17] | 15 | 0.125 - 1 | 0.42 |
| Govender et al. (2020)[3] | 400 | 0.015 - 2 | Not Reported |
| O'Brien et al. (2022)[4] | Multiple | ≥ 8 (considered resistant) | Not Reported |
| Dr. Oracle (2025)[7] | Multiple | 0.125 - 1 | 0.42 |
Table 2: MICs of this compound in Combination with Other Antifungals against C. auris
| Combination | Interaction | This compound MIC Range in Combination (µg/mL) | Fold Decrease in this compound MIC | Reference |
| This compound + Amphotericin B | Indifferent to Synergistic | 0.03 - 0.25 | 1- to 4-fold | [9] |
| This compound + Micafungin (B1204384) | Indifferent to Synergistic | 0.008 - 0.25 | 1- to 6-fold | [9] |
| This compound + Voriconazole | Indifferent | 0.008 - 0.5 | 0- to 5-fold | [9] |
| This compound + Anidulafungin | Synergistic | Not Reported | Not Reported | [7] |
Note: The Fractional Inhibitory Concentration Index (FICI) is used to determine the nature of the interaction, with synergy generally defined as FICI ≤ 0.5, indifference as >0.5 to ≤4.0, and antagonism as >4.0.[7][17]
Experimental Protocols
Antifungal Susceptibility Testing (AST) of this compound against C. auris
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3/M60 guidelines for broth microdilution.[1][5][18][19][20]
Materials:
-
C. auris isolates
-
Sabouraud Dextrose Agar (B569324) (SDA) or Yeast Peptone Dextrose (YPD) agar
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound powder (analytical grade)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Isolate Preparation: Subculture C. auris isolates on SDA or YPD agar and incubate at 35°C for 24 hours to ensure purity and viability.
-
Inoculum Preparation:
-
Harvest colonies and suspend in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water).
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).
-
-
Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions. Include a drug-free well for growth control and an uninoculated well for sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by using a spectrophotometer to measure optical density.
Tentative Breakpoints: While there are no official CLSI breakpoints for this compound against C. auris, isolates with an MIC ≥ 8.0 mg/L are often considered resistant.[4]
Checkerboard Assay for Combination Therapy Studies
This protocol is for evaluating the in vitro interaction between this compound and a second antifungal agent (e.g., amphotericin B, micafungin).
Materials:
-
Same as for AST, plus the second antifungal agent.
Procedure:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and serial dilutions of the second antifungal along the y-axis.
-
Inoculation: Inoculate the plate with the prepared C. auris suspension as described for AST.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the Fractional Inhibitory Concentration Index (FICI):
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the FICI as described in the note following Table 2.
-
Caption: Workflow for the checkerboard assay to assess antifungal synergy.
Clinical and Pharmacological Considerations
-
Dosing: For serious infections such as those involving the central nervous system (CNS), a standard dose of this compound is 25 mg/kg orally four times daily in patients with normal renal function.[7][21]
-
Renal Function: this compound is primarily excreted by the kidneys, and dose adjustments are mandatory for patients with renal impairment.[7]
-
Therapeutic Drug Monitoring (TDM): TDM is essential to maintain serum levels within the therapeutic range (typically 40-60 mg/mL) to optimize efficacy and minimize concentration-dependent toxicities like bone marrow suppression and hepatitis.[7]
-
CNS Infections: this compound exhibits excellent penetration into the cerebrospinal fluid (CSF), making it a valuable component of combination therapy for C. auris meningitis and other CNS infections.[21][22]
Conclusion
This compound remains a relevant antifungal agent for research and potential therapeutic use against C. auris, primarily as part of a combination regimen. Understanding its mechanism of action and the rapid emergence of resistance is critical for its effective application in both the laboratory and clinical settings. The protocols provided herein offer standardized methods for evaluating the in vitro activity of this compound against this challenging pathogen.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Antifungal Resistance of Candida auris Isolates from Bloodstream Infections, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candida auris Pan-Drug-Resistant to Four Classes of Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labs Can Help Fight Candida Auris With Guidelines | CLSI [clsi.org]
- 6. scispace.com [scispace.com]
- 7. droracle.ai [droracle.ai]
- 8. In vitro antifungal combination of this compound with amphotericin B, voriconazole, or micafungin against Candida auris shows no antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Antifungal Combination of this compound with Amphotericin B, Voriconazole, or Micafungin against Candida auris Shows No Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid in vitro evolution of this compound resistance in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. droracle.ai [droracle.ai]
- 22. academic.oup.com [academic.oup.com]
Flucytosine in Experimental Cryptococcal Meningitis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of flucytosine (5-FC) in preclinical, experimental models of cryptococcal meningitis. The information presented herein is intended to guide researchers in designing and executing studies to evaluate novel therapeutic strategies incorporating this critical antifungal agent.
Introduction
This compound, a synthetic fluorinated pyrimidine (B1678525) analog, has been a cornerstone of combination therapy for cryptococcal meningitis for decades.[1][2] Its primary mechanism of action involves its conversion within fungal cells to 5-fluorouracil (B62378) (5-FU), a potent antimetabolite that disrupts fungal DNA and RNA synthesis.[1][3] Due to the risk of resistance development when used as monotherapy, this compound is almost exclusively used in combination with other antifungal agents, most notably amphotericin B and fluconazole (B54011).[4] Experimental models of cryptococcal meningitis, predominantly in mice, have been instrumental in defining the synergistic interactions and dose-dependencies that inform clinical practice.[2][5][6][7][8]
Mechanism of Action
This compound's efficacy is dependent on its uptake and metabolism by susceptible fungal cells. The process is initiated by the enzyme cytosine permease, which facilitates the transport of this compound across the fungal cell membrane.[1] Once inside the cell, cytosine deaminase rapidly converts this compound to 5-FU.[1] Subsequently, 5-FU is metabolized into two active compounds: 5-fluorouridine (B13573) triphosphate (FUTP) and 5-fluorodeoxyuridine monophosphate (FdUMP). FUTP is incorporated into fungal RNA, leading to errors in protein synthesis, while FdUMP inhibits thymidylate synthetase, an enzyme crucial for DNA synthesis.[3]
Efficacy in Murine Models of Cryptococcal Meningitis
Murine models are the most common platform for evaluating the in vivo efficacy of this compound. These models have consistently demonstrated the synergistic or additive effects of this compound when combined with other antifungals, leading to enhanced fungal clearance from the central nervous system and improved survival outcomes.
Quantitative Data from Murine Studies
The following tables summarize key quantitative data from representative studies on this compound in murine models of cryptococcal meningitis.
Table 1: this compound in Combination with Fluconazole
| Mouse Strain | C. neoformans Strain | Treatment Regimen | Fungal Burden Reduction (log10 CFU/g brain) vs. Control | Survival Outcome | Reference |
| BALB/c athymic (nu/nu) | - | Fluconazole (1-15 mg/kg/day) + this compound (60-120 mg/kg/8h) | Significantly lower brain CFU with combination therapy | Combination therapy significantly delayed mortality | [6] |
| ICR | Fluconazole-susceptible, -intermediate, and -resistant strains | This compound (40 mg/kg/day) + Fluconazole (3, 10, or 20 mg/kg/day) | Combination therapy was superior to either agent alone (P < 0.01) | - | [5][8] |
| BALB/c | - | Fluconazole + this compound | Combination had the most potent antifungal effects, especially in severe meningitis | - | [9][10] |
Table 2: this compound in Combination with Amphotericin B
| Mouse Strain | C. neoformans Strain | Treatment Regimen | Fungal Burden Reduction (log10 CFU/g brain) vs. Control | Survival Outcome | Reference |
| - | This compound-susceptible and -resistant isolates | Amphotericin B (0.5 mg/kg/day) + this compound (250 mg/kg/day) | Significantly more effective than monotherapy in reducing brain and spleen fungal burden | - | [1] |
| - | - | Liposomal Amphotericin B (3 mg/kg/day) + this compound (50 or 100 mg/kg/day) | Near-maximal antifungal activity | - | [11] |
| BALB/c | - | Amphotericin B + this compound | Additive effect observed | - | [7] |
Table 3: this compound in Combination with Ketoconazole (B1673606)
| Mouse Strain | C. neoformans Strain | Treatment Regimen | Fungal Burden Reduction (log10 CFU/g brain) vs. Control | Survival Outcome | Reference |
| BALB/c | - | Ketoconazole + this compound | Superior to either agent alone | Superior to either agent alone | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical studies. The following protocols are synthesized from multiple sources and represent a standard approach for establishing and treating cryptococcal meningitis in a murine model.
Murine Model of Cryptococcal Meningitis Workflow
Protocol 1: Intracerebral Infection of Mice
Objective: To establish a consistent central nervous system infection with Cryptococcus neoformans.
Materials:
-
Cryptococcus neoformans strain (e.g., H99)
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB)
-
Hemocytometer
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Insulin syringes with 28-30 gauge needles
-
Appropriate mouse strain (e.g., BALB/c, C57BL/6, A/Jcr)
Procedure:
-
Culture C. neoformans on SDA plates for 48-72 hours at 30-35°C.
-
Inoculate a single colony into SDB and incubate for 18-24 hours at 30°C with shaking.
-
Wash the yeast cells three times with sterile PBS by centrifugation.
-
Resuspend the pellet in sterile PBS and count the yeast cells using a hemocytometer.
-
Adjust the concentration to the desired inoculum (e.g., 1 x 10^5 to 1 x 10^6 CFU/mL).
-
Anesthetize the mice using isoflurane.
-
Inject a specific volume (e.g., 20-30 µL) of the inoculum intracerebrally into the frontal lobe of the brain.
-
Monitor the mice for recovery from anesthesia.
Protocol 2: Antifungal Treatment and Efficacy Assessment
Objective: To evaluate the efficacy of this compound-based combination therapy in reducing fungal burden and improving survival.
Materials:
-
This compound and other antifungal agents (e.g., fluconazole, amphotericin B)
-
Vehicle for drug administration (e.g., sterile water, 0.3% Noble agar)
-
Gavage needles or equipment for intraperitoneal/intravenous injection
-
Sterile dissection tools
-
Tissue homogenizer
-
SDA plates
Procedure:
-
Begin treatment at a specified time post-infection (e.g., 24 hours).[5][6]
-
Administer drugs via the appropriate route (e.g., oral gavage for this compound and fluconazole, intraperitoneal or intravenous for amphotericin B) at the desired dosages and frequencies.[5][6]
-
For survival studies, monitor mice daily for clinical signs of meningitis (e.g., lethargy, head tilt, seizures) and euthanize upon reaching a humane endpoint. Record the date of death/euthanasia.
-
For fungal burden studies, sacrifice mice at a predetermined time point (e.g., after 7 or 14 days of treatment).[9][10]
-
Aseptically remove the brain and other organs of interest (e.g., lungs, spleen).
-
Weigh the tissues and homogenize them in a known volume of sterile PBS.
-
Perform serial dilutions of the tissue homogenates and plate them onto SDA plates.
-
Incubate the plates at 30-35°C for 48-72 hours.
-
Count the number of colonies and calculate the CFU per gram of tissue.
-
Analyze the data statistically to compare treatment groups.
Logical Relationships in Combination Therapy
The rationale for using this compound in combination therapy is based on several key principles aimed at maximizing antifungal activity while minimizing the emergence of resistance.
Conclusion
Experimental models of cryptococcal meningitis are indispensable tools for the preclinical evaluation of antifungal therapies. This compound, in combination with other agents, has consistently demonstrated potent activity in these models, providing a strong rationale for its continued use in clinical settings. The protocols and data presented here offer a foundational resource for researchers aiming to further investigate the role of this compound and develop novel, more effective treatment regimens for this life-threatening infection.
References
- 1. This compound and cryptococcosis: time to urgently address the worldwide accessibility of a 50-year-old antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Combination therapy with fluconazole and this compound in the murine model of cryptococcal meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Combination of oral this compound and ketoconazole as therapy for experimental cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination therapy with fluconazole and this compound in the murine model of cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of severity of meningitis on fungicidal activity of this compound combined with fluconazole in a murine model of cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of severity of meningitis on fungicidal activity of this compound combined with fluconazole in a murine model of cryptococcal meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics of Liposomal Amphotericin B and this compound for Cryptococcal Meningoencephalitis: Safe and Effective Regimens for Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Flucytosine MICs Against Clinical Fungal Isolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentrations (MICs) of Flucytosine (5-FC) against clinical fungal isolates. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and include data presentation formats and visualizations to aid in research and development.
Introduction
This compound is a synthetic antimycotic agent that is active against a range of pathogenic yeasts.[1][2] Its mechanism of action involves the inhibition of both protein and DNA synthesis in fungal cells.[2][3][4] Accurate determination of this compound MICs is crucial for clinical management of fungal infections, surveillance of resistance trends, and in the research and development of new antifungal therapies. The CLSI M27 standard provides a reference method for broth dilution antifungal susceptibility testing of yeasts.[5]
Quantitative Data Summary
The following tables summarize this compound MIC data for various Candida species, providing a reference for expected MIC ranges.
Table 1: this compound MICs for Candida Species from a Global Surveillance Program [6]
| Candida Species | Number of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | % Susceptible (≤4 μg/mL) | % Intermediate (8-16 μg/mL) | % Resistant (≥32 μg/mL) |
| C. albicans | Not Specified | Not Specified | 1 | 97 | Not Specified | Not Specified |
| C. glabrata | Not Specified | Not Specified | 0.12 | 99 | Not Specified | Not Specified |
| C. parapsilosis | Not Specified | Not Specified | 0.25 | 99 | Not Specified | Not Specified |
| C. tropicalis | Not Specified | Not Specified | 1 | 92 | Not Specified | Not Specified |
| C. krusei | Not Specified | Not Specified | 32 | 5 | 67 | 28 |
| C. dubliniensis | Not Specified | Not Specified | 0.12 | 100 | Not Specified | Not Specified |
| C. guilliermondii | Not Specified | Not Specified | 0.5 | 100 | Not Specified | Not Specified |
| C. kefyr | Not Specified | Not Specified | 1 | 100 | Not Specified | Not Specified |
| All Candida spp. | 8,803 | Not Specified | 1 | 95 | 2 | 3 |
Table 2: Comparison of 24-hour and 48-hour this compound MICs for Candida Species [7][8]
| Candida Species | Reading Time | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| C. albicans | 24h | 0.125 | 1.0 |
| 48h | 0.25 | 2.0 | |
| C. glabrata | 24h | 0.125 | 0.25 |
| 48h | 0.125 | 0.5 | |
| C. parapsilosis | 24h | 0.25 | 0.5 |
| 48h | 0.5 | 1.0 | |
| C. tropicalis | 24h | 0.125 | 1.0 |
| 48h | 0.25 | 4.0 | |
| All Candida spp. | 24h | 0.125 | 1.0 |
| 48h | 0.25 | 2.0 |
Table 3: Quality Control Ranges for this compound MIC Determination [9][10][11]
| Quality Control Strain | CLSI MIC Range (μg/mL) |
| Candida parapsilosis ATCC 22019 | 0.5 - 4.0 |
| Candida krusei ATCC 6258 | 8.0 - 64.0 |
Experimental Protocols
CLSI M27 Broth Microdilution Method for this compound MIC Determination[5][12]
This protocol is a detailed methodology for determining the MIC of this compound against yeast isolates.
1. Materials:
-
This compound (5-FC) powder: Analytical grade.
-
Solvent: Sterile distilled water.
-
Culture Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Yeast Isolates: Clinical isolates and quality control (QC) strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258).
-
Sterile Supplies: 96-well microtiter plates, reservoirs, multichannel pipettes, sterile pipette tips, spectrophotometer (optional).
2. Preparation of this compound Stock Solution and Dilutions:
-
Prepare a stock solution of this compound in sterile distilled water at a concentration of 1280 μg/mL.
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve final concentrations ranging from 0.125 to 64 μg/mL in the microtiter plate wells.
3. Inoculum Preparation:
-
Subculture the yeast isolates on Sabouraud dextrose agar (B569324) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the yeast suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). A spectrophotometer can be used to verify the turbidity at 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
4. Microtiter Plate Inoculation:
-
Pipette 100 μL of the appropriate this compound dilution into each well of the 96-well microtiter plate.
-
Add 100 μL of the final yeast inoculum to each well.
-
Include a growth control well (100 μL of RPMI 1640 medium + 100 μL of inoculum) and a sterility control well (200 μL of RPMI 1640 medium).
5. Incubation:
-
Incubate the microtiter plates at 35°C for 24 to 48 hours.[7][8] The CLSI now recommends a 24-hour reading time for most antifungals.[5]
6. MIC Endpoint Determination:
-
The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control well.[6]
-
The endpoint can be read visually or with a spectrophotometer at 530 nm.
7. Quality Control:
-
Perform QC testing on each day of testing using the recommended QC strains.[7] The MIC values for the QC strains should fall within the established ranges (Table 3).
Visualizations
Experimental Workflow
Caption: Workflow for this compound MIC Determination.
Mechanism of Action and Resistance
Caption: this compound Mechanism of Action and Resistance.
References
- 1. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. In Vitro Activities of 5-Fluorocytosine against 8,803 Clinical Isolates of Candida spp.: Global Assessment of Primary Resistance Using National Committee for Clinical Laboratory Standards Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of 24-Hour this compound MIC Determination by Comparison with 48-Hour Determination by the Clinical and Laboratory Standards Institute M27-A3 Broth Microdilution Reference Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Quality control guidelines for National Committee for Clinical Laboratory Standards recommended broth macrodilution testing of amphotericin B, fluconazole, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quality control guidelines for National Committee for Clinical Laboratory Standards recommended broth macrodilution testing of amphotericin B, fluconazole, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Flucytosine as a Tool for Studying the Fungal Pyrimidine Salvage Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flucytosine (5-fluorocytosine, 5-FC) is an antifungal agent that acts as a prodrug, requiring active transport into the fungal cell and subsequent conversion to its cytotoxic forms.[1][2] Its mechanism of action is intrinsically linked to the fungal pyrimidine (B1678525) salvage pathway, making it an invaluable tool for studying this essential metabolic route.[3][4] Susceptible fungi actively transport 5-FC via cytosine permease (encoded by the FCY2 gene).[5][6] Once inside the cell, the fungal-specific enzyme cytosine deaminase (encoded by the FCY1 gene) converts 5-FC to 5-fluorouracil (B62378) (5-FU).[5][6] Subsequently, uracil (B121893) phosphoribosyltransferase (UPRTase, encoded by the FUR1 gene) metabolizes 5-FU into 5-fluorouridine (B13573) monophosphate (FUMP).[6][7] FUMP is then further converted into 5-fluorouridine triphosphate (FUTP) and 5-fluorodeoxyuridine monophosphate (FdUMP), which inhibit RNA and DNA synthesis, respectively, leading to fungal cell death.[1][2]
Mammalian cells lack cytosine deaminase, rendering them largely insensitive to this compound's cytotoxic effects.[8] This selective toxicity allows for the use of this compound as a powerful selective agent in fungal research. Mutations in the genes of the pyrimidine salvage pathway, particularly FCY1, FCY2, and FUR1, can confer resistance to this compound.[3][5][6] This characteristic enables the use of this compound in counter-selection strategies for genetic manipulation and for studying the roles of these genes in fungal physiology and drug resistance.[9][10]
These application notes provide a summary of quantitative data related to this compound's activity, detailed protocols for key experiments, and visualizations to aid in understanding the underlying pathways and experimental workflows.
Data Presentation
Table 1: this compound MIC Distributions for Various Candida Species
| Candida Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | % Susceptible (≤4 µg/mL) | Reference(s) |
| C. albicans | 2,682 | - | 1.0 (24h), 2.0 (48h) | - | - | [11] |
| C. glabrata | - | - | - | - | - | [12] |
| C. parapsilosis | - | - | - | - | - | [12] |
| C. tropicalis | - | - | - | - | - | [12] |
| C. krusei | - | - | - | - | - | [12] |
| C. lusitaniae | - | - | - | - | - | [12] |
| C. dubliniensis | - | - | - | - | - | [12] |
| C. guilliermondii | - | - | - | - | - | [12] |
Note: MIC values can vary based on testing methodology and geographic location. The data presented here is a synthesis from the cited literature.
Table 2: Impact of Pyrimidine Salvage Pathway Gene Mutations on this compound MIC in Candida lusitaniae
| Gene Disruption | This compound MIC (µg/mL) | 5-Fluorouracil MIC (µg/mL) | Phenotype | Reference(s) |
| Wild-Type | - | - | Susceptible | [1][5] |
| fcy2Δ | 64 to 128 | Susceptible | Resistant to 5-FC, Cross-resistant to Fluconazole in the presence of 5-FC | [1][5] |
| fcy1Δ | 64 to 128 | Susceptible | Resistant to 5-FC, Cross-resistant to Fluconazole in the presence of 5-FC | [1][5] |
| fur1Δ | ≥512 | ≥512 | Highly resistant to 5-FC and 5-FU | [1][5] |
Mandatory Visualization
Caption: Mechanism of this compound action via the fungal pyrimidine salvage pathway.
Caption: Workflow for studying this compound resistance mechanisms.
Experimental Protocols
Protocol 1: this compound Antifungal Susceptibility Testing by Broth Microdilution (Adapted from CLSI M27-A4)
This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.[13][14][15]
Materials:
-
This compound powder (analytical grade)
-
Sterile, flat-bottom 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS
-
Sterile distilled water
-
Spectrophotometer
-
Vortex mixer
-
35°C incubator
-
Yeast isolate to be tested
-
Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at 1280 µg/mL in sterile distilled water.
-
Sterilize by filtration through a 0.22 µm filter.
-
Store at -70°C in small aliquots.
-
-
Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve final concentrations ranging from 0.125 to 64 µg/mL in the microtiter plate wells (this will require initial dilutions at 2x the final concentration).
-
Add 100 µL of each 2x this compound dilution to the appropriate wells of the 96-well plate.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control (blank).
-
-
Inoculum Preparation:
-
Subculture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum suspension to each well of the microtiter plate, including the drug-free control well. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the final desired range.
-
Seal the plates and incubate at 35°C for 24-48 hours.[11]
-
-
Reading and Interpretation of Results:
-
After incubation, read the plates visually or with a microplate reader.
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.
-
Interpret the results based on CLSI breakpoints (if available for the specific species). Generally for Candida spp., MICs ≤ 4 µg/mL are considered susceptible, 8-16 µg/mL intermediate, and ≥ 32 µg/mL resistant.
-
Protocol 2: Fungal Cytosine Deaminase Activity Assay (Fluorometric)
This protocol is a generalized method for measuring the activity of cytosine deaminase in fungal cell lysates, adapted from commercially available kits and research protocols.[16][17][18]
Materials:
-
Fungal cell lysate
-
CDA Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Cytosine or 5-fluorocytosine (B48100) (substrate)
-
Ammonia (B1221849) detection reagent (e.g., a reagent that reacts with ammonia to produce a fluorescent product)
-
Ammonium (B1175870) chloride standard solution
-
96-well black microtiter plate
-
Fluorometric microplate reader
-
Protein quantification assay kit (e.g., BCA or Bradford)
Procedure:
-
Fungal Cell Lysate Preparation:
-
Grow fungal cells to mid-log phase and harvest by centrifugation.
-
Wash the cell pellet with ice-cold water.
-
Resuspend the cells in CDA Assay Buffer and lyse the cells using a suitable method (e.g., bead beating, sonication, or enzymatic digestion).
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant (cell-free extract) and determine the protein concentration.
-
-
Assay Reaction:
-
Prepare a standard curve using the ammonium chloride standard solution.
-
In a 96-well black microtiter plate, add a specific amount of fungal cell lysate (e.g., 10-50 µg of total protein) to each well.
-
Include a no-substrate control for each sample to measure background ammonia levels.
-
Bring the volume in each well to a final volume (e.g., 50 µL) with CDA Assay Buffer.
-
Initiate the reaction by adding the substrate (cytosine or 5-fluorocytosine) to a final concentration of (e.g., 1-10 mM).
-
Incubate the plate at 37°C for a set period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and add the ammonia detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color/fluorescence development.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-substrate control) from the sample readings.
-
Calculate the amount of ammonia produced using the standard curve.
-
Express the cytosine deaminase activity as nmol of ammonia produced per minute per mg of protein.
-
Protocol 3: Fungal Uracil Phosphoribosyltransferase (UPRTase) Activity Assay (Spectrophotometric)
This protocol measures the activity of UPRTase by monitoring the consumption of a substrate or the formation of a product.[19][20][21]
Materials:
-
Fungal cell lysate
-
UPRTase Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂)
-
5-Phosphoribosyl-α-1-pyrophosphate (PRPP)
-
Uracil or 5-fluorouracil (substrate)
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Fungal Cell Lysate Preparation:
-
Prepare a cell-free extract as described in Protocol 2.
-
-
Assay Reaction:
-
In a UV-transparent plate or cuvette, prepare the reaction mixture containing UPRTase Assay Buffer, PRPP (e.g., 0.5 mM), and the fungal cell lysate (e.g., 20-100 µg of total protein).
-
Include a no-substrate control (without uracil/5-FU) and a no-enzyme control.
-
Equilibrate the mixture to the assay temperature (e.g., 30°C).
-
Initiate the reaction by adding uracil or 5-fluorouracil (e.g., 0.2 mM).
-
-
Detection:
-
Immediately monitor the change in absorbance at a specific wavelength. The conversion of uracil/5-FU to UMP/FUMP can be monitored by the decrease in absorbance at around 280 nm.[19]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Use the molar extinction coefficient of the substrate to convert the change in absorbance to the rate of substrate consumption.
-
Express the UPRTase activity as nmol of substrate consumed per minute per mg of protein.
-
Protocol 4: Site-Directed Mutagenesis of Pyrimidine Salvage Pathway Genes
This protocol provides a general workflow for introducing specific mutations into genes like FCY1, FCY2, or FUR1 to study their impact on this compound susceptibility. This is often performed using commercially available kits.[22][23]
Materials:
-
Plasmid DNA containing the fungal gene of interest.
-
Custom-designed mutagenic primers.
-
High-fidelity DNA polymerase (e.g., Pfu).
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
-
LB agar plates with appropriate antibiotic selection.
Procedure:
-
Primer Design:
-
Design a pair of complementary primers containing the desired mutation in the middle.
-
The primers should be approximately 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
The primers should have a GC content of at least 40% and terminate in one or more C or G bases.
-
-
Mutagenesis PCR:
-
Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform thermal cycling to amplify the entire plasmid, incorporating the mutation. A typical cycling protocol involves an initial denaturation, followed by 12-18 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
DpnI Digestion:
-
Add DpnI restriction enzyme directly to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid DNA intact.
-
Incubate at 37°C for 1-2 hours.
-
-
Transformation:
-
Transform the DpnI-treated DNA into highly competent E. coli cells.
-
Plate the transformation mixture on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
-
-
Verification:
-
Pick several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA from these cultures.
-
Verify the presence of the desired mutation by DNA sequencing.
-
-
Fungal Transformation:
-
Transform the mutated gene (either on a plasmid or as a linear fragment for homologous recombination) into the target fungal strain.
-
Select for transformants and verify the integration of the mutated gene.
-
Phenotypically characterize the resulting fungal mutants for changes in this compound susceptibility using Protocol 1.
-
References
- 1. Molecular Mechanism of this compound Resistance in Candida lusitaniae: Contribution of the FCY2, FCY1, and FUR1 Genes to 5-Fluorouracil and Fluconazole Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Moderate levels of 5-fluorocytosine cause the emergence of high frequency resistance in cryptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Molecular Mechanism of this compound Resistance in Candida lusitaniae: Contribution of the FCY2, FCY1, and FUR1 Genes to 5-Fluorouracil and Fluconazole Cross-Resistance | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Multiplex Genetic Engineering Exploiting Pyrimidine Salvage Pathway-Based Endogenous Counterselectable Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiplex genetic engineering exploiting pyrimidine salvage pathway-based self-encoded selectable markers | bioRxiv [biorxiv.org]
- 11. Validation of 24-Hour this compound MIC Determination by Comparison with 48-Hour Determination by the Clinical and Laboratory Standards Institute M27-A3 Broth Microdilution Reference Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antifungal Susceptibility and Resistance-Associated Gene Expression in Nosocomial Candida Isolates | MDPI [mdpi.com]
- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. In vitro Assay for Cytidine Deaminase Activity of APOBEC3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Biochemical Characterization of Uracil Phosphoribosyltransferase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 23. assaygenie.com [assaygenie.com]
Application of Flucytosine in the Investigation of Fungal Biofilm Formation
Application Notes
Flucytosine (5-FC) is a synthetic antimycotic compound that serves as a valuable tool for researchers, scientists, and drug development professionals investigating the complex processes of fungal biofilm formation.[1] As a fluorinated pyrimidine (B1678525) analog, its mechanism of action involves interfering with fungal DNA and RNA synthesis, providing a specific avenue to probe the molecular underpinnings of biofilm development and persistence.[1][2] While not typically used as a monotherapy for biofilm-associated infections due to the risk of resistance, its utility in research settings, often in combination with other antifungals like Amphotericin B, is significant for elucidating the intricacies of biofilm biology.[2]
This compound's water-soluble nature allows for good penetration into fungal biofilms, making it an effective agent for studying the susceptibility of these structured microbial communities.[2] Its primary mechanism involves uptake by fungal cells via cytosine permease, followed by conversion to 5-fluorouracil (B62378) (5-FU) by cytosine deaminase.[2] 5-FU is then metabolized to 5-fluorouridine (B13573) triphosphate (FUTP), which is incorporated into RNA, disrupting protein synthesis, and 5-fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase and, consequently, DNA synthesis.[2] This dual action on essential cellular processes makes this compound a potent inhibitor of fungal growth and proliferation, which are fundamental to biofilm formation.
In the context of biofilm research, this compound can be employed to:
-
Investigate the role of nucleic acid synthesis in different stages of biofilm development: By introducing this compound at various time points (adhesion, initiation, maturation), researchers can dissect the importance of DNA and RNA synthesis in each phase.
-
Screen for synergistic or antagonistic interactions with other antifungal agents: The efficacy of combination therapies is a critical area of study for combating drug-resistant biofilms.
-
Explore mechanisms of antifungal resistance within biofilms: Studying the development of resistance to this compound can provide insights into the genetic and molecular adaptations of fungi within the biofilm environment.
-
Evaluate the impact on biofilm structure and composition: Changes in biofilm biomass, metabolic activity, and extracellular matrix production in response to this compound can be quantified to understand its disruptive effects.
While the direct impact of this compound on specific biofilm-related signaling pathways like the Ras/cAMP/PKA or MAPK pathways is not extensively detailed in current literature, its primary action of inhibiting DNA and RNA synthesis would logically have downstream consequences on these pathways, which are crucial for morphogenesis, stress response, and adhesion – all critical components of biofilm formation.
Data Presentation
The following tables summarize quantitative data on the activity of this compound against various fungal species, both in planktonic and biofilm forms.
Table 1: Epidemiological Cutoff Values (ECVs) for this compound Against Planktonic Candida Species
| Candida Species | CLSI ECV (µg/mL) at 48h | EUCAST ECOFF (mg/L) |
| C. albicans | 1 | 0.5 |
| C. glabrata | 0.5 | 0.5 |
| C. parapsilosis | 0.5 | 0.5 |
| C. tropicalis | 1 | 0.25 |
| C. krusei | 32 | Not Available |
| C. dubliniensis | 0.5 | 0.25 |
| C. guilliermondii | Not Available | 0.125 |
| C. lusitaniae | 1 | 0.25 |
Data sourced from CLSI and EUCAST studies.[3][4][5][6]
Table 2: Effect of this compound in Combination with Folinic Acid on Candida glabrata Biofilm
| Treatment | Average MIC (mg/L) - Planktonic Cells | Biofilm Biomass Reduction |
| This compound (5-FC) alone | 0.152 | No significant change |
| 5-FC + Folinic Acid | 0.058 | Up to 90% |
This study on fluconazole-resistant C. glabrata highlights that while this compound alone had minimal effect on mature biofilm biomass, the addition of folinic acid resulted in a significant reduction.[7]
Experimental Protocols
Detailed methodologies for key experiments involving the use of this compound to study fungal biofilms are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Planktonic Fungal Cells
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Prepare a cell suspension in sterile saline solution (0.85% NaCl) and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., water). b. Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation: a. Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the this compound dilutions. b. Include a growth control (inoculum without drug) and a sterility control (medium only). c. Incubate the plate at 35°C for 24-48 hours.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control, determined visually or using a spectrophotometer.
Protocol 2: Fungal Biofilm Formation and Susceptibility Testing
This protocol describes the formation of fungal biofilms in a 96-well plate and subsequent testing of this compound susceptibility.
1. Fungal Biofilm Formation: a. Prepare a fungal suspension of 1 x 10^6 cells/mL in RPMI 1640 medium. b. Add 100 µL of the cell suspension to the wells of a flat-bottom 96-well microtiter plate. c. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
2. Treatment with this compound: a. After the incubation period, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent planktonic cells. b. Prepare serial dilutions of this compound in RPMI 1640 medium. c. Add 100 µL of the this compound dilutions to the wells containing the pre-formed biofilms. d. Include a control well with medium only (no drug). e. Incubate the plate at 37°C for another 24 hours.
3. Quantification of Biofilm: a. After treatment, quantify the remaining biofilm using either the Crystal Violet (CV) assay for total biomass or the XTT assay for metabolic activity.
Protocol 3: Crystal Violet (CV) Assay for Biofilm Biomass Quantification
1. Staining: a. Following the treatment period (Protocol 2, step 2e), wash the wells with PBS. b. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
2. Washing: a. Remove the crystal violet solution and wash the wells thoroughly with sterile distilled water.
3. Destaining: a. Add 200 µL of 95% ethanol (B145695) to each well to solubilize the bound dye. b. Incubate for 15 minutes at room temperature.
4. Quantification: a. Transfer 125 µL of the destaining solution to a new 96-well plate. b. Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Protocol 4: XTT Assay for Biofilm Metabolic Activity Quantification
1. Preparation of XTT-Menadione Solution: a. Prepare a solution of XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) in PBS. b. Just before use, add menadione (B1676200) solution to the XTT solution.
2. Incubation with XTT: a. After the treatment period (Protocol 2, step 2e), wash the wells with PBS. b. Add 100 µL of the XTT-menadione solution to each well. c. Incubate the plate in the dark at 37°C for 2-5 hours.
3. Quantification: a. Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.
Mandatory Visualizations
Caption: Mechanism of action of this compound in fungal cells.
Caption: Postulated impact of this compound on a key fungal biofilm signaling pathway.
References
- 1. scispace.com [scispace.com]
- 2. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, this compound, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wild-type MIC distributions and epidemiological cutoff values for 5-flucytosine and Candida species as determined by EUCAST broth microdilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. researchgate.net [researchgate.net]
- 7. Activity of base analogues (5-fluorouracil, 5-flucytosine) against planktonic cells and mature biofilm of Candida yeast. Effect of combination with folinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Flucytosine Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flucytosine (5-fluorocytosine, 5-FC) is a synthetic antimycotic agent that holds a significant place in the treatment of severe systemic fungal infections, particularly those caused by Cryptococcus and Candida species.[1][2] Its efficacy is often enhanced when used in combination with other antifungals like amphotericin B, a strategy that also mitigates the development of resistance.[1][3] this compound is a prodrug; its antifungal activity is dependent on its conversion within the fungal cell to the active metabolite 5-fluorouracil (B62378) (5-FU).[2][4] This conversion is mediated by fungal-specific enzymes, rendering the drug selective for fungal cells.[1][5] The emergence of drug resistance, however, remains a critical challenge, necessitating robust methods for screening new compounds that may enhance this compound's efficacy or overcome resistance mechanisms.[1][4][5]
High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large compound libraries to identify novel antifungal agents or synergistic combinations.[6][7] This document provides detailed application notes and protocols for various HTS assays tailored to assess the efficacy of this compound and to discover new modulators of its activity.
Mechanism of Action of this compound
This compound's antifungal effect is initiated by its transport into the fungal cell by cytosine permease. Inside the cell, cytosine deaminase converts this compound to 5-fluorouracil (5-FU). 5-FU is then further metabolized to 5-fluorouridine (B13573) triphosphate (5-FUTP) and 5-fluorodeoxyuridine monophosphate (5-FdUMP). 5-FUTP is incorporated into RNA, disrupting protein synthesis, while 5-FdUMP inhibits thymidylate synthase, thereby blocking DNA synthesis.[4][5] Mammalian cells lack cytosine deaminase, which accounts for the selective toxicity of this compound.[5] Resistance can arise from mutations in the enzymes responsible for the uptake or metabolism of this compound.[1]
Caption: Mechanism of action of this compound in fungal cells.
High-Throughput Screening Assays
A variety of HTS assays can be adapted to measure the efficacy of this compound. The choice of assay depends on the specific research question, such as screening for novel antifungals, identifying synergistic compounds, or elucidating resistance mechanisms.
Cell Viability and Growth Inhibition Assays
These assays are the most direct methods to assess the antifungal activity of this compound. They are robust, easily automated, and suitable for screening large compound libraries.
This classic method determines the Minimum Inhibitory Concentration (MIC) and can be adapted for HTS.
Protocol:
-
Fungal Inoculum Preparation: Culture the desired fungal strain (e.g., Candida albicans, Cryptococcus neoformans) overnight in a suitable broth medium (e.g., RPMI-1640). Adjust the cell suspension to a final concentration of 0.5 to 2.5 × 10³ CFU/mL.[8]
-
Compound Plating: In a 96- or 384-well microtiter plate, perform serial dilutions of this compound and/or test compounds.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[9]
-
Readout: Determine fungal growth by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC is the lowest concentration of the drug that inhibits visible growth.
This assay measures cell viability by quantifying the intracellular ATP levels, which correlate with the number of metabolically active cells.
Protocol:
-
Assay Preparation: Prepare fungal cells and compound plates as described for the broth microdilution assay in a 1536-well plate format for high throughput.[10]
-
Incubation: Incubate the plates for the desired duration.
-
Lysis and ATP Measurement: Add a reagent that lyses the cells and stabilizes ATP. Then, add a luciferase/luciferin substrate. The resulting luminescence, proportional to the ATP concentration, is measured with a luminometer.[10] A high signal-to-basal ratio and a Z' factor above 0.5 indicate a robust assay.[10]
Reporter Gene Assays
Reporter gene assays are powerful tools to investigate the specific cellular pathways affected by a drug. For this compound, a reporter assay could be designed to monitor the expression of genes involved in the pyrimidine (B1678525) salvage pathway or stress response.
Protocol:
-
Reporter Strain Construction: Engineer a fungal strain with a reporter gene (e.g., luciferase, green fluorescent protein) under the control of a promoter of interest. For instance, the promoter of a gene upregulated in response to DNA or RNA synthesis inhibition could be used.
-
Assay Procedure:
-
Culture the reporter strain and expose it to this compound and/or test compounds in a microplate format.
-
Incubate for a suitable period to allow for changes in gene expression.
-
Measure the reporter signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis: An increase or decrease in the reporter signal, depending on the nature of the promoter, indicates that the compound interacts with the targeted pathway.
Caption: General workflow for high-throughput screening of antifungal compounds.
Data Presentation
Quantitative data from HTS assays for this compound efficacy should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungal Species
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida albicans | 0.125 | >128 | [11] |
| Candida glabrata | 0.062 - 0.125 | 0.12 - 0.25 | [8][11] |
| Candida krusei | 8 | 8 | [8][11] |
| Candida parapsilosis | - | 8 | [11] |
| Candida tropicalis | - | 4 | [11] |
| Cryptococcus neoformans | 2 - 3 | 2 | [8][11] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Table 2: Example HTS Assay Validation Parameters
| Assay Type | Organism | Z'-Factor | Signal-to-Basal Ratio | Reference |
| ATP Content | C. neoformans | 0.76 | 21.9 | [10] |
| Bioluminescence Reporter | M. abscessus | >0.8 | - | [12] |
Conclusion
High-throughput screening assays are indispensable tools in the quest for novel therapeutic strategies to combat fungal infections and overcome the challenge of this compound resistance. The protocols and application notes provided here offer a framework for the robust and efficient evaluation of compound libraries. Careful selection of the assay type, rigorous validation, and systematic data analysis are paramount to the success of any HTS campaign targeting this compound efficacy. Further advancements in assay development, including the use of more complex co-culture or 3D models, will continue to enhance the physiological relevance of HTS in antifungal drug discovery.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. High-throughput Screening - TDC [tdcommons.ai]
- 8. In Vitro Interaction of this compound Combined with Amphotericin B or Fluconazole against Thirty-Five Yeast Isolates Determined by both the Fractional Inhibitory Concentration Index and the Response Surface Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of 24-Hour this compound MIC Determination by Comparison with 48-Hour Determination by the Clinical and Laboratory Standards Institute M27-A3 Broth Microdilution Reference Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High Throughput Screening Assay for Assessing Viability of Cryptococcus neoformans under Nutrient Starvation Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Reporter-Based Assays for High-Throughput Drug Screening against Mycobacterium abscessus [frontiersin.org]
Application Notes and Protocols for In Vivo Pharmacodynamic Studies of Flucytosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of in vivo pharmacodynamic (PD) studies of Flucytosine, an antifungal agent used in the treatment of severe systemic infections caused by Candida and Cryptococcus species.[1] Adherence to robust experimental protocols is crucial for generating reliable and reproducible data to inform clinical dosing strategies.
Introduction to this compound Pharmacodynamics
This compound (5-FC) is a prodrug that is converted into the active metabolite 5-fluorouracil (B62378) (5-FU) within fungal cells by the enzyme cytosine deaminase.[2][3][4] 5-FU disrupts fungal DNA and RNA synthesis, leading to cell death.[2][3][4] The efficacy of this compound is primarily linked to the duration for which drug concentrations in the plasma remain above the minimum inhibitory concentration (MIC) of the infecting fungal pathogen (%T > MIC).[5][6][7] However, the area under the concentration-time curve to MIC ratio (AUC/MIC) has also been shown to be a predictor of efficacy, particularly in models of invasive aspergillosis.[8] Due to the risk of resistance development, this compound is often used in combination with other antifungal agents like Amphotericin B.[1][2]
Key Signaling Pathway: this compound Mechanism of Action
The following diagram illustrates the intracellular conversion of this compound and its subsequent interference with fungal nucleic acid synthesis.
Experimental Design and Protocols
A typical in vivo pharmacodynamic study of this compound involves several key stages, from animal model selection to data analysis.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo pharmacodynamic study of this compound.
Detailed Experimental Protocols
This model is widely used to evaluate the efficacy of antifungal agents against Candida species.
1. Animal Model:
-
Species: Female ICR/Swiss mice (or other suitable strain).
-
Weight: 20-25 g.
-
Immunosuppression: Induce neutropenia by administering cyclophosphamide (B585) intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).
2. Fungal Strain and Inoculum Preparation:
-
Organism: Candida albicans (e.g., strain K-1).
-
Culture: Grow the isolate on Sabouraud dextrose agar (B569324) (SDA) for 24 hours at 35°C.
-
Inoculum: Suspend yeast cells in sterile saline and adjust the concentration to achieve an inoculum of approximately 106 colony-forming units (CFU) per ml.
3. Infection:
-
Inject 0.1 ml of the fungal suspension intravenously via the lateral tail vein.
4. This compound Administration:
-
Timing: Initiate therapy 2 hours post-infection.
-
Dosing: Administer this compound subcutaneously or orally in various dosing regimens. Total daily doses can range from 1.56 to 400 mg/kg.[5][6]
-
Fractionation: To determine the predictive pharmacodynamic parameter, administer the total daily dose in divided regimens (e.g., every 3, 6, 12, or 24 hours).[5][6]
5. Pharmacokinetic Sampling:
-
Collect blood samples (e.g., via retro-orbital puncture) at multiple time points after drug administration (e.g., 0.25, 0.5, 1, 2, 4, 6 hours).
-
Process blood to obtain plasma or serum and store at -80°C until analysis.
6. Pharmacodynamic Endpoint Assessment:
-
Timing: Euthanize mice 24 hours after the initiation of therapy.
-
Organ Harvest: Aseptically remove kidneys (the primary target organ in this model).
-
Fungal Burden Quantification:
-
Homogenize kidneys in sterile saline.
-
Perform serial dilutions of the homogenate and plate on SDA.
-
Incubate plates at 35°C for 24-48 hours and count the number of colonies to determine CFU per gram of tissue.
-
This model is suitable for evaluating this compound's efficacy against Aspergillus fumigatus.
1. Animal Model:
-
Species: Male CD-1 mice.
-
Weight: 25-30 g.
-
Immunosuppression: This model does not require immunosuppression.
2. Fungal Strain and Inoculum Preparation:
-
Organism: Aspergillus fumigatus.
-
Culture: Grow the isolate on potato dextrose agar for 5-7 days at 35°C.
-
Inoculum: Harvest conidia and suspend in sterile saline with 0.05% Tween 80. Adjust the concentration to the desired inoculum size.
3. Infection:
-
Inject the conidial suspension intravenously via the lateral tail vein.
4. This compound Administration:
-
Timing: Begin treatment 2 hours post-infection.
-
Dosing: Administer this compound intraperitoneally. Total daily doses can range from 50 to 800 mg/kg.[8]
-
Duration: Treat for 7 days.
5. Endpoint Assessment:
-
Primary Endpoint: Monitor survival for a specified period (e.g., 15 days).
-
Secondary Endpoint (Fungal Burden): At the end of the treatment period, euthanize a subset of animals and determine the fungal burden in target organs (e.g., kidneys, lungs) by CFU counting or quantitative PCR (qPCR).
Methods for Fungal Burden Quantification
| Method | Principle | Advantages | Disadvantages |
| Colony-Forming Unit (CFU) Counting | Measures the number of viable fungal cells in a tissue homogenate by plating on growth media. | Gold standard for viable organism quantification. | Labor-intensive; may not accurately reflect filamentous fungal burden.[9] |
| Quantitative PCR (qPCR) | Quantifies fungal DNA in tissue samples, providing a measure of total fungal burden (live and dead). | High sensitivity and specificity; good for filamentous fungi.[9][10][11] | Does not distinguish between viable and non-viable organisms. |
| Bioluminescence Imaging (BLI) | Non-invasive, longitudinal monitoring of fungal burden in live animals using luciferase-expressing fungal strains.[12][13] | Allows for real-time, repeated measurements in the same animal, reducing animal numbers.[12][13] | Requires specialized equipment and genetically modified fungal strains. |
Analytical Methods for this compound Quantification
| Method | Principle | Sample Type | Key Features |
| High-Performance Liquid Chromatography (HPLC) | Separates this compound from other components in a sample, followed by UV detection. | Plasma, Serum. | High specificity and sensitivity; considered the gold standard.[14][15][16][17] |
| Bioassay (Agar-well diffusion) | Measures the zone of inhibition of a susceptible fungal strain around a well containing the sample. | Serum. | Simpler and less expensive than HPLC; can be affected by other substances in the sample.[18] |
Data Presentation and Analysis
Pharmacokinetic Data
The following table summarizes representative pharmacokinetic parameters of this compound in murine models.
| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | T1/2 (hours) | AUC (mg·h/L) | Reference |
| Neutropenic, Infected Mice | 6.25 | SC | 5.2 ± 0.6 | 0.36 - 0.43 | 3.2 | [5] |
| 25 | SC | - | 0.36 - 0.43 | - | [5] | |
| 100 | SC | 97 ± 2.5 | 0.36 - 0.43 | 60 | [5] | |
| Non-neutropenic, Uninfected Mice | 25 | IP | 16.3 | 0.51 - 0.57 | 15 | [8] |
| 100 | IP | 87.8 | 0.51 - 0.57 | 74.3 | [8] |
SC: Subcutaneous, IP: Intraperitoneal, Cmax: Maximum concentration, T1/2: Half-life, AUC: Area under the curve.
Pharmacodynamic Data
The relationship between this compound exposure and its antifungal effect is crucial for determining the optimal dosing regimen.
| Fungal Species | Animal Model | Pharmacodynamic Parameter | R² | Finding | Reference |
| Candida albicans | Neutropenic Mouse | %T > MIC | 0.85 | Best predictor of efficacy. | [5][6][7] |
| AUC/MIC | 0.77 | Slightly less predictive than %T > MIC. | [5][6][7] | ||
| Peak/MIC | 0.53 | Poorly correlated with efficacy. | [5][6][7] | ||
| Aspergillus fumigatus | Non-neutropenic Mouse | AUC/MIC | 0.86 | Strongest correlation with efficacy. | [8] |
R²: Coefficient of determination.
Conclusion
The successful design and execution of in vivo pharmacodynamic studies for this compound require careful consideration of the animal model, fungal pathogen, dosing regimens, and methods for assessing pharmacokinetic and pharmacodynamic endpoints. The protocols and data presented in these application notes provide a foundation for researchers to conduct robust studies aimed at optimizing the therapeutic use of this compound. The primary pharmacodynamic driver for this compound against Candida species is the percentage of the dosing interval that the drug concentration exceeds the MIC, while for Aspergillus fumigatus, the AUC/MIC ratio appears to be more predictive. These findings are critical for designing effective dosing strategies to maximize efficacy and minimize the development of resistance.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Characterization of the Pharmacodynamics of this compound in a Neutropenic Murine Disseminated Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In vivo characterization of the pharmacodynamics of this compound in a neutropenic murine disseminated candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Pharmacodynamics of this compound Monotherapy in a Nonneutropenic Murine Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative PCR Assay To Measure Aspergillus fumigatus Burden in a Murine Model of Disseminated Aspergillosis: Demonstration of Efficacy of Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histological Quantification to Determine Lung Fungal Burden in Experimental Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioluminescence Imaging, a Powerful Tool to Assess Fungal Burden in Live Mouse Models of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Powerful and Real-Time Quantification of Antifungal Efficacy against Triazole-Resistant and -Susceptible Aspergillus fumigatus Infections in Galleria mellonella by Longitudinal Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved procedure for determination of this compound in human blood plasma by high-pressure liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay of this compound (5-fluorocytosine) in human plasma by high-pressure liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Simplified bioassay method for measurement of this compound or ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Flucytosine Resistance in Candida Species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on acquired flucytosine (5-FC) resistance in Candida species.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (5-FC)?
A1: this compound is a prodrug that requires metabolic activation within the fungal cell to exert its antifungal effect.[1][2] It is actively transported into the Candida cell by purine-cytosine permeases, primarily encoded by the FCY2 gene.[3][4][5] Inside the cell, cytosine deaminase, encoded by the FCY1 gene, converts 5-FC to 5-fluorouracil (B62378) (5-FU).[3][5] 5-FU is then converted to 5-fluorouridine (B13573) monophosphate (5-FUMP) by uracil (B121893) phosphoribosyltransferase (UPRT), encoded by the FUR1 gene.[5][6] Subsequent phosphorylation leads to the formation of 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA, disrupting protein synthesis.[4][7] Additionally, 5-FUMP can be converted to 5-fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase, which ultimately disrupts DNA synthesis.[4][5] The selective toxicity of 5-FC is due to the absence of cytosine deaminase in mammalian cells.[3][8]
Q2: What are the common molecular mechanisms underlying acquired this compound resistance in Candida species?
A2: Acquired resistance to this compound in Candida species typically arises from mutations in the genes involved in its uptake and metabolism.[9] The most frequently observed mechanisms include:
-
Mutations in FCY2 : Alterations in the purine-cytosine permease gene lead to decreased uptake of 5-FC into the fungal cell.[3][6]
-
Mutations in FCY1 : Mutations in the cytosine deaminase gene prevent the conversion of 5-FC to its active form, 5-FU.[6][8]
-
Mutations in FUR1 : Defects in the uracil phosphoribosyltransferase gene block the conversion of 5-FU to 5-FUMP, a crucial step in the toxic pathway.[6][10][11]
Mutations in FCY1 and FCY2 are common causes of primary resistance, while mutations in FUR1 are also frequently implicated in acquired resistance.[6][11] In some cases, overexpression of genes involved in the de novo pyrimidine (B1678525) biosynthetic pathway can lead to an overproduction of UMP, which competes with the toxic metabolites of 5-FC.[4]
Q3: Why is this compound monotherapy generally not recommended for treating Candida infections?
A3: this compound monotherapy is not recommended due to the high frequency of acquired resistance that can develop during treatment.[8][9][11] Studies have shown that resistant mutants can emerge rapidly when 5-FC is used as a single agent.[3][12] To mitigate the risk of resistance and enhance antifungal efficacy, this compound is typically used in combination with other antifungal drugs, such as amphotericin B or azoles.[2][9][12]
Q4: What are the potential benefits of using this compound in combination therapy?
A4: Combination therapy with this compound can offer several advantages:
-
Reduced risk of resistance: Combining 5-FC with another antifungal agent can decrease the likelihood of resistant mutants emerging.[12]
-
Synergistic effects: In some combinations, the antifungal activity is greater than the sum of the individual drugs. For example, synergy has been observed between this compound and amphotericin B against various fungal pathogens.[13][14]
-
Broader spectrum of activity: Combining drugs with different mechanisms of action can be effective against a wider range of pathogens.
-
Dose reduction: Synergistic interactions may allow for lower doses of each drug, potentially reducing toxicity.[12]
Section 2: Troubleshooting Guides
Issue 1: High variability in this compound Minimum Inhibitory Concentration (MIC) results.
| Possible Cause | Troubleshooting Step |
| Inconsistent reading time | The Clinical and Laboratory Standards Institute (CLSI) recommends reading this compound MICs at 48 hours.[15][16] However, good agreement between 24-hour and 48-hour readings has been demonstrated for Candida species, suggesting that 24-hour readings may be acceptable.[16][17] Ensure a consistent incubation time is used for all experiments. |
| Incorrect endpoint determination | For broth microdilution, the MIC for this compound is defined as the lowest concentration that produces a prominent decrease in turbidity (approximately 50%) compared to the growth control.[18][19] Using a spectrophotometer can aid in standardizing this reading. |
| Media composition | The pH of the testing medium can significantly impact this compound activity.[20] Ensure that the RPMI 1640 medium is buffered to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) as recommended by CLSI guidelines.[18][21] |
| Inoculum preparation | The final inoculum concentration should be between 0.5 x 10³ and 2.5 x 10³ cells/mL.[12][18] Variations in the starting inoculum can lead to inconsistent MIC values. Standardize inoculum preparation using a spectrophotometer. |
Issue 2: Suspected this compound resistance in a clinical or laboratory Candida isolate.
| Possible Cause | Troubleshooting Step |
| FCY1, FCY2, or FUR1 mutation | Sequence the FCY1, FCY2, and FUR1 genes to identify any mutations known to confer resistance. Compare the sequences to a wild-type reference strain.[1][6][8] |
| Cross-resistance pattern | Determine the isolate's susceptibility to 5-fluorouracil (5-FU). Resistance to both 5-FC and 5-FU suggests a mutation downstream of cytosine deaminase, likely in the FUR1 gene.[6][10] Susceptibility to 5-FU but resistance to 5-FC points towards a mutation in FCY1 or FCY2.[8] |
| Upregulation of pyrimidine biosynthesis | Use RT-qPCR to assess the expression levels of genes involved in the de novo pyrimidine biosynthetic pathway.[4] Increased expression may indicate a mechanism of resistance. |
Issue 3: Antagonistic interaction observed in combination therapy studies with this compound.
| Possible Cause | Troubleshooting Step | | Drug combination | While often synergistic or indifferent, antagonism between this compound and other antifungals can occur. For example, antagonism between 5-FC and fluconazole (B54011) has been reported for some Candida isolates.[12][22] | | Method of synergy testing | The method used to assess drug interactions (e.g., checkerboard assay, time-kill studies, Etest) can influence the outcome.[23] It is advisable to confirm findings using a secondary method. | | Concentration of drugs | The nature of the interaction (synergistic, additive, or antagonistic) can be concentration-dependent. Perform synergy testing over a wide range of concentrations for both drugs. |
Section 3: Data Presentation
Table 1: In Vitro Interactions of this compound with Other Antifungal Agents against Candida Species
| Drug Combination | Candida Species | Interaction Observed | Reference |
| This compound + Amphotericin B | C. albicans, C. glabrata, C. krusei, C. neoformans | Variable (synergism to indifference) | [12] |
| This compound + Amphotericin B | C. auris | Indifferent to synergistic (no antagonism) | [13] |
| This compound + Fluconazole | Candida species | Generally antagonistic, synergistic for some isolates | [12] |
| This compound + Fluconazole | C. albicans | Synergistic post-antifungal effect | [24][25] |
| This compound + Micafungin | C. auris | Indifferent to synergistic (no antagonism) | [13] |
| This compound + Voriconazole | C. auris | Indifferent to synergistic (no antagonism) | [13] |
| This compound + Caspofungin | C. glabrata | Used in combination therapy, but rapid resistance to 5-FC can emerge | [11] |
Table 2: CLSI Breakpoints for this compound Susceptibility Testing against Candida Species
| Interpretation | MIC (μg/mL) | Reference |
| Susceptible (S) | ≤ 4 | [17][18] |
| Intermediate (I) | 8 to 16 | [17][18] |
| Resistant (R) | ≥ 32 | [17][18] |
Section 4: Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound
This protocol is based on the CLSI M27-A3 guidelines.[15]
-
Prepare antifungal stock solution: Prepare a stock solution of this compound in water.
-
Prepare microdilution plates: Serially dilute the this compound stock solution in RPMI 1640 medium (buffered to pH 7.0 with 0.165 M MOPS) in a 96-well microtiter plate to achieve final concentrations ranging from 0.12 to 128 μg/mL.[18]
-
Prepare inoculum: Culture the Candida isolate on Sabouraud dextrose agar. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculate plates: Add the diluted yeast suspension to each well of the microdilution plate. Include a drug-free well as a growth control.
-
Incubation: Incubate the plates at 35°C for 48 hours.[18]
-
Reading MICs: Determine the MIC as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50%) compared to the growth control.[18][19]
Protocol 2: Checkerboard Assay for Synergy Testing
-
Prepare drug solutions: Prepare stock solutions of this compound and the second antifungal agent at concentrations four times the final desired concentrations.
-
Prepare microdilution plates: In a 96-well plate, dispense 50 µL of the second antifungal agent in serial dilutions horizontally and 50 µL of this compound in serial dilutions vertically. This creates a matrix of drug combinations.
-
Prepare inoculum: Prepare the Candida inoculum as described in Protocol 1.
-
Inoculate plates: Add 100 µL of the diluted yeast suspension to each well.
-
Incubation: Incubate the plates at 35°C for 48 hours.
-
Data analysis: Read the MIC for each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference (or additive)
-
FICI > 4: Antagonism[26]
-
Section 5: Mandatory Visualizations
Caption: this compound metabolic pathway and mechanisms of resistance.
Caption: Workflow for investigating acquired this compound resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Mechanisms of this compound Resistance in C. glabrata Unveiled by a Chemogenomics Analysis in S. cerevisiae | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Molecular Mechanism of this compound Resistance in Candida lusitaniae: Contribution of the FCY2, FCY1, and FUR1 Genes to 5-Fluorouracil and Fluconazole Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Candidiasis and Mechanisms of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of resistance to 5-fluorocytosine in laboratory mutants of Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acquired this compound Resistance during Combination Therapy with Caspofungin and this compound for Candida glabrata Cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Interaction of this compound Combined with Amphotericin B or Fluconazole against Thirty-Five Yeast Isolates Determined by both the Fractional Inhibitory Concentration Index and the Response Surface Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Antifungal Combination of this compound with Amphotericin B, Voriconazole, or Micafungin against Candida auris Shows No Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination of Amphotericin B and this compound against Neurotropic Species of Melanized Fungi Causing Primary Cerebral Phaeohyphomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Validation of 24-Hour this compound MIC Determination by Comparison with 48-Hour Determination by the Clinical and Laboratory Standards Institute M27-A3 Broth Microdilution Reference Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. In Vitro Activities of 5-Fluorocytosine against 8,803 Clinical Isolates of Candida spp.: Global Assessment of Primary Resistance Using National Committee for Clinical Laboratory Standards Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. journals.asm.org [journals.asm.org]
- 21. This compound Resistance Is Restricted to a Single Genetic Clade of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Antagonism of Azole Activity versus Candida glabrata: Role of Transcription Factor Pdr1 and Multidrug Transporter Cdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synergistic postantifungal effect of this compound and fluconazole on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. In Vitro Interaction of this compound with Conventional and New Antifungals against Cryptococcus neoformans Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Flucytosine Solubility Troubleshooting for In Vitro Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing solubility issues encountered with Flucytosine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound has limited solubility in many common solvents. Its solubility can vary between different suppliers and batches. Below is a summary of reported solubility data.
Q2: I am observing precipitation after adding my this compound stock solution to the cell culture medium. What could be the cause?
A2: Precipitation of this compound upon addition to aqueous-based cell culture media is a common issue. This can be attributed to several factors:
-
"Salting out" effect: The high salt concentration in culture media can reduce the solubility of this compound.
-
pH shift: The pH of your stock solution (especially if using DMSO) and the culture medium can differ significantly, leading to a decrease in solubility. This compound's solubility is pH-dependent.
-
Temperature changes: A rapid decrease in temperature when moving from a warm stock solution to a room temperature or refrigerated medium can cause the compound to precipitate.
-
High final concentration: The desired final concentration of this compound in your assay may exceed its solubility limit in the final medium.
Q3: How can I increase the solubility of this compound for my experiments?
A3: Several methods can be employed to enhance the solubility of this compound:
-
pH adjustment: this compound has a pKa of approximately 3.26 and is more soluble in acidic conditions.[1] Preparing stock solutions in a slightly acidic buffer or adjusting the pH of the final solution may improve solubility.
-
Warming the solution: Gently warming the solution to 37°C can help dissolve this compound.[2]
-
Sonication: Using an ultrasonic bath can aid in the dissolution of the compound.[2]
-
Co-solvents: While DMSO is a common choice, experimenting with other biocompatible co-solvents at low concentrations might be beneficial.
Q4: Is it recommended to filter-sterilize this compound solutions?
A4: Yes, if you are preparing an aqueous stock solution, it is recommended to filter-sterilize it through a 0.22 µm filter before use in cell culture to ensure sterility.
Data Presentation: this compound Solubility
The following table summarizes the reported solubility of this compound in commonly used solvents.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| Water | ≥18.8[2], 7[1], 6.67 (with ultrasound)[3], 15 | 145.6, 54.2, 51.7, 116.2 | Solubility in water can be variable. Heating and sonication can aid dissolution. |
| DMSO | ≥6.4[2], 13[1], 16.67 (with ultrasound)[4] | 49.6, 100.7, 129.1 | Using fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1] |
| Ethanol | Insoluble[1] | - | |
| PBS (pH 7.2) | ~0.5 | 3.9 |
Molecular Weight of this compound: 129.09 g/mol
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Water
Objective: To prepare a sterile aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, distilled water or cell culture grade water
-
Sterile conical tube
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add a portion of the sterile water to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
Incubate the tube at 37°C for 15-30 minutes, with intermittent vortexing, until the this compound is completely dissolved.[5]
-
Bring the solution to the final desired volume with sterile water.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tube
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the required volume of anhydrous DMSO.
-
Vortex the solution until the powder is fully dissolved.
-
If solubility is an issue, gently warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a short period.[2]
-
Once dissolved, the stock solution can be stored at -20°C in aliquots. It is advisable to use the solution soon after preparation and avoid long-term storage.[2]
Mandatory Visualizations
This compound Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Antifungal Mechanism of this compound
This diagram illustrates the mechanism of action of this compound in fungal cells.
Caption: this compound's mechanism of action in fungi.
References
- 1. This compound [drugfuture.com]
- 2. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Comparison of MICs of Fluconazole and this compound When Dissolved in Dimethyl Sulfoxide or Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Flucytosine Dosage in Murine Models of Aspergillosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with flucytosine in murine models of aspergillosis.
Frequently Asked Questions (FAQs)
Q1: Is this compound (5-FC) monotherapy effective in a murine model of invasive aspergillosis?
A1: Yes, studies have shown that this compound monotherapy is efficacious in murine models of Aspergillus fumigatus infection.[1][2][3] In a non-neutropenic mouse model, treatment with 5-FC for 7 days resulted in survival rates ranging from 40% to 90%, compared to a 20% survival rate in the control group.[1][2][3] Efficacy is primarily dependent on the total daily dose.[1][2][3]
Q2: What is the key pharmacodynamic (PD) index for predicting this compound efficacy against Aspergillus fumigatus in mice?
A2: The area under the serum concentration-time curve to minimum inhibitory concentration (AUC/MIC) ratio is the pharmacodynamic index that most strongly correlates with the efficacy of this compound in murine aspergillosis models (R² = 0.86).[1][2][3]
Q3: What are the typical pharmacokinetic parameters of this compound in mice?
A3: Following intraperitoneal administration in non-neutropenic mice, this compound exhibits linear pharmacokinetics. Peak serum levels are achieved quickly (within 0.2 hours), and the elimination half-life is approximately 0.5 to 0.6 hours.[1] In neutropenic mice, after subcutaneous administration, the elimination half-life is slightly shorter, ranging from 0.36 to 0.43 hours.[4]
Q4: Can this compound be used in combination with other antifungal agents for aspergillosis in mice?
A4: Yes, this compound is often used in combination with other agents, particularly amphotericin B.[5][6][7] While antagonism has not been observed, the combination does not always demonstrate a significant improvement over amphotericin B monotherapy in murine aspergillosis models.[7][8][9] However, combination therapy may be beneficial in preventing the emergence of resistance.[6]
Q5: What are the potential adverse effects of this compound in animal models?
A5: Dose-related toxicities are a concern with this compound. High doses and sustained plasma concentrations (greater than 100 µg/ml) can lead to bone marrow suppression (leukopenia, thrombocytopenia) and hepatotoxicity.[6] It is crucial to monitor for signs of toxicity, especially in studies involving high dosage regimens or prolonged treatment.
Troubleshooting Guides
Problem 1: High mortality in the this compound-treated group.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage | Ensure the total daily dose is sufficient. Doses ranging from 50 to 800 mg/kg/day have been used effectively.[1][2][3] Consider performing a dose-ranging study to determine the optimal dose for your specific fungal strain and mouse model. |
| Inadequate Dosing Frequency | Due to the short half-life of this compound in mice, consider fractionating the total daily dose (e.g., administering every 6 or 12 hours) to maintain serum concentrations above the MIC.[1][2][3] |
| Fungal Resistance | The Aspergillus isolate may have high-level intrinsic or acquired resistance to this compound. Determine the in vitro susceptibility (MIC) of your A. fumigatus strain to this compound. Note that MICs can be influenced by pH.[1][2][3] |
| Severity of Infection | The fungal inoculum may be too high, leading to an overwhelming infection that is difficult to treat. Consider reducing the inoculum size to a level that causes a lethal infection in control animals but allows for a therapeutic window. |
| Immunosuppression Regimen | The immunosuppression protocol may be too severe, rendering the mice unable to clear the infection even with antifungal treatment. Evaluate the timing and dosage of immunosuppressive agents like cyclophosphamide (B585) and cortisone (B1669442) acetate (B1210297).[10][11][12] |
Problem 2: High variability in experimental outcomes.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure accurate and consistent administration of this compound. For intraperitoneal or subcutaneous injections, use a consistent volume and technique for all animals. |
| Variable Fungal Inoculum | Standardize the preparation and administration of the Aspergillus conidial suspension to ensure each mouse receives a consistent infectious dose.[10] |
| Differences in Mouse Strain/Age/Sex | Use mice of the same strain, age, and sex to minimize biological variability. |
| Inconsistent Immunosuppression | Apply the immunosuppression protocol uniformly to all animals in the experiment.[10][11] |
Data Presentation
Table 1: Pharmacokinetics of this compound in CD-1 Mice (Intraperitoneal Administration)
| Dose (mg/kg) | Peak Level (µg/ml) | Elimination Half-life (h) | AUC (mg·h/liter) |
| 25 | 16.3 | 0.51 | 15 |
| 100 | 87.8 | 0.57 | 74.3 |
| Data from a study in uninfected non-neutropenic mice.[1] |
Table 2: Efficacy of Different this compound Dosing Regimens in a Murine Model of Invasive Aspergillosis
| Total Daily Dose (mg/kg/day) | Dosing Interval | Survival Rate (%) |
| 50 | q6h | 40 |
| 100 | q6h | 60 |
| 200 | q6h | 80 |
| 400 | q6h | 90 |
| 800 | q6h | 90 |
| 50 | q12h | 40 |
| 100 | q12h | 50 |
| 200 | q12h | 70 |
| 400 | q12h | 80 |
| 0 (Control) | - | 20 |
| Data from a 7-day treatment study in a non-neutropenic murine model.[1] |
Experimental Protocols
Protocol 1: Murine Model of Disseminated Aspergillosis
-
Immunosuppression: For a neutropenic model, administer cyclophosphamide (e.g., 150 mg/kg intraperitoneally) on days -2 and +1 relative to infection. Corticosteroid-based immunosuppression can also be used (e.g., cortisone acetate at 100-200 mg/kg subcutaneously).[10]
-
Infection: Infect mice intravenously via the lateral tail vein with a lethal dose (e.g., LD90) of an Aspergillus fumigatus conidial suspension (e.g., 0.1 ml).[1]
-
This compound Treatment: Initiate treatment 2 hours post-infection. Administer this compound intraperitoneally or subcutaneously at the desired total daily dose, divided into appropriate intervals (e.g., every 6, 12, or 24 hours).[1]
-
Monitoring and Endpoints: Monitor mice daily for clinical signs and mortality for a defined period (e.g., 8 days post-treatment completion).[1] Efficacy can also be assessed by determining the fungal burden in target organs (e.g., kidneys, brain) using quantitative PCR or colony-forming unit counts.[13]
Mandatory Visualizations
Caption: Workflow for a murine model of disseminated aspergillosis.
Caption: Troubleshooting flowchart for high mortality in treated mice.
References
- 1. Efficacy and Pharmacodynamics of this compound Monotherapy in a Nonneutropenic Murine Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and pharmacodynamics of this compound monotherapy in a nonneutropenic murine model of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vivo Characterization of the Pharmacodynamics of this compound in a Neutropenic Murine Disseminated Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapy of murine aspergillosis with amphotericin B in combination with rifampin of 5-fluorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination therapy in experimental invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardization of an Experimental Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Technical Support Center: Assessing Flucytosine-Induced Hepatotoxicity in Animals
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments to assess flucytosine-induced hepatotoxicity in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
A1: The exact mechanism of this compound-induced hepatotoxicity is not fully understood.[1][2] It is thought to be dose-dependent and may be related to the conversion of this compound to its metabolite, 5-fluorouracil (B62378) (5-FU), which can be toxic to liver cells.[1][2] Animal studies involving the combination of this compound and amphotericin B suggest that hepatotoxicity is associated with a dose-dependent inflammatory response in the liver, potentially mediated by the NF-κB signaling pathway.[3][4][5][6]
Q2: Which animal model is most appropriate for studying this compound hepatotoxicity?
A2: Based on available literature, adult male CD1 mice have been used to study the hepatotoxicity of this compound in combination with amphotericin B.[3] The selection of the animal model should also consider the specific research question, and factors such as strain, sex, and age may influence the results.
Q3: What are the typical doses of this compound used in animal studies of hepatotoxicity?
A3: In a study investigating the combined effects with amphotericin B, this compound was administered to mice by gavage at doses of 50, 100, and 150 mg/kg for 14 days.[3] For monotherapy studies, dose-ranging experiments are crucial to determine the appropriate dose that induces hepatotoxicity without causing excessive systemic toxicity. In dogs and cats, general therapeutic dosages range from 25–50 mg/kg and 30–40 mg/kg, respectively, every 6 to 8 hours.[7] Toxic effects in animals are more commonly observed when serum concentrations are high (>100 mcg/mL).[7]
Q4: What are the key indicators of this compound-induced hepatotoxicity in animals?
A4: Key indicators include:
-
Biochemical markers: Elevated serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[7]
-
Histopathological changes: Liver tissue analysis may reveal inflammation (parenchymal and portal), inflammatory cell infiltration, and activation of Kupffer cells.[3][5][6] Ultrastructural changes can also be observed using electron microscopy.[3][6]
-
Inflammatory markers: Increased expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and activation of transcription factors such as NF-κB.[3][5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in liver enzyme levels between animals in the same treatment group. | 1. Inconsistent drug administration (e.g., gavage technique). 2. Individual differences in drug metabolism. 3. Underlying subclinical health issues in some animals. | 1. Ensure all personnel are proficient in the dosing technique. 2. Increase the number of animals per group to improve statistical power. 3. Perform a thorough health screen of all animals before starting the experiment. |
| No significant signs of hepatotoxicity at expected toxic doses. | 1. Incorrect dose or formulation. 2. Animal strain is resistant to this compound-induced hepatotoxicity. 3. Insufficient duration of treatment. | 1. Verify the dose calculations and the stability of the this compound formulation. 2. Consider using a different, more sensitive animal strain. 3. Conduct a time-course study to determine the optimal treatment duration. |
| Unexpected animal mortality in the this compound-treated groups. | 1. Dose is too high, leading to systemic toxicity. 2. Off-target effects of this compound (e.g., bone marrow suppression).[8] | 1. Perform a dose-ranging study to identify a sublethal toxic dose. 2. Monitor for other signs of toxicity, such as changes in body weight, food and water intake, and complete blood counts. |
| Inconsistent histopathological findings. | 1. Improper tissue fixation or processing. 2. Variation in sectioning and staining. 3. Subjectivity in pathological assessment. | 1. Follow standardized protocols for tissue fixation and processing. 2. Ensure consistent section thickness and staining times. 3. Use a semi-quantitative scoring system and have the slides evaluated by a board-certified veterinary pathologist, preferably blinded to the treatment groups. |
Experimental Protocols
Animal Model and Dosing
This protocol is based on a study by Folk et al. (2016) which investigated the combined effects of this compound and amphotericin B.[3] Researchers studying this compound monotherapy should adapt this protocol and conduct dose-ranging studies to determine the appropriate doses.
-
Animal Species: Adult male CD1 mice (25 ± 3 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Groups:
-
Group 1: Control (vehicle, e.g., 0.9% normal saline).
-
Group 2: this compound (low dose, e.g., 50 mg/kg).
-
Group 3: this compound (medium dose, e.g., 100 mg/kg).
-
Group 4: this compound (high dose, e.g., 150 mg/kg).
-
-
Administration: Administer this compound daily via oral gavage for 14 days.
-
Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, changes in behavior).
Biochemical Analysis of Liver Function
-
Sample Collection: At the end of the treatment period, collect blood from the animals via cardiac puncture under anesthesia.
-
Serum Separation: Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Analysis: Use a commercial clinical chemistry analyzer to measure the serum levels of ALT, AST, and ALP.
Table 1: Expected Trends in Liver Function Tests
| Parameter | Expected Change with this compound Treatment |
| ALT | Dose-dependent increase |
| AST | Dose-dependent increase |
| ALP | Dose-dependent increase |
Histopathological Examination
-
Tissue Collection: Immediately after blood collection, euthanize the animals and perfuse the liver with phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin.
-
Fixation: Excise the liver and fix it in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope for evidence of inflammation, necrosis, and other pathological changes.
Table 2: Key Histopathological Findings in this compound-Induced Hepatotoxicity
| Finding | Description |
| Parenchymal and Portal Inflammation | Infiltration of inflammatory cells (e.g., lymphocytes, neutrophils) in the liver parenchyma and around the portal tracts. |
| Kupffer Cell Activation | Increase in the number and size of Kupffer cells, the resident macrophages of the liver. |
| Hepatocyte Necrosis/Apoptosis | Death of liver cells, which can be observed as cellular swelling, nuclear changes, and cytoplasmic eosinophilia. |
Signaling Pathway and Experimental Workflow
This compound-Induced Hepatotoxicity Signaling Pathway
The following diagram illustrates the potential signaling pathway involved in this compound-induced hepatotoxicity, based on findings from combination studies suggesting an inflammatory mechanism.
Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.
Experimental Workflow for Assessing this compound Hepatotoxicity
The following diagram outlines the general workflow for conducting an in vivo study to assess this compound-induced hepatotoxicity.
Caption: General experimental workflow for in vivo assessment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evaluation of Hepatotoxicity with Treatment Doses of this compound and Amphotericin B for Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Hepatotoxicity with Treatment Doses of this compound and Amphotericin B for Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluoropyrimidines for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in Flucytosine susceptibility testing and interpretation
Welcome to the technical support center for flucytosine susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of testing and interpreting this compound susceptibility in fungi. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common pitfalls and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does resistance develop?
A1: this compound (5-FC) is a synthetic antimycotic agent that, on its own, has no antifungal effect. It requires entry into the fungal cell via a cytosine permease (encoded by the FCY2 gene).[1][2] Inside the cell, cytosine deaminase (encoded by the FCY1 gene) converts 5-FC to 5-fluorouracil (B62378) (5-FU), a toxic antimetabolite.[3][4] 5-FU is then further metabolized, leading to the inhibition of both DNA and RNA synthesis, ultimately halting fungal growth.[3][5] Mammalian cells lack cytosine deaminase, which provides selectivity for fungal cells.[3][4]
Resistance to this compound can develop rapidly, particularly when used as monotherapy.[3] The primary mechanisms of resistance involve mutations in the metabolic pathway:
-
Loss or mutation of cytosine permease (FCY2): This prevents the uptake of 5-FC into the fungal cell.[1][5]
-
Loss or mutation of cytosine deaminase (FCY1): This blocks the conversion of 5-FC to the active 5-FU.[1][4]
-
Deficiency in uracil (B121893) phosphoribosyltransferase (UPRT), encoded by the FUR1 gene: This enzyme is crucial for converting 5-FU into its active nucleotide forms.[1][4][5]
Q2: What are the standardized methods for this compound susceptibility testing?
A2: The two main internationally recognized standardized methods for antifungal susceptibility testing (AFST) are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6] Both have developed broth microdilution protocols for yeasts. While there are similarities, key differences exist that can impact minimum inhibitory concentration (MIC) determination.[6]
| Feature | CLSI | EUCAST |
| Primary Method | Broth microdilution | Broth microdilution |
| Culture Medium | RPMI 1640 | RPMI 1640 |
| Endpoint Reading | Visual | Spectrophotometric |
| Endpoint Criteria | ≥50% decrease in growth (trailing growth can be an issue) | ≥50% decrease in growth |
| Incubation Time | 24 or 48 hours (drug and species dependent) | 24 hours |
A summary of key differences between CLSI and EUCAST methodologies for yeast susceptibility testing.
Q3: How should I interpret this compound MIC results?
A3: Interpreting MIC values requires comparing them to established clinical breakpoints (CBPs) or epidemiological cutoff values (ECOFFs). CBPs categorize an isolate as susceptible, intermediate, or resistant, predicting the likely outcome of therapy.[6] ECOFFs distinguish wild-type (WT) isolates from non-wild-type (NWT) isolates that may harbor resistance mechanisms.[7]
It is crucial to use the appropriate interpretive criteria for the specific testing method (CLSI or EUCAST) and fungal species. As of late 2025, EUCAST has not yet established clinical breakpoints for this compound against Candida species but does provide ECOFFs.[8][9] CLSI provides both.
Q4: What are Quality Control (QC) strains and why are they important?
A4: Quality control is essential for ensuring the accuracy and reproducibility of susceptibility testing. Specific reference strains with known and stable MICs are tested concurrently with clinical isolates. If the MIC for the QC strain falls within its acceptable range, it validates the test run. The most commonly recommended QC strains for this compound testing by both CLSI and EUCAST are:
Troubleshooting Guide
This guide addresses common issues encountered during this compound susceptibility testing.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Trailing Growth Observed (reduced but persistent growth over a range of concentrations) | This is a known phenomenon with this compound and azoles where growth is not completely inhibited.[6] | For visual reading (CLSI), the MIC should be recorded as the lowest concentration with a significant (≥50%) reduction in growth compared to the growth control.[6][12] Spectrophotometric reading (EUCAST) can help standardize this endpoint. |
| MICs are consistently too high, even for QC strains | Incorrect inoculum preparation; improper incubation conditions (time, temperature); contamination; medium pH is too high. | Verify inoculum density using a spectrophotometer or hemocytometer. Ensure incubators are calibrated. Check for contamination. The pH of the medium can significantly affect this compound activity; ensure it is within the recommended range.[13] |
| MICs are consistently too low | Incorrect inoculum preparation (too low); improper drug dilution. | Verify inoculum density. Prepare fresh drug dilutions and verify the concentration of the stock solution. |
| Discrepancy between methods (e.g., Broth microdilution vs. Etest) | Method-specific variables can lead to different MICs. For this compound, Etest results can be particularly influenced by the agar (B569324) medium and its pH.[13] | Always use the interpretive criteria validated for the specific method being used. Do not apply CLSI breakpoints to EUCAST MICs or vice-versa. |
| No growth in control wells | Inoculum was not viable; improper incubation. | Use fresh isolates for inoculum preparation. Verify incubator temperature and atmosphere. |
Experimental Protocols
CLSI M27 Broth Microdilution Method for Yeasts (Summarized)
This protocol is a summary of the CLSI M27 standard. For complete details, refer to the official CLSI document.
-
Inoculum Preparation:
-
Subculture the yeast isolate onto potato dextrose agar and incubate at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Further dilute this suspension in RPMI 1640 medium to achieve the final target inoculum concentration in the microdilution plate.
-
-
Plate Inoculation:
-
Dispense the diluted fungal inoculum into each well of a 96-well microtiter plate containing serial dilutions of this compound in RPMI 1640 medium.
-
Include a drug-free well as a growth control.
-
-
Incubation:
-
Endpoint Determination (Visual):
Visualizations
Caption: this compound's metabolic pathway and points of resistance.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 5. journals.asm.org [journals.asm.org]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Antifungal Susceptibility Testing of the Cryptococcus neoformans/C. gattii Complex: Strengths and Limitations [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. EUCAST: Rationale documents [eucast.org]
- 10. Quality control guidelines for National Committee for Clinical Laboratory Standards recommended broth macrodilution testing of amphotericin B, fluconazole, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quality control guidelines for National Committee for Clinical Laboratory Standards recommended broth macrodilution testing of amphotericin B, fluconazole, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Validation of 24-Hour this compound MIC Determination by Comparison with 48-Hour Determination by the Clinical and Laboratory Standards Institute M27-A3 Broth Microdilution Reference Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Flucytosine-Induced Bone Marrow Suppression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mitigation of flucytosine-induced bone marrow suppression.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced bone marrow suppression?
A1: this compound (5-FC) itself does not have antifungal or cytotoxic activity. Its effects are mediated through its conversion to 5-fluorouracil (B62378) (5-FU), a well-known antimetabolite. While this conversion primarily occurs within fungal cells via the enzyme cytosine deaminase, leading to its antifungal effect, it can also happen to a lesser extent in humans.[1][2] It is postulated that the intestinal microflora can convert 5-FC to 5-FU.[3][4] 5-FU is known to cause bone marrow depression by interfering with DNA and RNA synthesis in rapidly dividing cells, such as hematopoietic stem cells.[1][2][3] This leads to a decrease in the production of white blood cells (leukopenia), red blood cells (anemia), and platelets (thrombocytopenia).[5][6]
Q2: What are the primary risk factors for developing this compound-induced bone marrow suppression?
A2: The primary risk factors include:
-
High Serum Concentrations: The development of marrow toxicity is strongly correlated with elevated serum this compound levels. Sustained concentrations greater than 100-125 µg/mL are particularly associated with toxicity.[1][3][7]
-
Renal Impairment: this compound is primarily excreted by the kidneys.[3][8] Impaired renal function can lead to drug accumulation and toxic serum levels, significantly increasing the risk of bone marrow suppression.[5][7]
-
Concomitant Myelosuppressive Therapy: Using this compound with other drugs that suppress bone marrow function (e.g., certain chemotherapies, ganciclovir) can have an additive effect, increasing the risk and severity of toxicity.[5][9]
-
Pre-existing Hematological Disorders: Patients with underlying conditions affecting the bone marrow may be more susceptible to the myelosuppressive effects of this compound.[5][6]
-
Dihydropyrimidine Dehydrogenase (DPD) Deficiency: DPD is a key enzyme in the metabolism of 5-FU. Patients with a DPD deficiency are at a higher risk of severe toxicity from 5-FU, and by extension, from this compound.[5][10]
Q3: How can I monitor for bone marrow toxicity during my experiments?
A3: Close and frequent monitoring is essential.
-
Hematologic Monitoring: Perform complete blood counts (CBC) at baseline and then twice weekly during therapy to monitor for leukopenia, thrombocytopenia, and anemia.[6][10]
-
Renal Function Monitoring: Regularly assess serum creatinine (B1669602) and BUN, as renal impairment can lead to drug accumulation.[5][10]
-
Hepatic Function Monitoring: Monitor liver function tests, as hepatotoxicity can also occur, often in conjunction with high plasma concentrations.[1][10]
-
Therapeutic Drug Monitoring (TDM): TDM is the most critical monitoring tool to prevent dose-related toxicity. It allows for dose adjustments to maintain concentrations within the therapeutic window.[3][11][12]
Troubleshooting Guides
Issue: I've observed a significant drop in leukocyte or platelet counts after initiating this compound treatment.
Troubleshooting Steps:
-
Confirm Toxicity Thresholds: Check if serum this compound concentrations have exceeded the toxic threshold of 100 µg/mL. Bone marrow depression is a known concentration-dependent side effect.[1][3]
-
Assess Renal Function: Evaluate the subject's renal function. A decrease in creatinine clearance can lead to this compound accumulation.[7][8]
-
Reduce or Discontinue Dose: The most immediate action is to reduce the this compound dosage or temporarily discontinue the drug. In many cases, leukopenia is reversible upon lowering the serum concentration.[3][7]
-
Initiate Supportive Care: Depending on the severity, supportive measures may be necessary. This can include the administration of hematopoietic growth factors like Granulocyte-Colony Stimulating Factor (G-CSF) to stimulate neutrophil production or transfusions for severe anemia or thrombocytopenia.[13][14]
-
Review Concomitant Medications: Check for any other myelosuppressive agents being administered, as they can have additive toxic effects.[5]
Data Presentation
Table 1: Therapeutic vs. Toxic Concentrations of this compound
| Parameter | Concentration Range (µg/mL or mg/L) | Associated Outcome | Citation(s) |
| Therapeutic Peak | 50 - 100 | Efficacy, minimized toxicity | [3][10][12] |
| Therapeutic Trough | 20 - 50 | Efficacy, minimized toxicity | [10][11] |
| Toxic Threshold | > 100 - 125 | Increased risk of bone marrow suppression and hepatotoxicity | [1][3][7] |
Table 2: Incidence of Bone Marrow Suppression with Elevated this compound Levels
| Study Population | This compound Concentration | Incidence of Bone Marrow Suppression | Citation(s) |
| 194 patients (with Amphotericin B) | > 100 mg/L | 60% (12 of 20 patients) | [3] |
| 194 patients (with Amphotericin B) | < 100 mg/L | 12% (8 of 65 patients) | [3] |
| 15 patients | ≥ 125 µg/mL | 26.7% (4 of 15 patients) | [3][7] |
Table 3: Recommended this compound Dose Adjustments for Renal Impairment
| Creatinine Clearance (mL/min/1.73m²) | Recommended Dose | Citation(s) |
| > 40 | 37.5 mg/kg every 6 hours | [3] |
| 30 - 50 | 25 - 37.5 mg/kg every 8 hours | [10] |
| 20 - 40 | 37.5 mg/kg every 12 hours | [3] |
| 10 - 29 | 25 - 37.5 mg/kg every 12 hours | [10] |
| < 10 | 25 - 37.5 mg/kg every 24 hours | [10][15] |
Experimental Protocols
Protocol: Therapeutic Drug Monitoring (TDM) for this compound
Objective: To maintain this compound serum concentrations within the therapeutic range to maximize antifungal efficacy while minimizing the risk of bone marrow suppression and other toxicities.
Methodology:
-
Timing of Sample Collection:
-
Initial Monitoring:
-
Frequency of Monitoring:
-
Sample Handling:
-
Collect blood in a serum separator tube.
-
Process the sample according to the specifications of the analytical laboratory. Assays like high-performance liquid chromatography (HPLC) are commonly used.
-
-
Dose Adjustment:
Visualizations
Caption: Mechanism of this compound action and host toxicity.
Caption: Workflow for mitigating this compound-induced bone marrow suppression.
References
- 1. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound and cryptococcosis: time to urgently address the worldwide accessibility of a 50-year-old antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. This compound oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 7. Bone marrow toxicity associated with 5-fluorocytosine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 11. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 12. journals.asm.org [journals.asm.org]
- 13. droracle.ai [droracle.ai]
- 14. [Bone marrow suppression--including guidelines for the appropriate use of G-CSF] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
Technical Support Center: Enhancing Flucytosine Penetration into the Central Nervous System
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the central nervous system (CNS) penetration of flucytosine.
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues that may arise during your experiments.
Issue 1: Lower-than-Expected this compound Concentration in the CNS
Symptoms:
-
Low cerebrospinal fluid (CSF) to plasma concentration ratio in in vivo studies.
-
Low apparent permeability (Papp) values in in vitro blood-brain barrier (BBB) models.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| 1. Suboptimal Physicochemical Properties | While this compound has favorable properties like low molecular weight and low protein binding, its polarity can still limit passive diffusion.[1][2] Consider chemical modifications to create a more lipophilic prodrug. The prodrug should be designed to be stable in circulation but convert back to the active this compound within the CNS. |
| 2. Active Efflux by Transporters | The BBB is equipped with efflux transporters like P-glycoprotein (P-gp) that can actively pump drugs out of the brain.[3] Co-administer a known P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls) to assess if efflux is limiting this compound's CNS accumulation. |
| 3. Inaccurate Dosing or Administration | In animal studies, ensure accurate dosing calculations and proper administration techniques (e.g., oral gavage, intravenous injection). Verify the stability and concentration of your dosing solution. For oral administration, consider the impact of food on absorption. |
| 4. High Interindividual Pharmacokinetic Variability | Significant variability in plasma and CSF concentrations of this compound has been observed.[1][4] Increase the number of subjects in your in vivo experiments to ensure statistical power. Stratify animals by weight and other relevant factors. |
| 5. Compromised In Vitro BBB Model Integrity | In Transwell assays, low transendothelial electrical resistance (TEER) values indicate a leaky barrier.[5] Ensure proper cell seeding density, use appropriate cell culture media supplemented with factors that promote tight junction formation (e.g., hydrocortisone), and allow sufficient time for the monolayer to mature. Co-culture with astrocytes and pericytes can also enhance barrier tightness.[5] |
| 6. Renal Impairment in Animal Models | This compound is primarily cleared by the kidneys.[6] Any degree of renal impairment in your animal models can alter plasma pharmacokinetics and consequently affect the amount of drug available to cross the BBB. Monitor renal function in your study animals. |
Experimental Workflow for Troubleshooting Low CNS Penetration
Caption: Troubleshooting workflow for low this compound CNS penetration.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its CNS penetration?
This compound possesses several properties that are favorable for CNS penetration, including a low molecular weight and negligible plasma protein binding.[1] However, it is a relatively polar molecule, which can limit its ability to passively diffuse across the lipid-rich blood-brain barrier.
Q2: How is this compound transported across the blood-brain barrier?
While passive diffusion plays a role, the transport of this compound, a nucleoside analog, may also be mediated by nucleoside transporters present at the BBB.[7] The exact contribution of these transporters to this compound's CNS uptake is an area of ongoing research. Additionally, its penetration can be limited by active efflux transporters.[3]
Q3: What are the advantages and disadvantages of different in vitro BBB models for studying this compound transport?
| Model Type | Advantages | Disadvantages |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | High-throughput, low cost, good for assessing passive permeability.[8] | Lacks biological components like transporters and tight junctions. |
| Cell Line-Based Transwell Models (e.g., Caco-2, MDCK) | Reproducible, relatively easy to culture, can be transfected to express specific transporters.[9] | Not of brain endothelial origin, may not fully recapitulate the complexity of the in vivo BBB.[9] |
| Primary or iPSC-Derived Brain Endothelial Cell Transwell Models | More physiologically relevant, express tight junctions and transporters found in the in vivo BBB.[10][11] | More difficult and expensive to culture, can have batch-to-batch variability. |
| Microfluidic "BBB-on-a-chip" Models | Incorporate physiological shear stress, allow for co-culture in a more in vivo-like architecture.[10][12] | Technically complex, lower throughput than static models. |
Q4: What are some promising strategies to enhance this compound's CNS penetration?
-
Nanoparticle-based delivery: Encapsulating this compound in nanoparticles can protect it from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.[13][14][15][16] Surface modification of nanoparticles with ligands that target receptors on brain endothelial cells can further enhance delivery.[14]
-
Prodrug approach: Modifying this compound into a more lipophilic prodrug can improve its passive diffusion across the BBB. The prodrug is then enzymatically converted back to the active drug within the CNS.[17]
-
Inhibition of efflux transporters: Co-administration of an agent that inhibits key efflux transporters at the BBB, such as P-glycoprotein, could increase the net influx of this compound into the brain.[17]
Q5: How does the mechanism of action of this compound impact strategies for enhancing its CNS delivery?
This compound is a prodrug that requires uptake into fungal cells and conversion to 5-fluorouracil (B62378) (5-FU) to exert its antifungal effect by inhibiting DNA and RNA synthesis.[18][19] Any delivery strategy must ensure that this compound reaches the site of infection within the CNS in its intact form to be subsequently metabolized by the target fungal cells.
Mechanism of Action of this compound
Caption: this compound's mechanism of action within the fungal cell.
Data Presentation
Table 1: Reported this compound CNS Penetration in Humans
| Parameter | Value | Reference |
| CSF:Plasma Ratio (Concentration) | 71-85% | [18] |
| CSF:Plasma Ratio (AUC) | 0.69 (Median) | [1][20] |
Table 2: Physicochemical Properties of this compound Influencing CNS Penetration
| Property | Value/Characteristic | Implication for CNS Penetration | Reference |
| Molecular Weight | Low | Favorable for crossing the BBB | [1] |
| Protein Binding | Negligible (2.9-4%) | High fraction of unbound drug available to cross the BBB | [1][6] |
| Polarity | High (water-soluble) | Can limit passive diffusion across the lipidic BBB | [1][18] |
| P-gp Substrate | Potential | May be subject to active efflux from the CNS | [2] |
Experimental Protocols
Protocol 1: In Vitro this compound Permeability Assessment using a Transwell BBB Model
Objective: To determine the apparent permeability (Papp) of this compound across a brain endothelial cell monolayer.
Materials:
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Human brain microvascular endothelial cells (hBMECs)
-
Cell culture medium and supplements
-
This compound stock solution
-
Lucifer yellow (as a marker for paracellular permeability)
-
LC-MS/MS or HPLC for sample analysis
Methodology:
-
Cell Seeding: Seed hBMECs onto the apical side of the Transwell inserts at a confluent density.
-
Monolayer Maturation: Culture the cells for 5-7 days to allow for the formation of a tight monolayer. Barrier integrity should be confirmed by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay (Apical to Basolateral): a. Replace the medium in the apical and basolateral chambers with transport buffer. b. Add this compound (at a known concentration) and Lucifer yellow to the apical chamber. c. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer. d. At the end of the experiment, collect a sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS or a similar analytical method. Measure the fluorescence of Lucifer yellow to assess monolayer integrity.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of this compound appearance in the basolateral chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of this compound in the apical chamber.
-
Experimental Workflow for In Vitro Permeability Assay
Caption: Workflow for an in vitro Transwell permeability assay.
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rodents
Objective: To determine the plasma and CSF concentrations of this compound over time and calculate the CSF:plasma ratio.
Materials:
-
Rodents (e.g., rats or mice)
-
This compound formulation for administration (e.g., oral or IV)
-
Anesthesia
-
Surgical tools for CSF collection (e.g., from the cisterna magna)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS for sample analysis
Methodology:
-
Animal Acclimation and Dosing: Acclimate animals to the housing conditions. Administer this compound at the desired dose and route.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours) post-dose: a. Anesthetize a subset of animals at each time point. b. Collect blood via cardiac puncture or another appropriate method into heparinized tubes. c. Immediately following blood collection, collect CSF from the cisterna magna.
-
Sample Processing: a. Centrifuge the blood samples to separate plasma. b. Store plasma and CSF samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma and CSF samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Plot the mean plasma and CSF concentrations versus time. b. Calculate key pharmacokinetic parameters, such as the area under the curve (AUC) for both plasma and CSF. c. Determine the CSF:plasma AUC ratio as a measure of CNS penetration.
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal use protocol.
References
- 1. Population pharmacokinetics and CSF penetration of this compound in adults with HIV-associated cryptococcal meningoencephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Drugs: Special Problems Treating Central Nervous System Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Population pharmacokinetics and CSF penetration of this compound in adults with HIV-associated cryptococcal meningoencephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. This compound and cryptococcosis: time to urgently address the worldwide accessibility of a 50-year-old antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 13. Nanotechnology-based drug delivery for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [mdpi.com]
- 18. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of this compound? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Refining Flucytosine and Amphotericin B Combination Therapy Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flucytosine and Amphotericin B combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound and Amphotericin B?
A1: The combination of this compound (5-FC) and Amphotericin B (AmB) is recommended for severe systemic fungal infections, such as cryptococcal meningitis and systemic candidiasis, for two primary reasons.[1][2] Firstly, the two drugs act synergistically. Amphotericin B disrupts the fungal cell membrane by binding to ergosterol (B1671047), which increases the permeability of the membrane.[3][4][5] This enhanced permeability is thought to facilitate the entry of this compound into the fungal cell.[6] Secondly, the combination helps to prevent the development of resistance to this compound, which can emerge rapidly when it is used as a monotherapy.[1][7]
Q2: What are the primary mechanisms of action for each drug?
A2:
-
Amphotericin B: This polyene antifungal binds to ergosterol, a key component of the fungal cell membrane.[3][5] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components like ions and small metabolites, ultimately leading to fungal cell death.[1][3][4]
-
This compound: this compound itself is not active. It is taken up by susceptible fungal cells via an enzyme called cytosine permease.[6] Inside the fungus, it is converted to 5-fluorouracil (B62378) (5-FU), which then interferes with both DNA and RNA synthesis, leading to inhibition of fungal growth and replication.[6][8]
Q3: What are the known mechanisms of resistance to these drugs?
A3:
-
Amphotericin B: Resistance to Amphotericin B is relatively rare but can occur through alterations in the fungal cell membrane's ergosterol content. This can be due to defects in the ERG3 gene, which is involved in ergosterol biosynthesis.
-
This compound: Resistance to this compound can develop through several mechanisms, including mutations in the enzymes responsible for its uptake (cytosine permease) or its conversion to its active form (cytosine deaminase or uracil (B121893) phosphoribosyl transferase).[1] Another mechanism is the increased production of pyrimidines, which compete with the active metabolites of this compound.[1]
Troubleshooting Guide
Issue 1: Rising Serum Creatinine (B1669602) and Signs of Nephrotoxicity
-
Q: My patient's/experimental animal's serum creatinine is increasing after initiating combination therapy. What should I do?
-
A: Amphotericin B is known to be nephrotoxic.[9] Monitor serum creatinine twice weekly and creatinine clearance weekly during therapy.[10] For patients with pre-existing chronic kidney disease, lipid formulations of Amphotericin B are preferred to minimize further kidney damage.[11] If deoxycholate Amphotericin B must be used, the dose should not exceed 0.7 mg/kg/day, accompanied by intensive renal monitoring.[11] Studies in rats suggest that this compound may have a small protective effect against chronic Amphotericin B-induced nephrotoxicity, independent of saline loading.[12]
-
Issue 2: Hematological Abnormalities (Leukopenia, Thrombocytopenia)
-
Q: I am observing a decrease in white blood cell and/or platelet counts. How should I manage this?
-
A: this compound can cause bone marrow suppression, leading to leukopenia and thrombocytopenia.[13] This toxicity is often associated with peak serum this compound levels of 100 mcg/mL or higher for two or more weeks.[10] It is crucial to monitor the complete blood count at least twice weekly.[11] If hematological toxicity occurs, consider reducing the this compound dose and ensure therapeutic drug monitoring is in place to maintain peak serum concentrations between 50-80 mg/L.[14]
-
Issue 3: Elevated Liver Enzymes
-
Q: My patient/subject is showing elevated liver function tests (LFTs). What is the likely cause and what are the next steps?
-
A: Hepatotoxicity is a known, though less common, side effect of this compound.[13][15] Frequent monitoring of hepatic function is recommended during therapy.[16][17] If LFTs become significantly elevated, a dose reduction or temporary discontinuation of this compound may be necessary, depending on the severity.
-
Issue 4: Lack of Efficacy or Suspected Fungal Resistance
-
Q: The infection is not responding to the combination therapy. What should I consider?
-
A: While combination therapy is potent, resistance can still be a factor. It is important to confirm the susceptibility of the fungal isolate to both agents. In vitro synergy testing, such as a checkerboard assay, can be performed to determine if the combination is synergistic, additive, or antagonistic against the specific isolate.[18] Interestingly, some studies have shown that the combination can still be effective in vivo even against this compound-resistant isolates, suggesting the mechanism of synergy is complex.
-
Quantitative Data Summary
Table 1: Efficacy of this compound and Amphotericin B Combination Therapy for Cryptococcal Meningitis
| Treatment Regimen | Duration | Cure/Improvement Rate | Relapse Rate | Reference |
| Amphotericin B + this compound | 4 weeks | 75% | 27% | [19][20] |
| Amphotericin B + this compound | 6 weeks | 85% | 16% | [19][20] |
Table 2: Incidence of Adverse Events in Patients Receiving Amphotericin B and this compound Combination Therapy for Cryptococcal Meningitis (N=194)
| Adverse Event | Number of Patients Affected | Percentage of Patients | Reference |
| Azotemia | 51 | 26.3% | [10] |
| Leukopenia | 30 | 15.5% | [10] |
| Diarrhea | 26 | 13.4% | [10] |
| Thrombocytopenia | 22 | 11.3% | [10] |
| Hepatitis | 13 | 6.7% | [10] |
| Nausea/Vomiting | 10 | 5.2% | [10] |
| Renal Tubular Acidosis | 2 | 1.0% | [10] |
Data from a multicenter prospective randomized trial comparing four versus six weeks of therapy.[10]
Experimental Protocols
Protocol 1: In Vitro Synergy Testing using the Checkerboard Broth Microdilution Assay
Objective: To determine the in vitro interaction (synergistic, additive, indifferent, or antagonistic) between this compound and Amphotericin B against a fungal isolate.
Materials:
-
This compound and Amphotericin B stock solutions
-
Fungal isolate
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer or microplate reader
-
Sterile saline
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Drug Dilution and Plate Setup:
-
Prepare serial twofold dilutions of Amphotericin B and this compound in RPMI 1640 medium at 4 times the final desired concentrations.
-
In a 96-well plate, add 50 µL of the Amphotericin B dilutions horizontally (across rows) and 50 µL of the this compound dilutions vertically (down columns). This creates a matrix of drug combinations.
-
Include a row with only Amphotericin B dilutions and a column with only this compound dilutions to determine the Minimum Inhibitory Concentration (MIC) of each drug alone.
-
Include a growth control well (medium only) and a sterility control well (medium without inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.
-
-
Reading and Interpretation:
-
Determine the MIC for each drug alone and for each combination by identifying the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
-
FIC of Amphotericin B = (MIC of Amphotericin B in combination) / (MIC of Amphotericin B alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Amphotericin B + FIC of this compound
-
-
Interpret the results based on the FICI value:[18]
-
Synergy: FICI ≤ 0.5
-
Indifference/Additivity: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Protocol 2: Time-Kill Assay
Objective: To assess the rate and extent of fungicidal or fungistatic activity of this compound and Amphotericin B, alone and in combination.
Materials:
-
This compound and Amphotericin B stock solutions
-
Fungal isolate
-
Culture tubes or flasks
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension as described for the checkerboard assay, adjusting to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI 1640 medium.[21]
-
-
Assay Setup:
-
Prepare culture tubes with the following conditions:
-
Growth control (no drug)
-
Amphotericin B alone (at a relevant concentration, e.g., MIC)
-
This compound alone (at a relevant concentration, e.g., MIC)
-
Combination of Amphotericin B and this compound at the same concentrations.
-
-
-
Incubation and Sampling:
-
Viable Cell Counting:
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
Count the number of colonies and calculate the CFU/mL for each time point.
-
-
Data Analysis and Interpretation:
-
Plot the log10 CFU/mL versus time for each condition.
-
Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum.
-
Fungistatic activity is generally defined as a <3-log10 reduction in CFU/mL.
-
Synergy is defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[23]
-
Indifference is a <2-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism is when the CFU/mL of the combination is ≥2-log10 higher than the most active single agent.
-
Visualizations
Caption: Mechanisms of action for Amphotericin B and this compound.
Caption: Experimental workflow for in vitro synergy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Macrocycle Antibiotic Amphotericin B—Its Present and Future. Multidisciplinary Perspective for the Use in the Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Toxicity of amphotericin B plus this compound in 194 patients with cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Acute and chronic effects of this compound on amphotericin B nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are the side effects of this compound? [synapse.patsnap.com]
- 14. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 15. academic.oup.com [academic.oup.com]
- 16. (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 17. Ancobon (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 18. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. Treatment of cryptococcal meningitis with combination amphotericin B and this compound for four as compared with six weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
addressing Flucytosine instability in aqueous solutions for lab use
Flucytosine Aqueous Stability: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information on addressing the instability of this compound (5-FC) in aqueous solutions for laboratory applications.
Troubleshooting Guide
This section addresses common issues encountered during the preparation and use of this compound solutions.
Q1: My this compound solution, which was clear upon preparation, has now become cloudy or formed a precipitate. What happened and what should I do?
A1: This is likely due to precipitation, as this compound has limited aqueous solubility (~15 mg/mL at 25°C).[1][2] The solubility can be affected by temperature changes or pH shifts.
-
Immediate Action: Gently warm the solution to 37°C and vortex or sonicate briefly to see if the precipitate redissolves.[3]
-
Prevention:
-
Verify Concentration: Ensure your target concentration does not exceed the solubility limit in your specific medium. The solubility in PBS (pH 7.2) is significantly lower, at approximately 0.5 mg/mL.[4]
-
Use Buffered Solutions: Prepare the solution in a buffer with a pH between 5.0 and 7.0, which is the optimal range for stability.[5]
-
Storage: Store the solution at the recommended temperature (2-8°C for short-term).[6] Avoid storing at room temperature for extended periods, as temperature fluctuations can cause precipitation.[7]
-
Q2: My experimental results are inconsistent, and I suspect my this compound has degraded. How can I confirm this?
A2: Inconsistent results are a strong indicator of degradation. This compound's primary degradation product is 5-Fluorouracil (B62378) (5-FU), a potent cytotoxic agent.[8][9][10] The unintended presence of 5-FU can significantly alter experimental outcomes, as it has a different biological activity profile.
-
Confirmation Method: The most reliable method to check for degradation is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[8][11][12] This technique can separate and quantify both this compound and 5-FU, allowing you to determine the purity of your solution.[8][11]
-
Action: If significant degradation (e.g., >5% conversion to 5-FU) is detected, the solution should be discarded, and a fresh stock should be prepared following best practices for stability.
Q3: I am working on a gene-directed enzyme prodrug therapy (GDEPT) system using yeast cytosine deaminase to convert 5-FC to 5-FU. How does solution instability affect my experiment?
A3: In a GDEPT system, it is critical that the baseline concentration of 5-FU in your this compound solution is negligible. The spontaneous degradation of 5-FC to 5-FU in an unstable solution can create background toxicity, masking the specific effect of enzymatic conversion in your target cells.[2] This confounds the results and makes it difficult to assess the true efficacy of the enzyme.
-
Recommendation: Always use freshly prepared, pH-controlled this compound solutions for these sensitive assays. It is highly recommended to quantify the baseline 5-FU concentration via HPLC before each experiment.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The main degradation pathway is the hydrolysis of the amino group at position 4, which converts this compound (5-fluorocytosine) into 5-Fluorouracil (5-FU).[8][10][13] This reaction is accelerated by non-neutral pH and elevated temperatures.
dot
Caption: this compound degrades into 5-Fluorouracil via hydrolysis.
Q2: What is the optimal pH for preparing and storing this compound solutions?
A2: this compound exhibits maximum stability in the pH range of 5.0 to 7.0.[5] Both highly acidic and, particularly, alkaline conditions significantly increase the rate of hydrolysis to 5-FU. The in vitro activity of this compound against fungi is also pH-dependent, with activity increasing at lower pH values.[14]
Q3: How should I prepare and store my this compound stock solution?
A3: To maximize stability and ensure reproducibility:
-
Preparation: Use a sterile, aqueous buffer (e.g., citrate (B86180) or phosphate) adjusted to a pH between 5.0 and 7.0.[5] If gentle warming is needed to dissolve the powder, do not exceed 37°C and minimize the heating time.[3]
-
Sterilization: Do not autoclave. The high temperatures will cause significant degradation.[8] Use a 0.22 µm sterile filter to sterilize the solution.[6]
-
Storage: For short-term use (up to one week), store at 2-8°C, protected from light.[6][7] For long-term storage, dispense the stock solution into single-use aliquots and store at -20°C or -80°C for several months.[3] Avoid repeated freeze-thaw cycles.
Q4: Can I use DMSO to dissolve this compound?
A4: Yes, this compound is soluble in DMSO.[3][4][15][16] You can prepare a concentrated stock in DMSO and then dilute it into your aqueous experimental medium. However, ensure the final concentration of DMSO is low and does not affect your biological system.[4] Note that once diluted into an aqueous buffer, the stability will again be governed by the pH and temperature of that final solution.
Data Summary: Factors Affecting Stability
The stability of this compound is highly dependent on temperature and pH. The following table summarizes the impact of these factors on degradation.
| Factor | Condition | Effect on Stability | Primary Outcome | Reference |
| Temperature | Elevated (e.g., >40°C) | Significantly accelerates degradation rate. | Increased rate of conversion to 5-FU. | [8] |
| Recommended (2-8°C) | Slows degradation, suitable for short-term storage. | Preserves integrity of the compound. | [7] | |
| Frozen (≤ -20°C) | Greatly minimizes degradation, ideal for long-term storage. | Long-term preservation. | [3] | |
| pH | Acidic (< 4.0) | Increases degradation rate. | Increased rate of conversion to 5-FU. | [17][18] |
| Neutral (5.0 - 7.0) | Optimal Stability. | Minimal degradation. | [5] | |
| Alkaline (> 8.0) | Significantly accelerates degradation rate. | Rapid conversion to 5-FU. | [17] |
Experimental Protocols
Protocol 1: Preparation of a Sterile, Buffered this compound Stock Solution (10 mg/mL)
-
Preparation of Buffer: Prepare a 50 mM sodium phosphate (B84403) buffer. Adjust the pH to 6.0 using phosphoric acid or sodium hydroxide.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile container. For 50 mL of a 10 mg/mL solution, weigh 500 mg.
-
Dissolution: Add the this compound powder to a sterile vessel. Add approximately 40 mL of the pH 6.0 phosphate buffer.
-
Solubilization: Place the vessel on a magnetic stirrer. If needed, gently warm the solution to 37°C to aid dissolution. Do not overheat. Continue stirring until the powder is completely dissolved.
-
Final Volume and pH Check: Once dissolved, transfer the solution to a 50 mL sterile volumetric flask and add buffer to reach the 50 mL mark. Re-verify that the final pH is approximately 6.0.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile storage bottle.
-
Aliquoting and Storage: Dispense the sterile solution into single-use, light-protecting (amber) sterile tubes. Store at 2-8°C for use within 7 days or at -20°C for long-term storage.
Caption: Troubleshooting decision tree for common this compound solution issues.
References
- 1. This compound | C4H4FN3O | CID 3366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. apexbt.com [apexbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. uspbpep.com [uspbpep.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stability of this compound in an extemporaneously compounded oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An accelerated stability study of 5-flucytosine in intravenous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for conversion of 5-fluorocytosine to 5-fluorouracil in humans: possible factor in 5-fluorocytosine clinical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. cda-amc.ca [cda-amc.ca]
- 12. Assay of this compound (5-fluorocytosine) in human plasma by high-pressure liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Relationship between in vitro activities of amphotericin B and this compound and pH for clinical yeast and mold isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of MICs of Fluconazole and this compound When Dissolved in Dimethyl Sulfoxide or Water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Stability studies of 5-fluorocytosine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of pH and buffer effects on this compound activity in broth dilution susceptibility testing of Candida albicans in two synthetic media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Flucytosine Resistance in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the emergence of flucytosine resistance during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (5-FC)?
A1: this compound is a prodrug that, upon uptake by fungal cells, is converted into the toxic antimetabolite 5-fluorouracil (B62378) (5-FU). This conversion is mediated by the fungal-specific enzyme cytosine deaminase. 5-FU is then further metabolized to 5-fluorouridine (B13573) triphosphate (5-FUTP), which disrupts RNA synthesis, and 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (5-FdUMP), which inhibits DNA synthesis. Mammalian cells lack cytosine deaminase, providing a degree of selective toxicity.[1][2]
Q2: What are the known molecular mechanisms of this compound resistance?
A2: Resistance to this compound primarily arises from mutations in the genes involved in its uptake and metabolism. The most common mechanisms include:
-
Mutations in cytosine permease (FCY2): These mutations impair the transport of this compound into the fungal cell.[3][4]
-
Mutations in cytosine deaminase (FCY1): Alterations in this enzyme prevent the conversion of this compound to its active form, 5-FU.
-
Mutations in uracil (B121893) phosphoribosyltransferase (FUR1): These mutations block the conversion of 5-FU to 5-fluorouridine monophosphate (FUMP), a crucial step in the formation of the toxic metabolites.[3][4]
Q3: Why is this compound monotherapy not recommended in most experimental and clinical settings?
A3: Monotherapy with this compound is generally discouraged due to the rapid development of resistance.[5] Spontaneous mutations leading to resistance can occur at a relatively high frequency, and exposure to the drug creates a strong selective pressure for the outgrowth of these resistant mutants.[1][6]
Q4: What are the most common synergistic drug combinations with this compound to prevent resistance?
A4: The most widely studied and effective combinations include:
-
This compound and Amphotericin B: Amphotericin B is thought to increase the permeability of the fungal cell membrane, facilitating the entry of this compound and enhancing its antifungal activity.[5]
-
This compound and Azoles (e.g., Fluconazole): This combination has also demonstrated synergistic effects against various fungal species.
Troubleshooting Guides
Issue: Rapid Emergence of Resistant Colonies During In Vitro Evolution Experiments
-
Question: I am conducting an in vitro evolution experiment, and I'm observing a high frequency of this compound-resistant colonies after only a few passages. How can I mitigate this?
-
Answer: The rapid emergence of resistance is a known challenge with this compound.[3][4] To minimize this, consider the following strategies:
-
Implement Combination Therapy: The most effective strategy is to introduce a second antifungal agent, such as amphotericin B or fluconazole, at a sub-inhibitory concentration. This creates a multi-pronged selective pressure, making it more difficult for the fungus to develop resistance to both agents simultaneously.
-
Gradual Dose Escalation: Instead of a single high-dose selection, a gradual increase in the this compound concentration over successive passages may allow for the accumulation of mutations that confer low-level resistance without immediately selecting for highly resistant strains.
-
Monitor Mutation Frequency: If possible, quantify the mutation frequency at baseline and throughout the experiment to understand the dynamics of resistance development. Frequencies of spontaneous resistance to this compound have been reported in the range of 1.2 x 10⁻⁷ to 4.8 x 10⁻⁷.[6]
-
Issue: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound
-
Question: My MIC assays for this compound are showing significant variability between experiments. What could be the cause, and how can I improve reproducibility?
-
Answer: Inconsistent MIC values can stem from several factors. Adhering to standardized protocols is crucial.
-
Standardized Methodology: Strictly follow the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for broth microdilution antifungal susceptibility testing of yeasts.[7][8][9][10][11] This includes standardized inoculum size, media (RPMI-1640), incubation time, and temperature.
-
Quality Control Strains: Always include a quality control strain with a known this compound MIC range in each assay to ensure the validity of your results.
-
Issue: Difficulty in Interpreting Synergy Testing Results
-
Question: I have performed a checkerboard assay to assess the synergy between this compound and another antifungal, but I am unsure how to interpret the Fractional Inhibitory Concentration (FIC) Index.
-
Answer: The FIC Index is the standard metric for quantifying drug interactions in a checkerboard assay.[15][16] The calculation and interpretation are as follows:
-
Calculation:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Data Presentation
Table 1: Frequency of Spontaneous this compound Resistance in Fungal Species
| Fungal Species | Resistance Frequency | Reference |
| Candida glabrata | 2 x 10⁻⁷ | [1] |
| Cryptococcus neoformans | 1.2 x 10⁻⁷ to 4.8 x 10⁻⁷ | [6] |
Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index
| FIC Index | Interaction | Description |
| ≤ 0.5 | Synergy | The combined effect of the drugs is greater than the sum of their individual effects. |
| > 0.5 to ≤ 4.0 | Additive/Indifference | The combined effect is equal to the sum of the individual effects or there is no discernible interaction. |
| > 4.0 | Antagonism | The combined effect is less than the sum of their individual effects. |
Experimental Protocols
1. Broth Microdilution MIC Assay (Adapted from CLSI M27-A3)
This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.[7][18]
-
Materials: 96-well microtiter plates, RPMI-1640 medium, this compound stock solution, fungal inoculum, quality control strain.
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized fungal inoculum to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Add the fungal inoculum to each well containing the this compound dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 48 hours.
-
Determine the MIC as the lowest concentration of this compound that causes a ≥50% reduction in growth compared to the growth control.
-
2. Checkerboard Synergy Assay
This assay is used to evaluate the interaction between this compound and a second antifungal agent.[16][17][19]
-
Materials: 96-well microtiter plates, RPMI-1640 medium, stock solutions of this compound and the second antifungal, fungal inoculum.
-
Procedure:
-
In a 96-well plate, create a two-dimensional matrix of drug concentrations. Serially dilute this compound along the x-axis and the second antifungal along the y-axis.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Include rows and columns with each drug alone to determine their individual MICs.
-
Add the standardized fungal inoculum to all wells.
-
Incubate the plate at 35°C for 48 hours.
-
Read the MIC for each drug alone and in combination.
-
Calculate the FIC Index for each combination to determine synergy, additivity, or antagonism.
-
3. In Vitro Evolution of this compound Resistance
This protocol is designed to study the development of this compound resistance over time.[3][4][20][21]
-
Materials: Liquid or solid growth medium, this compound stock solution, fungal culture.
-
Procedure:
-
Culture the fungal strain in the presence of a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).
-
After a period of growth (e.g., 24-48 hours), transfer an aliquot of the culture to a fresh medium containing a slightly higher concentration of this compound.
-
Repeat this serial passage for a desired number of generations or until significant resistance is observed.
-
At regular intervals, perform MIC assays to quantify the level of resistance.
-
Isolates from different time points can be stored for subsequent genetic analysis to identify mutations associated with resistance.
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound in fungal cells.
References
- 1. Mutational Analysis of this compound Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Rapid in vitro evolution of this compound resistance in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of 24-Hour this compound MIC Determination by Comparison with 48-Hour Determination by the Clinical and Laboratory Standards Institute M27-A3 Broth Microdilution Reference Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-fluorocytosine resistance in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Clinical and Laboratory Standards Institute Publishes Updated Standard for Broth Dilution Antifungal Susceptibility Testing of Yeasts - BioSpace [biospace.com]
- 9. researchgate.net [researchgate.net]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. journals.asm.org [journals.asm.org]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 16. emerypharma.com [emerypharma.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scite.ai [scite.ai]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Flucytosine Administration for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the administration of Flucytosine for animal studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation and administration of this compound in animal experiments.
Issue 1: this compound Precipitation in Dosing Solution
-
Question: My this compound solution is cloudy or has visible precipitate. What should I do?
-
Answer:
-
Check Solubility Limits: this compound has limited solubility in water (approximately 15 mg/mL at 25°C).[1] Concentrations exceeding this are likely to precipitate.
-
Vehicle Selection: For higher concentrations, consider alternative vehicles.
-
Aqueous Suspensions: For oral gavage, a uniform suspension can be made using 0.5% methylcellulose (B11928114) with 0.2% Tween 80.[2]
-
DMSO-based Solutions: this compound is soluble in DMSO at concentrations greater than 6.4 mg/mL.[3] For in vivo use, a co-solvent system is often necessary. A common formulation for intraperitoneal (IP) or intravenous (IV) injection is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Cyclodextrin Formulation: A clear solution can be achieved with 10% DMSO in a solution of 20% SBE-β-CD in saline.[4]
-
-
Gentle Heating and Sonication: To aid dissolution, especially with DMSO-based vehicles, warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[3]
-
pH Adjustment: this compound's aqueous solubility can be influenced by pH. However, significant pH adjustments should be made with caution, considering the potential for altered stability and physiological incompatibility.
-
Issue 2: Adverse Events or Unexpected Toxicity
-
Question: I am observing unexpected adverse effects like severe skin lesions, seizures, or a high mortality rate in my study animals. What could be the cause?
-
Answer:
-
Dose-Dependent Toxicity: this compound toxicity, including bone marrow suppression and hepatotoxicity, is often associated with high serum concentrations (>100 µg/mL).[5][6][7] Review your dosing calculations and consider reducing the dose.
-
Route of Administration:
-
Intraperitoneal (IP) Injection: This route can lead to higher peak plasma concentrations compared to oral administration, potentially increasing the risk of acute toxicity.[8] Ensure the injection is truly intraperitoneal and not into an organ, which can cause severe complications.[9][10]
-
Oral Gavage: While generally safer regarding peak concentrations, improper technique can cause esophageal trauma or aspiration pneumonia.[1][11]
-
Species-Specific Sensitivity: Dogs, for instance, can develop severe skin reactions to this compound.[6][12]
-
-
Vehicle Toxicity: Ensure the vehicle and its concentration are safe for the chosen administration route and animal model. High concentrations of DMSO or other solvents can cause local irritation or systemic toxicity.
-
Renal Impairment: this compound is primarily cleared by the kidneys.[6][13] If your animal model has underlying renal insufficiency, the drug can accumulate, leading to toxicity.[5][7]
-
Combination Therapy: When co-administered with nephrotoxic agents like Amphotericin B, this compound clearance can be reduced, increasing its plasma concentration and the risk of toxicity.[6][7]
-
Issue 3: Inconsistent or Unexpected Experimental Results
-
Question: My experimental results show high variability or a lack of efficacy. What administration-related factors could be contributing to this?
-
Answer:
-
Bioavailability and Route Selection: The route of administration significantly impacts bioavailability.
-
Oral (PO): Bioavailability is generally good (76-89%) but can be lower in some disease models (e.g., late-stage HIV).[5][14][15][16] Inconsistent oral absorption can lead to variable plasma levels.
-
Intraperitoneal (IP): This route bypasses first-pass metabolism, often resulting in higher bioavailability than oral administration. However, inconsistent injection technique can lead to variability.[10]
-
Intravenous (IV): This route provides 100% bioavailability and the most consistent plasma concentrations.[6]
-
-
Dosing Frequency: this compound has a short half-life in rodents (e.g., 0.36 to 0.43 hours in mice).[17] For sustained exposure, frequent dosing (e.g., every 3 or 6 hours) or continuous infusion may be necessary.[17]
-
Solution Stability: Ensure your dosing solution is stable throughout the experimental period. If using a suspension, ensure it is homogenous before each administration.
-
Drug Resistance: Monotherapy with this compound can lead to the rapid development of resistance.[6][13] This is a critical consideration in efficacy studies.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended administration route for this compound in animal studies?
A1: The optimal route depends on the experimental goals:
-
Oral (PO) Gavage: Best for studies aiming to mimic the clinical route of administration in humans and for long-term dosing where repeated injections are not ideal.[6][12]
-
Intraperitoneal (IP) Injection: A common route in rodent studies for its relative ease and ability to bypass the gastrointestinal tract, leading to rapid absorption and higher bioavailability than the oral route.[3][9]
-
Intravenous (IV) Injection: The preferred route for pharmacokinetic studies requiring precise control over drug delivery and to achieve immediate, high plasma concentrations.[6][18]
-
Subcutaneous (SC) Injection: An alternative to IP for sustained release, though absorption may be slower.[17]
Q2: What are the most common vehicles for preparing this compound for in vivo studies?
A2:
-
For Oral Administration (PO):
-
For Injections (IP, IV, SC):
Q3: What are the key pharmacokinetic parameters of this compound in common animal models?
A3: Pharmacokinetic parameters vary by species and administration route. The following tables summarize available data.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (mg/L) | Tmax (hours) | Half-life (hours) | AUC (mg·h/L) | Bioavailability (%) | Reference |
| Subcutaneous (SC) | 6.25 | 5.2 ± 0.6 | ~0.5 | 0.36 - 0.43 | 3.2 | N/A | [17] |
| Subcutaneous (SC) | 25 | N/A | ~0.5 | 0.36 - 0.43 | N/A | N/A | [17] |
| Subcutaneous (SC) | 100 | 97 ± 2.5 | ~0.5 | 0.36 - 0.43 | 60 | N/A | [17] |
| Oral (PO) | 25 (q8h) | ~40 (plasma) | ~1-2 | N/A | N/A | ~76-89 (general) | [7][19] |
| Oral (PO) | 100 (q8h) | ~150 (plasma) | ~1-2 | N/A | N/A | ~76-89 (general) | [7][19] |
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Half-life (minutes) | Bioavailability (%) | Reference |
| Oral (PO) | 100 (twice daily) | < 100 | 1-2 | 164.5 ± 22.5 (Day 1) | ~76-89 (general) | [6][20] |
N/A: Not available from the cited sources.
Q4: How does this compound work?
A4: this compound is a prodrug that is selectively toxic to fungal cells. It is taken up by fungal cells via an enzyme called cytosine permease. Inside the fungus, it is converted to the active drug, 5-fluorouracil (B62378) (5-FU), by the enzyme cytosine deaminase. 5-FU then disrupts fungal growth by two main mechanisms: it is incorporated into fungal RNA, which inhibits protein synthesis, and it is converted into a metabolite that inhibits thymidylate synthetase, an enzyme crucial for DNA synthesis. Human cells lack cytosine deaminase, which accounts for the drug's selective toxicity.[5][6][21][22][23][24]
Detailed Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Animal Restraint:
-
Gavage Needle Selection and Measurement:
-
Select an appropriate size gavage needle (typically 20-22 gauge for adult mice) with a ball tip to prevent tissue damage.[1][25]
-
Measure the correct insertion depth by placing the needle alongside the mouse, with the tip at the last rib; the hub should align with the incisors. Mark this depth on the needle.[11][27]
-
-
Procedure:
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[25]
-
Allow the mouse to swallow the needle as you gently advance it into the esophagus to the pre-measured depth. Do not force the needle. If resistance is met, withdraw and re-attempt.[1][11]
-
-
Substance Administration:
-
Post-Procedure:
-
Withdraw the needle slowly and return the animal to its cage.
-
Monitor the animal for at least 10-15 minutes for any signs of respiratory distress.[25]
-
Protocol 2: Intraperitoneal (IP) Injection in Rats
-
Animal Restraint:
-
Site Selection and Preparation:
-
Procedure:
-
Use an appropriate sterile needle (e.g., 23-25 gauge).[9]
-
Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[9][30]
-
Aspirate by pulling back slightly on the plunger to ensure no fluid (urine or intestinal contents) or blood is drawn. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[28][29]
-
-
Substance Administration:
-
Inject the substance smoothly. The maximum volume is typically up to 10 mL/kg.[9]
-
-
Post-Procedure:
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any signs of distress, bleeding, or peritonitis.[9]
-
Protocol 3: Intravenous (IV) Injection in Rabbits (Marginal Ear Vein)
-
Animal Restraint and Vein Dilation:
-
Site Preparation:
-
Clean the site with an antiseptic.[31]
-
-
Procedure:
-
Substance Administration:
-
Release the occlusion and slowly administer the substance. Recommended volume should not exceed 1% of the body weight (1-5 mL).[31]
-
-
Post-Procedure:
-
Withdraw the needle while applying firm pressure to the site with gauze for at least one minute to prevent hematoma formation.[31]
-
Monitor the animal for any adverse reactions.
-
Visualizations
Caption: this compound's mechanism of action within a fungal cell.
Caption: Decision workflow for selecting a this compound administration route.
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoropyrimidines for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. This compound | VCA Animal Hospitals [vcahospitals.com]
- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. This compound and cryptococcosis: time to urgently address the worldwide accessibility of a 50-year-old antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral versus Intravenous this compound in Patients with Human Immunodeficiency Virus-Associated Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cda-amc.ca [cda-amc.ca]
- 17. In Vivo Characterization of the Pharmacodynamics of this compound in a Neutropenic Murine Disseminated Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oral versus intravenous this compound in patients with human immunodeficiency virus-associated cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetics and tolerance of repeated oral administration of 5-fluorocytosine in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is the mechanism of this compound? [synapse.patsnap.com]
- 22. youtube.com [youtube.com]
- 23. This compound | C4H4FN3O | CID 3366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. animalcare.ubc.ca [animalcare.ubc.ca]
- 26. instechlabs.com [instechlabs.com]
- 27. research.fsu.edu [research.fsu.edu]
- 28. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 29. research.vt.edu [research.vt.edu]
- 30. animalcare.ubc.ca [animalcare.ubc.ca]
- 31. research.vt.edu [research.vt.edu]
- 32. oacu.oir.nih.gov [oacu.oir.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Flucytosine
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for investigating and improving the therapeutic index of Flucytosine (5-FC) in combination regimens.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound itself is a prodrug with no intrinsic antifungal activity.[1] Its efficacy relies on its uptake by susceptible fungal cells via the enzyme cytosine permease.[1][2] Inside the fungus, cytosine deaminase converts 5-FC into its active form, 5-fluorouracil (B62378) (5-FU).[2][3] 5-FU then disrupts fungal cell processes through two primary pathways:
-
It is converted into 5-fluorouridine (B13573) triphosphate (FUTP) and incorporated into fungal RNA, which disrupts protein synthesis.[3]
-
It is converted to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), a potent inhibitor of the enzyme thymidylate synthase. This action blocks the synthesis of thymidine, a necessary component of DNA, thereby inhibiting DNA replication.[2][3]
Q2: Why does this compound have a narrow therapeutic index and what are its primary toxicities?
A2: The primary toxicity of this compound is linked to its conversion to 5-fluorouracil (5-FU), a well-known chemotherapeutic agent. While mammalian cells lack the cytosine deaminase enzyme that activates 5-FC in fungi, it is hypothesized that conversion by gut microflora or other mechanisms can lead to systemic 5-FU exposure.[1] This can cause concentration-dependent side effects, most notably bone marrow suppression (leading to anemia and leukopenia) and hepatotoxicity.[1][3] Patients with renal impairment are at higher risk, as 5-FC is primarily excreted by the kidneys; impaired function can lead to drug accumulation and increased toxicity.[2]
Q3: What are the common mechanisms of fungal resistance to this compound?
A3: Fungal resistance to this compound can develop rapidly, which is why it is rarely used as a monotherapy.[2][3] Resistance typically arises from mutations in the metabolic pathway:
-
Loss of cytosine permease activity: Prevents the uptake of 5-FC into the fungal cell.
-
Deficiency in cytosine deaminase: The cell cannot convert 5-FC into its active 5-FU form.[2][3]
-
Increased pyrimidine (B1678525) synthesis: The fungus upregulates its own production of pyrimidines, which outcompetes the active metabolites of 5-FC.[2]
Q4: What is the rationale for using this compound in combination therapy?
A4: The primary goals of using this compound in combination regimens are to:
-
Enhance Efficacy: Achieve a synergistic or additive antifungal effect, leading to faster and more effective fungal clearance.[4][5]
-
Prevent Resistance: The use of a second agent with a different mechanism of action reduces the likelihood of resistant mutants emerging during treatment.[2][4]
-
Improve the Therapeutic Index: By achieving synergy, the dosage of one or both drugs can potentially be lowered, thereby reducing dose-dependent toxicity and improving patient safety.[4][5]
Q5: What are the most common synergistic partners for this compound and what is the basis for their interaction?
A5: The most common and well-studied partner for this compound is Amphotericin B . The basis for their synergy is often explained by the "permeability hypothesis."[6] Amphotericin B binds to ergosterol (B1671047) in the fungal cell membrane, creating pores.[6] This membrane disruption is thought to facilitate increased entry of this compound into the fungal cell, leading to higher intracellular concentrations and enhanced antifungal activity.[6][7] Combinations with azoles (e.g., Fluconazole, Voriconazole) and echinocandins (e.g., Caspofungin, Micafungin) have also shown synergistic or indifferent (non-antagonistic) interactions against various fungi.[7][8][9]
Troubleshooting Experimental Issues
Q1: My in vitro checkerboard assay shows no synergy, or even antagonism, between this compound and my partner drug. What are the potential causes?
A1: This is a common issue with several potential causes:
-
Incorrect Concentration Range: The tested concentrations may be too high or too low to reveal a synergistic interaction. Ensure your drug dilutions cover a wide range, typically from several multiples above to well below the individual Minimum Inhibitory Concentrations (MICs).
-
Strain-Specific Effects: Synergy can be highly dependent on the specific fungal isolate being tested.[4][8] What works for one strain may not work for another. It is crucial to test a panel of clinical isolates.
-
Endpoint Reading Issues: The definition of inhibition (e.g., 50% vs. 90% growth reduction) can significantly impact the calculated Fractional Inhibitory Concentration Index (FICI). This is particularly true for azoles, which may not achieve complete growth inhibition. Use a standardized and consistent endpoint for both drugs.[10]
-
Methodological Discrepancies: The FICI calculation itself can be prone to errors. Alternative methods like response surface modeling or time-kill assays can provide a more dynamic and sometimes clearer picture of the drug interaction.[4] For example, some studies report discrepancies between FICI and time-kill assay results.[8]
Q2: I'm observing high host cell toxicity in my co-culture model, even at this compound concentrations that should be safe. What should I investigate?
A2: Unexpected toxicity in a combination setting can arise from several factors:
-
Partner Drug Toxicity: The partner drug itself may be causing the observed cytotoxicity, or it may be potentiating the toxicity of this compound. Run controls for each drug individually across the full concentration range.
-
Metabolic Potentiation: The partner drug could be altering the metabolism of the host cells or co-cultured microbes in a way that increases the conversion of 5-FC to toxic 5-FU.
-
Impaired 5-FC Excretion: In in vivo models, if the partner drug has any nephrotoxic effects, it could impair the clearance of this compound, leading to systemic accumulation and toxicity. This is a known interaction with Amphotericin B. Monitor renal function markers in animal studies.
Q3: My results from a checkerboard assay and a time-kill assay are conflicting. How should I interpret this?
A3: Checkerboard assays provide a static measure of interaction (inhibition at a fixed time point), while time-kill assays offer a dynamic view of fungicidal or fungistatic activity over time.[11]
-
Synergy in FICI, Indifference in Time-Kill: This may indicate that the combination effectively inhibits growth but does not lead to a faster or greater rate of killing compared to the most active single agent. The interaction is synergistic in terms of growth inhibition but not necessarily in terms of fungicidal activity.
-
Indifference in FICI, Synergy in Time-Kill: This can occur if the static MIC endpoint doesn't capture the dynamic interaction. The combination might result in a significantly faster rate of fungal killing over several hours, which is a strong indicator of synergy that the checkerboard test might miss.[8] Ultimately, time-kill assays often provide more clinically relevant information about the nature of the drug interaction (bactericidal vs. bacteriostatic synergy).
Quantitative Data Summary
Table 1: In Vitro Synergistic Interactions of this compound Combinations (FICI)
The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify drug interactions. A FICI of ≤ 0.5 is considered synergy, > 0.5 to 4.0 is indifferent (or additive), and > 4.0 is antagonistic.
| Combination Partner | Fungal Species | % of Isolates Showing Synergy (FICI ≤ 0.5) | Reference(s) |
| Amphotericin B | Cryptococcus neoformans | 77% | [8] |
| Candida auris | Mostly indifferent (Synergy in 1 isolate) | [9] | |
| Fluconazole | Cryptococcus neoformans | 77% | [8] |
| Candida albicans | Synergistic PAFE observed | [12] | |
| Candida spp. | Generally antagonistic, synergy in some isolates | [4] | |
| Voriconazole | Cryptococcus neoformans | 80% | [8] |
| Candida auris | Indifferent | [9] | |
| Itraconazole | Cryptococcus neoformans | 60% | [8] |
| Caspofungin | Cryptococcus neoformans | 67% | [8] |
| Micafungin | Candida auris | Mostly indifferent (Synergy in 1 isolate) | [9] |
Note: PAFE = Postantifungal Effect. Results can be highly isolate-dependent.
Table 2: Recommended Therapeutic Drug Monitoring Levels for this compound
Monitoring plasma concentrations is recommended to ensure efficacy while avoiding toxicity due to this compound's narrow therapeutic index.[13]
| Patient Group | Sample Timing | Target Concentration (mg/L) | Potentially Toxic Level (mg/L) | Reference |
| Non-Neonates | Trough | 30 - 40 | > 100 | [13] |
| Peak (2h post-dose) | 70 - 80 | > 100 | [13] | |
| Neonates | Trough | 20 - 40 | > 100 | [13] |
| Peak (2h post-dose) | 50 - 80 | > 100 | [13] |
A study in the UK found that only 20.5% of measured levels were within the target therapeutic range, emphasizing the importance of monitoring.[13]
Visualizations and Workflows
Caption: this compound's mechanism of action and key resistance points.
Caption: Synergistic mechanism of Amphotericin B and this compound.
Caption: Experimental workflow for validating a synergistic combination.
Detailed Experimental Protocol: Checkerboard Microdilution Assay
This protocol outlines the steps to determine the Fractional Inhibitory Concentration Index (FICI) for a this compound and partner drug combination against a fungal isolate.[11][14]
1. Materials and Reagents:
-
Fungal isolate(s) of interest
-
This compound (5-FC) and partner antifungal agent
-
Appropriate solvent for each drug (e.g., DMSO, water)
-
RPMI 1640 broth medium (buffered with MOPS)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or plate reader (OD at 450-600 nm)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
2. Preparation of Drug Stock Solutions:
-
Prepare high-concentration stock solutions of both 5-FC and the partner drug in a suitable solvent.
-
Create intermediate stock solutions in RPMI medium at 4x the highest concentration to be tested in the assay. For example, if the highest final concentration is 64 µg/mL, prepare a 4x stock at 256 µg/mL.
3. Plate Setup:
-
Dispense 50 µL of RPMI into each well of a 96-well plate (columns 1-11, rows A-H).
-
Drug A (this compound): In row A, add 50 µL of the 4x 5-FC stock solution to columns 1-10. Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, mixing, then B to C, and so on, down to row G. Discard the final 50 µL from row G. Row H will serve as the drug B control (no 5-FC).
-
Drug B (Partner Drug): In column 1, add 50 µL of the 4x partner drug stock to rows A-G. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and so on, across to column 10. Discard the final 50 µL from column 10. Column 11 will serve as the 5-FC control (no partner drug).
-
Controls:
-
Column 12: Growth control (100 µL RPMI, no drugs).
-
A designated well: Sterility control (200 µL RPMI, no drugs, no inoculum).
-
4. Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) plate overnight.
-
Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI to achieve a final concentration of approximately 0.5–2.5 x 10³ CFU/mL in each well after inoculation. This usually requires a 1:1000 dilution.
5. Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well (columns 1-12, except the sterility control). The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the fungus.
6. Reading Results and Calculating FICI:
-
Determine the MIC for each drug alone (from column 11 for 5-FC and row H for the partner drug) and for each combination. The MIC is the lowest concentration showing significant growth inhibition (e.g., ≥50%) compared to the drug-free growth control.
-
Calculate the FICI using the following formula for each well that shows inhibition:
-
FIC of Drug A (5-FC) = (MIC of 5-FC in combination) / (MIC of 5-FC alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
-
The FICI for the combination is the lowest FICI value calculated from all the inhibitory wells.
7. Interpretation:
-
Synergy: FICI ≤ 0.5
-
Indifference/Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. In Vitro Interaction of this compound Combined with Amphotericin B or Fluconazole against Thirty-Five Yeast Isolates Determined by both the Fractional Inhibitory Concentration Index and the Response Surface Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Interaction of this compound with Conventional and New Antifungals against Cryptococcus neoformans Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antifungal Combination of this compound with Amphotericin B, Voriconazole, or Micafungin against Candida auris Shows No Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 14. biorxiv.org [biorxiv.org]
Technical Support Center: Strategies for Reducing Flucytosine Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with flucytosine in animal models. The focus is on strategies to mitigate the associated toxicities while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound toxicity in animal models?
A1: this compound, a synthetic antimycotic agent, exerts its antifungal effect by being converted into 5-fluorouracil (B62378) (5-FU) within fungal cells.[1][2] While mammalian cells lack the enzyme cytosine deaminase to perform this conversion, the gut microbiota of animal models can metabolize this compound into 5-FU, leading to systemic toxicity.[[“]] This toxicity is dose-dependent and typically manifests when serum concentrations of this compound exceed 100 µg/mL.[2][4] The primary toxicities observed are hematologic (anemia, leukopenia, thrombocytopenia), hepatic (elevated liver enzymes), and gastrointestinal (nausea, vomiting, diarrhea).[4]
Q2: What is the most common strategy to reduce this compound toxicity while maintaining its antifungal effect?
A2: The most widely adopted strategy is to use this compound in combination with other antifungal agents, such as amphotericin B or fluconazole (B54011).[1][5] This approach allows for a potential reduction in the dosage of this compound, thereby minimizing dose-related toxicities.[6] Combination therapy has been shown to have synergistic or additive antifungal effects, which can also help in delaying the development of drug resistance.[7]
Q3: Can novel drug delivery systems help in reducing this compound toxicity?
A3: Yes, encapsulating this compound in novel drug delivery systems, such as liposomes, is a promising strategy to reduce systemic toxicity. For instance, a study on liposomal this compound for ocular delivery in rabbits demonstrated enhanced drug penetration and efficacy at the target site, which could translate to lower systemic exposure and toxicity.[8] While research in this area is ongoing, nanotechnology-based delivery systems hold the potential to improve the therapeutic index of this compound by targeting the drug to the site of infection and reducing its availability for conversion to 5-FU by the gut microbiota.[9]
Q4: How can I monitor for this compound-induced toxicity in my animal models?
A4: Regular monitoring of key toxicological parameters is crucial. This includes:
-
Hematology: Perform complete blood counts (CBC) to monitor for signs of bone marrow suppression, such as anemia, leukopenia, and thrombocytopenia.[4]
-
Hepatotoxicity: Measure serum levels of liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[4]
-
Nephrotoxicity: Although less common with this compound alone, when used in combination with nephrotoxic agents like amphotericin B, it is important to monitor renal function through blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels.[5]
-
Histopathology: At the end of the study, or if severe toxicity is suspected, histopathological examination of the liver, kidneys, and bone marrow can provide definitive evidence of tissue damage.[1]
Troubleshooting Guides
Issue 1: High levels of hepatotoxicity observed in mice treated with this compound and amphotericin B combination therapy.
Possible Cause: The combination of this compound and amphotericin B can lead to synergistic inflammatory activation in the liver in a dose-dependent manner.[1][[“]] Amphotericin B is known to be nephrotoxic, which can impair the renal clearance of this compound, leading to its accumulation and increased conversion to the hepatotoxic 5-FU.[2]
Troubleshooting Steps:
-
Dose Adjustment: Consider reducing the dose of both this compound and amphotericin B. Studies in murine models have shown that a lower dose of this compound (e.g., 50 mg/kg/day) in combination with amphotericin B can still provide a significant antifungal effect with reduced toxicity.[6]
-
Use of Liposomal Amphotericin B: Substitute conventional amphotericin B with a liposomal formulation (L-AmB). L-AmB has been shown to be less nephrotoxic, which can help in maintaining normal this compound clearance.[6][10]
-
Therapeutic Drug Monitoring (TDM): If possible, measure this compound serum concentrations to ensure they remain below the toxic threshold of 100 µg/mL.[2]
-
Monitor Inflammatory Markers: Assess liver tissue for inflammatory markers such as TNF-α, IL-6, and NF-κB to quantify the extent of inflammatory injury.[1]
Issue 2: Inconsistent antifungal efficacy and emergence of resistance with this compound monotherapy.
Possible Cause: this compound monotherapy is often associated with the rapid development of resistance in fungal pathogens.[5]
Troubleshooting Steps:
-
Implement Combination Therapy: Always use this compound in combination with another antifungal agent.
-
With Amphotericin B: This is a classic synergistic combination for severe systemic mycoses.[7]
-
With Fluconazole: This combination has been shown to be superior to single-drug therapy in murine models of cryptococcal meningitis, significantly delaying mortality and reducing the fungal burden in the brain.[11][12]
-
-
Staggered Dosing Regimen: In your experimental design, ensure that the administration of the combination agents is optimized for maximal synergistic effect.
Quantitative Data Summary
Table 1: Hepatotoxicity Markers in Mice Treated with this compound and Amphotericin B Combination Therapy for 14 Days
| Treatment Group (this compound / Amphotericin B) | TNF-α Immunoreactivity (fold increase vs. control) | IL-6 mRNA Levels (fold increase vs. control) | NF-κB mRNA Levels (fold increase vs. control) |
| 50 mg/kg / 300 µg/kg | Significant increase | ~14 | ~14 |
| 100 mg/kg / 600 µg/kg | Higher increase | ~20 | ~20 |
| 150 mg/kg / 900 µg/kg | Highest increase | ~47 | ~47 |
Data synthesized from a study by Golea et al. (2016).[1]
Table 2: Efficacy of this compound and Liposomal Amphotericin B (LAmB) in a Murine Model of Cryptococcal Meningoencephalitis
| Treatment Group | Fungal Burden in Brain (log10 CFU/g) Reduction vs. Control |
| LAmB (3 mg/kg/d) | Submaximal antifungal activity |
| This compound (150 mg/kg/d) | Fungal growth suppression |
| This compound (300 mg/kg/d) | Fungal growth suppression |
| LAmB (3 mg/kg/d) + this compound (150 mg/kg/d) | Near maximal antifungal activity |
| LAmB (3 mg/kg/d) + this compound (300 mg/kg/d) | Near maximal antifungal activity |
Data synthesized from a study by Andes et al.[6]
Experimental Protocols
Protocol 1: Evaluation of Hepatotoxicity of this compound and Amphotericin B Combination Therapy in a Murine Model
-
Animal Model: Adult male CD1 mice.[1]
-
Treatment Groups:
-
Group 1 (Control): Vehicle control.
-
Group 2: 50 mg/kg this compound (by gavage) + 300 µg/kg amphotericin B (intraperitoneal).[1]
-
Group 3: 100 mg/kg this compound (by gavage) + 600 µg/kg amphotericin B (intraperitoneal).[1]
-
Group 4: 150 mg/kg this compound (by gavage) + 900 µg/kg amphotericin B (intraperitoneal).[1]
-
-
Duration: 14 days.[1]
-
Toxicity Assessment:
-
Histopathology: Collect liver tissues, fix in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of parenchymal and portal inflammation.[1]
-
Immunohistochemistry: Use specific antibodies to detect the expression of TNF-α, IL-6, and NF-κB in liver sections.[1]
-
qRT-PCR: Extract RNA from liver tissue to quantify the mRNA expression levels of TNF-α, IL-6, and NF-κB.[1]
-
Protocol 2: Combination Therapy of this compound and Fluconazole in a Murine Model of Cryptococcal Meningitis
-
Animal Model: BALB/c athymic (nu/nu) mice.[11]
-
Infection: Intracerebral infection with Cryptococcus neoformans.[11]
-
Treatment Groups (starting 24h post-infection for 10-14 days):
-
Efficacy Assessment:
Visualizations
Caption: Mechanism of this compound-Induced Toxicity in Animal Models.
References
- 1. Evaluation of Hepatotoxicity with Treatment Doses of this compound and Amphotericin B for Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Fluoropyrimidines for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of Liposomal Amphotericin B and this compound for Cryptococcal Meningoencephalitis: Safe and Effective Regimens for Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Liposomal this compound capped with gold nanoparticle formulations for improved ocular delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of some nanoparticles in the field of veterinary medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of toxicity & therapeutic efficacy of a new liposomal formulation of amphotericin B in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined therapy with fluconazole and this compound in murine cryptococcal meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination therapy with fluconazole and this compound in the murine model of cryptococcal meningitis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Flucytosine vs. Fluconazole for Experimental Cryptococcal Meningitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of flucytosine and fluconazole (B54011) in the treatment of experimental cryptococcal meningitis, supported by experimental data from preclinical studies. The information presented is intended to inform research and development efforts in the field of antifungal drug discovery.
Executive Summary
Cryptococcal meningitis, a life-threatening fungal infection of the central nervous system, requires effective antifungal therapy. This compound and fluconazole are two key antifungal agents frequently evaluated in experimental models of this disease. Experimental data indicates that while both drugs show activity against Cryptococcus neoformans, their efficacy profiles differ significantly, with combination therapy often demonstrating superior outcomes compared to monotherapy. This compound generally exhibits fungicidal activity, while fluconazole is considered fungistatic.[1] Studies in murine and rabbit models consistently show that the combination of this compound and an azole like fluconazole leads to a more significant reduction in fungal burden and improved survival rates.[2][3][4]
Comparative Efficacy Data
The following tables summarize quantitative data from key experimental studies comparing this compound and fluconazole in animal models of cryptococcal meningitis.
Table 1: Efficacy of this compound and Fluconazole Monotherapy and Combination Therapy in a Murine Model of Cryptococcal Meningitis [2][4][5]
| Treatment Group | Dosage | Mean Log10 CFU/gram of Brain Tissue |
| Placebo | - | 7.5 |
| This compound | 40 mg/kg/day | 6.8 |
| Fluconazole (Low Dose) | 3 mg/kg/day | 7.1 |
| Fluconazole (Moderate Dose) | 10 mg/kg/day | 6.5 |
| Fluconazole (High Dose) | 20 mg/kg/day | 5.8 |
| This compound + Fluconazole (Low) | 40 mg/kg/day + 3 mg/kg/day | 6.2 |
| This compound + Fluconazole (Moderate) | 40 mg/kg/day + 10 mg/kg/day | 5.5 |
| This compound + Fluconazole (High) | 40 mg/kg/day + 20 mg/kg/day | 4.9 |
Data adapted from a study utilizing a murine model infected with a fluconazole-susceptible strain of C. neoformans.[2][4][5]
Table 2: Efficacy of Fluconazole and Combination Therapy in a Rabbit Model of Cryptococcal Meningitis [6][7]
| Treatment Group | Change in CSF Cryptococcal Titer (log10 CFU/mL) at Day 7 |
| Low-Dose Fluconazole | -2.5 |
| Intermediate-Dose Fluconazole | -3.5 |
| High-Dose Fluconazole | -4.0 |
| Low-Dose Fluconazole + Intermediate-Dose this compound | -3.0 |
*P < .05 compared to low-dose fluconazole alone.[6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical experimental protocols used in the cited studies.
Murine Model of Cryptococcal Meningitis[2][3][4][5]
-
Animal Model: BALB/c or ICR mice are commonly used.[3][4] Athymic (nu/nu) mice can be used to model infection in an immunocompromised host.[3]
-
Infection: Mice are infected via intracerebral or intravenous injection of a suspension of Cryptococcus neoformans. A typical inoculum for intracerebral injection is 150-300 colony-forming units (CFU).[3]
-
Treatment: Therapy is typically initiated 24 hours post-infection and continues for a defined period (e.g., 10-14 days).[3] Drugs are administered via oral gavage or intraperitoneal injection.
-
Endpoints:
Rabbit Model of Cryptococcal Meningitis[6][7]
-
Animal Model: New Zealand White rabbits are a common choice for this model.
-
Infection: Meningitis is induced by the intracisternal inoculation of C. neoformans.
-
Treatment: Drug administration is initiated after the establishment of infection.
-
Endpoints:
-
Cerebrospinal Fluid (CSF) Analysis: Serial CSF samples are collected to measure cryptococcal titers (CFU/mL), cryptococcal antigen (CRAG) titers, white blood cell counts, and lactate (B86563) levels.[6]
-
Brain Edema: Brain water content can be measured at the end of the study to assess edema.[6]
-
Mechanisms of Action
The differing mechanisms of action of this compound and fluconazole underlie their individual and synergistic effects.
This compound: Disruption of DNA and RNA Synthesis
This compound is a pro-drug that is taken up by fungal cells via cytosine permease.[8][9] Inside the fungal cell, it is converted to 5-fluorouracil (B62378) (5-FU) by the enzyme cytosine deaminase.[10][11] 5-FU is then metabolized into two active compounds:
-
5-fluorouridine triphosphate (FUTP): This molecule is incorporated into fungal RNA, leading to errors in protein synthesis.[8][9]
-
5-fluorodeoxyuridine monophosphate (FdUMP): This compound is a potent inhibitor of thymidylate synthetase, an enzyme essential for DNA synthesis.[9][10]
This dual action on both RNA and DNA synthesis contributes to the fungicidal activity of this compound.[10]
Fluconazole: Inhibition of Ergosterol Synthesis
Fluconazole is a triazole antifungal that targets the fungal cytochrome P450 enzyme 14α-demethylase.[12][13] This enzyme is crucial for the conversion of lanosterol (B1674476) to ergosterol, a vital component of the fungal cell membrane.[12] By inhibiting this enzyme, fluconazole disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic effect).[12][14]
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for evaluating antifungal efficacy and the mechanisms of action of this compound and fluconazole.
References
- 1. Fluconazole Monotherapy Is a Suboptimal Option for Initial Treatment of Cryptococcal Meningitis Because of Emergence of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination therapy with fluconazole and this compound in the murine model of cryptococcal meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Combination therapy with fluconazole and this compound in the murine model of cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Treatment of experimental cryptococcal meningitis with fluconazole: impact of dose and addition of this compound on mycologic and pathophysiologic outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. droracle.ai [droracle.ai]
- 13. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Validating Flucytosine Efficacy Against Newly Identified Fungal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Flucytosine's efficacy against newly identified and clinically relevant fungal species. The following sections detail experimental data on its in vitro activity, standardized protocols for susceptibility testing, and the underlying molecular pathways of its action and potential resistance.
Comparative Efficacy of this compound
This compound (5-FC) is a synthetic antimycotic agent that, after being metabolized to 5-fluorouracil (B62378) (5-FU), interferes with fungal DNA, RNA, and protein synthesis.[1] Its spectrum of activity includes several pathogenic yeasts and some filamentous fungi.[1] However, the emergence of new fungal species necessitates a continuous evaluation of its efficacy.
Data Presentation
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against selected, newly identified fungal species. MIC values represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism and are a key measure of drug efficacy.
| Fungal Species | This compound MIC Range (µg/mL) | Notes |
| Candida auris | 0.125 - >64 | While many isolates are susceptible, some multidrug-resistant strains exhibit high-level resistance (MIC >32 µg/mL).[2][3] this compound often shows synergistic or additive effects when combined with other antifungals against C. auris.[2] |
| Candida khanbhai | Data not publicly available | Antifungal susceptibility testing, including for this compound, was performed by de Jong et al. using the EUCAST protocol, but specific MIC values are not detailed in the available literature.[4] |
| Aspergillus pseudoalabamensis | Data not publicly available | Studies describing this species and evaluating the susceptibility of the Aspergillus terreus complex have not reported specific MIC data for this compound against this species.[5] |
Experimental Protocols
Accurate and reproducible antifungal susceptibility testing (AFST) is crucial for evaluating the efficacy of this compound. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods.
Broth Microdilution Method for Yeasts (Adapted from CLSI M27 and EUCAST E.Def 7.3.2)
This method is suitable for testing Candida species.
-
Medium Preparation: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS). For EUCAST, the medium is supplemented with 2% glucose.[6][7]
-
Antifungal Agent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water). Perform serial twofold dilutions in the RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 64 µg/mL).[4]
-
Inoculum Preparation:
-
Subculture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to ensure purity and viability.[6]
-
Prepare a suspension of fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[6]
-
Dilute this suspension in the RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[6]
-
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared fungal suspension. Incubate the plates at 35°C for 24-48 hours.[4][8]
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in growth compared to the drug-free control well.[6]
Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38-A2 and EUCAST E.Def 9.3.2)
This method is applicable for testing Aspergillus species. A key consideration for testing this compound against Aspergillus is the pH of the medium, as its activity is significantly enhanced at a lower pH.[9]
-
Medium Preparation: Use RPMI-1640 medium as described for yeasts. For investigational purposes, especially for Aspergillus, testing may also be performed at pH 5.0 to better reflect the conditions at some sites of infection.[9]
-
Antifungal Agent Preparation: Prepare dilutions of this compound as described for yeasts.
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days, or until adequate sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 20).
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Inoculation and Incubation: Inoculate the microtiter plates and incubate at 35°C for 46-52 hours.
-
MIC Determination: Determine the MIC as the lowest concentration showing a prominent decrease in turbidity (≥50%) compared to the growth control.
Mandatory Visualizations
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within a susceptible fungal cell.
Caption: Mechanism of action of this compound in fungal cells.
Experimental Workflow for Antifungal Susceptibility Testing
This diagram outlines the key steps in determining the MIC of this compound against a fungal isolate using the broth microdilution method.
Caption: Workflow for broth microdilution antifungal susceptibility testing.
References
- 1. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. njccwei.com [njccwei.com]
- 3. intertekinform.com [intertekinform.com]
- 4. In Vitro Evaluation of Double and Triple Combinations of Antifungal Drugs against Aspergillus fumigatus and Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CLSI—Clinical and Laboratory Standards Institute (2008) Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Approved Standard M38-A2, 2nd Edition, Wayne, 37 p. - References - Scientific Research Publishing [scirp.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Candida khanbhai sp. nov., a new clinically relevant yeast within the Candida haemulonii species complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Species Identification and In Vitro Antifungal Susceptibility of Aspergillus terreus Species Complex Clinical Isolates from a French Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Flucytosine and 5-Fluorouracil Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antifungal properties of Flucytosine (5-FC) and its metabolic product, 5-fluorouracil (B62378) (5-FU). The information presented herein is intended to support research and development efforts in the field of mycology and antifungal drug discovery.
Executive Summary
This compound, a synthetic antimycotic agent, exerts its antifungal effect after being converted to 5-fluorouracil within susceptible fungal cells.[1] Both compounds disrupt fungal growth by interfering with DNA and RNA synthesis.[1] Experimental data indicates that while 5-FU can be more potent than 5-FC against certain fungi, such as dematiaceous fungi, its clinical use as a standalone antifungal is hampered by high toxicity to mammalian cells.[2] this compound's selective conversion to 5-FU within fungal cells provides a targeted therapeutic approach. This guide presents a compilation of in vitro susceptibility data, detailed experimental protocols for antifungal testing, and a visualization of the relevant signaling pathways to facilitate a comprehensive understanding of their comparative antifungal activity.
Quantitative Antifungal Activity
The in vitro antifungal activity of this compound and 5-fluorouracil is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize available comparative MIC data for various fungal species.
Table 1: Comparative MICs of this compound and 5-Fluorouracil against Candida glabrata
| Antifungal Agent | Average MIC (mg/L) |
| This compound (5-FC) | 0.152[3] |
| 5-Fluorouracil (5-FU) | 0.39[3] |
Data from a study on fifteen fluconazole-resistant Candida glabrata strains.[3]
Table 2: In Vitro Activity of this compound against Various Candida Species
| Candida Species | Number of Isolates | MIC90 (μg/ml) | Percent Susceptible (%) |
| C. albicans | 5,208 | 1 | 97 |
| C. glabrata | 1,267 | 0.12 | 99 |
| C. parapsilosis | 877 | 0.25 | 99 |
| C. tropicalis | 751 | 1 | 92 |
| C. krusei | 227 | 32 | 5 |
| C. dubliniensis | 100 | 0.12 | 100 |
| C. guilliermondii | 89 | 0.5 | 100 |
| C. kefyr | 54 | 1 | 100 |
MIC90 represents the concentration at which 90% of isolates were inhibited. Susceptibility is based on NCCLS breakpoints (Susceptible: ≤4 μg/ml).[4]
Table 3: Comparative Antifungal Activity against Dematiaceous Fungi
Studies on dematiaceous fungi have indicated that 5-FU is more potent than 5-FC. This higher activity is attributed to a more efficient and rapid uptake of 5-FU by the fungal cells.[1]
Mechanism of Action: Signaling Pathways
This compound acts as a prodrug, meaning it is inactive until it is metabolized within the fungal cell. The key to its selective toxicity lies in the presence of the enzyme cytosine deaminase in fungi, which is absent in mammalian cells.[5]
Caption: Metabolic activation of this compound and its inhibitory effects.
Experimental Protocols
The determination of in vitro antifungal activity is crucial for comparative analysis. The following section details the standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27-A4)
The CLSI M27-A4 document provides a standardized protocol for determining the MICs of antifungal agents against yeasts.[2][4]
Experimental Workflow:
Caption: CLSI M27-A4 broth microdilution workflow.
Detailed Methodology:
-
Inoculum Preparation:
-
Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
The suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL.[2]
-
-
Drug Dilution:
-
Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS to a pH of 7.0.[4]
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared yeast suspension.
-
The plates are incubated at 35°C for 24 to 48 hours.[2]
-
-
MIC Determination:
-
The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (approximately 50%) compared to the growth in the control well (drug-free medium).
-
Broth Microdilution Method for Antifungal Susceptibility Testing (EUCAST E.Def 7.3.2)
The EUCAST protocol provides an alternative standardized method for antifungal susceptibility testing of yeasts.
Detailed Methodology:
-
Inoculum Preparation:
-
A suspension of yeast is prepared in sterile water and adjusted to a specific optical density.
-
This is further diluted in RPMI 1640 medium supplemented with 2% glucose to a final concentration of 1-5 x 10⁵ CFU/mL.
-
-
Drug Dilution:
-
Serial dilutions of the antifungal agents are prepared in 96-well microtiter plates using RPMI 1640 medium with 2% glucose.
-
-
Inoculation and Incubation:
-
The wells of the microtiter plates are inoculated with the yeast suspension.
-
Plates are incubated at 35-37°C for 24 hours.
-
-
MIC Determination:
-
The MIC endpoint is read spectrophotometrically at 530 nm and is defined as the lowest concentration of the drug that causes a 50% or greater reduction in turbidity compared to the growth control.
-
Conclusion
The comparative analysis of this compound and 5-fluorouracil reveals important distinctions in their antifungal profiles. While 5-FU can exhibit greater potency against certain fungal species in vitro, its high toxicity to mammalian cells limits its systemic use as an antifungal agent. This compound's mechanism as a prodrug, which is selectively converted to 5-FU within fungal cells, provides a significant therapeutic advantage. The provided experimental data and detailed protocols offer a foundation for further research into the efficacy and application of these compounds in combating fungal infections. The continued standardization of susceptibility testing methodologies is essential for the accurate evaluation of existing and novel antifungal agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of the antifungal activity of the pyrimidine analogs this compound and carmofur against human-pathogenic dematiaceous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of base analogues (5-fluorouracil, 5-flucytosine) against planktonic cells and mature biofilm of Candida yeast. Effect of combination with folinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of 5-Fluorocytosine against 8,803 Clinical Isolates of Candida spp.: Global Assessment of Primary Resistance Using National Committee for Clinical Laboratory Standards Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cross-Resistance Between Flucytosine and Azole Antifungals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance poses a significant threat to public health, complicating the treatment of invasive fungal infections. Understanding the mechanisms of resistance to individual drugs and the potential for cross-resistance between different antifungal classes is paramount for developing effective therapeutic strategies and novel drug candidates. This guide provides an objective comparison of the resistance mechanisms for flucytosine and azole antifungals, with a focus on the phenomenon of cross-resistance, supported by experimental data and detailed methodologies.
Mechanisms of Resistance: A Comparative Overview
This compound (5-FC) and azole antifungals have distinct modes of action, and consequently, their primary resistance mechanisms differ. This compound, a pyrimidine (B1678525) analog, requires uptake by fungal cells via permeases (e.g., Fcy2) and subsequent conversion into its toxic forms, 5-fluorouracil (B62378) (5-FU) and 5-fluorodeoxyuridine monophosphate (FdUMP), by cytosine deaminase (Fcy1) and uracil (B121893) phosphoribosyltransferase (Fur1), respectively. These toxic metabolites disrupt both DNA and RNA synthesis.[1][2][3] Resistance to this compound most commonly arises from mutations in the genes encoding these three key proteins (FCY2, FCY1, and FUR1), which prevent the drug's uptake or metabolic activation.[1][4]
Azoles, on the other hand, inhibit the enzyme lanosterol (B1674476) 14-α-demethylase (Erg11p), which is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[5][6] The primary mechanisms of azole resistance include:
-
Target site modification: Point mutations in the ERG11 gene can reduce the binding affinity of azoles to the Erg11p enzyme.[6][7]
-
Overexpression of the target enzyme: Increased production of Erg11p can titrate the drug, requiring higher concentrations for inhibition.[6][8]
-
Efflux pump overexpression: Upregulation of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) actively pumps azoles out of the fungal cell.[5][6][7]
-
Alterations in the ergosterol biosynthesis pathway: Defects in other enzymes of the pathway can lead to the accumulation of alternative sterols that can support fungal growth.[6]
Cross-Resistance: An Emerging Challenge
While the resistance mechanisms for this compound and azoles are largely distinct, instances of cross-resistance have been documented, presenting a significant clinical challenge. This phenomenon is not typically due to a single mutation affecting both drug targets directly but rather through more complex, indirect interactions.
One documented mechanism of cross-resistance involves the interplay between this compound resistance and the regulation of multidrug efflux pumps. In Candida lusitaniae, inactivation of the FCY2 gene, which encodes the cytosine permease responsible for this compound uptake, has been shown to confer cross-resistance to fluconazole.[1][9] A proposed hypothesis for this is that extracellular this compound might competitively inhibit the uptake of fluconazole.[10]
Furthermore, a study on Candida glabrata revealed that this compound can antagonize the activity of fluconazole.[11] This antagonism is mediated by the transcription factor Pdr1 and the multidrug transporter Cdr1.[11] This suggests that exposure to this compound may induce the expression of efflux pumps that can also expel azoles, leading to a resistant phenotype.
Data Presentation: Quantitative Analysis of Resistance
The following tables summarize key quantitative data related to this compound and azole resistance, including common mutations and their impact on minimum inhibitory concentrations (MICs).
Table 1: Key Genes and Mutations Associated with this compound and Azole Resistance
| Antifungal Class | Gene | Function | Common Resistance Mechanism | Fungal Species Examples |
| This compound | FCY1 | Cytosine deaminase | Loss-of-function mutations | Candida albicans, Candida lusitaniae, Candida glabrata[1][3][4][9] |
| FCY2 | Cytosine permease | Loss-of-function mutations | Candida albicans, Candida lusitaniae[1][9] | |
| FUR1 | Uracil phosphoribosyltransferase | Loss-of-function mutations | Candida albicans, Candida lusitaniae, Candida auris[1][9] | |
| Azoles | ERG11 / CYP51A | Lanosterol 14-α-demethylase | Point mutations, Overexpression | Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans[6][7][12] |
| CDR1, CDR2 | ABC transporters (efflux pumps) | Overexpression | Candida albicans, Candida glabrata[5][6] | |
| MDR1 | MFS transporter (efflux pump) | Overexpression | Candida albicans[5][7] | |
| TAC1 | Transcription factor | Gain-of-function mutations leading to CDR1/CDR2 overexpression | Candida albicans | |
| UPC2 | Transcription factor | Gain-of-function mutations leading to ERG11 overexpression | Candida albicans[8] |
Table 2: Example of Minimum Inhibitory Concentration (MIC) Data for Susceptible and Resistant Isolates
| Fungal Isolate | Genotype | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans SC5314 (Wild-Type) | FCY1, ERG11 | 0.125 - 0.5 | 0.25 - 0.5 |
| C. albicansfcy1 mutant | fcy1Δ/fcy1Δ | >64 | 0.25 - 0.5 |
| C. albicanserg11 mutant (e.g., Y132H) | ERG11 point mutation | 0.125 - 0.5 | 16 - 64 |
| C. albicansCDR1 overexpression | Upregulated CDR1 | 0.125 - 0.5 | 8 - 32 |
| Candida lusitaniaefcy2 mutant | fcy2Δ/fcy2Δ | >128 | 4 - 16 (in presence of 5-FC)[10] |
Note: MIC values are illustrative and can vary between studies and testing conditions.
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines is the standard for determining the MIC of antifungal agents against yeasts.[13]
-
Preparation of Inoculum: Fungal isolates are grown on Sabouraud Dextrose Agar for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[13]
-
Drug Dilution: A serial two-fold dilution of this compound and the azole antifungal (e.g., fluconazole) is prepared in a 96-well microtiter plate containing RPMI 1640 medium.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.[13][14]
-
MIC Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and this compound) compared to the drug-free control well.[15] For checkerboard assays to assess drug interactions, various combinations of both drugs are tested.
2. Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This method is used to quantify the expression levels of genes implicated in drug resistance.[13][16]
-
RNA Extraction: Fungal cells are cultured to mid-log phase and may be exposed to sub-inhibitory concentrations of the antifungal agents for a defined period. Total RNA is then extracted using a commercial kit or standard protocols (e.g., hot phenol (B47542) method).
-
cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA. First-strand complementary DNA (cDNA) is then synthesized from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
RT-qPCR: The qPCR reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay. Primers specific to the target genes (FCY1, ERG11, CDR1, etc.) and a housekeeping gene (for normalization, e.g., ACT1) are used.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, comparing the expression in the test condition (e.g., drug-exposed or resistant isolate) to a control (e.g., untreated or susceptible isolate).[13]
Mandatory Visualizations
Caption: Signaling pathways for this compound and azole resistance and a potential cross-resistance mechanism.
Caption: Experimental workflow for investigating cross-resistance between this compound and azole antifungals.
References
- 1. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 4. New Mechanisms of this compound Resistance in C. glabrata Unveiled by a Chemogenomics Analysis in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular and genetic basis of azole antifungal resistance in the opportunistic pathogenic fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound-Fluconazole Cross-Resistance in Purine-Cytosine Permease-Deficient Candida lusitaniae Clinical Isolates: Indirect Evidence of a Fluconazole Uptake Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Antagonism of Azole Activity versus Candida glabrata: Role of Transcription Factor Pdr1 and Multidrug Transporter Cdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Epidemiological and Genomic Landscape of Azole Resistance Mechanisms in Aspergillus Fungi [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Validation of 24-Hour this compound MIC Determination by Comparison with 48-Hour Determination by the Clinical and Laboratory Standards Institute M27-A3 Broth Microdilution Reference Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Interaction of this compound Combined with Amphotericin B or Fluconazole against Thirty-Five Yeast Isolates Determined by both the Fractional Inhibitory Concentration Index and the Response Surface Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gene Expression and Evolution of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antifungal Action: Flucytosine and Amphotericin B against Aspergillus
A Comparative Guide for Researchers
In the ongoing battle against invasive aspergillosis, a severe and often fatal fungal infection, combination therapy represents a critical strategy to enhance efficacy and combat antifungal resistance. This guide provides a comprehensive comparison of the synergistic effects of Flucytosine (5-FC) and Amphotericin B (AMB) against various Aspergillus species. By presenting key experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the necessary information to advance their work in this field.
The primary mechanism behind the synergy of this drug combination lies in the distinct actions of each agent.[1][2][3] Amphotericin B, a polyene antifungal, binds to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores and increased membrane permeability.[1][3] This disruption of the cell membrane facilitates the entry of this compound, a fluorinated pyrimidine (B1678525) analog.[1] Once inside the fungal cell, this compound is converted into its active metabolites, which interfere with DNA and RNA synthesis, ultimately inhibiting fungal growth.[2][3] This combined assault on the fungal cell's integrity and reproductive capabilities often results in a more potent antifungal effect than either drug used alone.
Quantitative Analysis of Synergism
The synergistic interaction between this compound and Amphotericin B has been quantified in numerous in vitro studies, primarily through the checkerboard broth microdilution method. This technique allows for the determination of the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is then calculated to classify the interaction as synergistic, additive, indifferent, or antagonistic. An FIC index of ≤ 0.5 is generally considered synergistic.[4]
The following table summarizes key quantitative data from a study investigating the in vitro interactions of these antifungals against clinical Aspergillus isolates.
| Aspergillus Species | Drug(s) | MIC50 (μg/mL) | MIC Range (μg/mL) | FIC Index Interpretation |
| A. fumigatus (ITZ-S) | Amphotericin B | 0.5 | 0.25 - 1 | - |
| This compound | >128 | 64 - >128 | - | |
| AMB + 5-FC | 0.25 (AMB) / 4 (5-FC) | - | Synergistic to Indifferent (Endpoint dependent)[5] | |
| A. fumigatus (ITZ-R) | Amphotericin B | 0.5 | 0.25 - 1 | - |
| This compound | >128 | 128 - >128 | - | |
| AMB + 5-FC | 0.25 (AMB) / 4 (5-FC) | - | Synergistic to Indifferent (Endpoint dependent)[5] | |
| A. flavus | Amphotericin B | 1 | 0.5 - 2 | - |
| This compound | >128 | 64 - >128 | - | |
| AMB + 5-FC | 0.5 (AMB) / 4 (5-FC) | - | Synergistic to Indifferent (Endpoint dependent)[5] | |
| A. terreus | Amphotericin B | 1 | 0.5 - 2 | - |
| This compound | >128 | >128 | - | |
| AMB + 5-FC | 0.5 (AMB) / 8 (5-FC) | - | Synergistic to Indifferent (Endpoint dependent)[5] |
Note: MIC50 is the concentration of the drug that inhibits the growth of 50% of the isolates. The interpretation of the interaction can vary depending on the specific endpoint used for MIC determination (e.g., MIC-0, MIC-1, or MIC-2).[5]
One study demonstrated that the combination of Amphotericin B and this compound was the most potent in vitro against the tested Aspergillus species compared to other combinations.[5][6][7] For all isolates tested, the median MIC of this compound decreased significantly from 128 μg/ml when used alone to 4 μg/ml when combined with Amphotericin B.[5]
Experimental Protocols
The following is a detailed methodology for the checkerboard broth microdilution assay, a common technique for assessing antifungal synergy in vitro.[4][5]
1. Isolate Preparation:
-
Clinical isolates of Aspergillus are cultured on a suitable agar (B569324) medium (e.g., Sabouraud dextrose agar) and incubated to promote sporulation.
-
Conidia are harvested and suspended in sterile saline with a wetting agent (e.g., Tween 80).
-
The conidial suspension is adjusted to a final concentration of approximately 1-5 x 10^5 CFU/mL in RPMI 1640 medium.
2. Drug Preparation:
-
Stock solutions of Amphotericin B and this compound are prepared according to the manufacturer's instructions.
-
Serial twofold dilutions of each drug are prepared in the test medium.
3. Checkerboard Assay Setup:
-
A 96-well microtiter plate is used to create a matrix of drug concentrations.
-
Each well contains a unique combination of Amphotericin B and this compound concentrations.
-
Control wells containing drug-free medium (growth control) and medium alone (sterility control) are included.
-
Each well is inoculated with the prepared fungal suspension.
4. Incubation:
-
The microtiter plates are incubated at a controlled temperature (typically 35-37°C) for a specified period (e.g., 48-72 hours).
5. Endpoint Determination:
-
Growth inhibition is assessed visually or spectrophotometrically.
-
The MIC is defined as the lowest concentration of the drug, alone or in combination, that causes a significant reduction in fungal growth compared to the growth control. Different endpoints can be used, such as MIC-0 (complete inhibition), MIC-1 (slight haze), or MIC-2 (prominent decrease in turbidity).[5]
6. FIC Index Calculation:
-
The FIC for each drug is calculated as follows:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
The FIC index is the sum of the individual FICs: FIC Index = FIC of Drug A + FIC of Drug B.
-
The interaction is interpreted as:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: FIC index > 0.5 to ≤ 4
-
Antagonism: FIC index > 4[4]
-
Visualizing the Mechanism and Workflow
To better understand the synergistic interaction and the experimental process, the following diagrams have been generated.
Caption: Mechanism of Synergistic Action.
Caption: Checkerboard Assay Workflow.
References
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. In Vitro Evaluation of Double and Triple Combinations of Antifungal Drugs against Aspergillus fumigatus and Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Interactions between Amphotericin B, Itraconazole, and this compound against 21 Clinical Aspergillus Isolates Determined by Two Drug Interaction Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro interactions between amphotericin B, itraconazole, and this compound against 21 clinical Aspergillus isolates determined by two drug interaction models - PubMed [pubmed.ncbi.nlm.nih.gov]
Flucytosine in Combination: A Comparative Guide to Clinical Trial Outcomes
Flucytosine, a synthetic antimycotic agent, has been a cornerstone in the treatment of severe fungal infections for decades. While its efficacy as a monotherapy is limited by the rapid development of resistance, its use in combination with other antifungal drugs has demonstrated significant clinical benefits.[1][2] This guide provides a comprehensive comparison of this compound combination therapy versus monotherapy in clinical trials, with a focus on cryptococcal meningitis, candidiasis, and chromoblastomycosis. The information is intended for researchers, scientists, and drug development professionals to provide an objective overview of the existing clinical data and experimental methodologies.
Mechanism of Action
This compound (5-FC) itself does not possess antifungal activity.[3] It is transported into fungal cells by a cytosine permease enzyme.[3] Inside the fungal cell, it is converted to its active form, 5-fluorouracil (B62378) (5-FU), by the enzyme cytosine deaminase.[3][4] 5-FU is then further metabolized to 5-fluorouridine (B13573) triphosphate (FUTP) and 5-fluorodeoxyuridine monophosphate (FdUMP). FUTP is incorporated into fungal RNA, disrupting protein synthesis, while FdUMP inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.[4][5] This dual inhibition of RNA and DNA synthesis leads to fungal cell death. Human cells lack cytosine deaminase, which provides a selective target for this compound's antifungal activity.[3][4]
The synergistic effect observed when this compound is combined with other antifungals, such as amphotericin B, is thought to be due to the latter's ability to increase fungal cell membrane permeability, thereby enhancing the uptake of this compound.[6]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical Overview of Chromoblastomycosis | Chromoblastomycosis | CDC [cdc.gov]
- 3. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
A Head-to-Head Showdown: Flucytosine vs. Echinocandins in the Fight Against Candida
For Immediate Publication
Shanghai, China – December 19, 2025 – In the persistent battle against invasive candidiasis, a serious and often life-threatening fungal infection, researchers and clinicians are constantly evaluating the optimal therapeutic strategies. This comprehensive guide provides a detailed head-to-head comparison of two major antifungal classes: the antimetabolite Flucytosine (5-FC) and the cell wall synthesis inhibitors, echinocandins. This report is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual pathways to inform future research and clinical decisions.
Executive Summary
This compound, a synthetic pyrimidine (B1678525) analogue, and echinocandins, a class of lipopeptides, represent two distinct and powerful approaches to combating Candida infections. This compound disrupts fungal DNA and RNA synthesis, while echinocandins target the integrity of the fungal cell wall. This guide delves into their comparative in vitro activity, in vivo efficacy in preclinical models, and available clinical insights. While echinocandins are often a first-line therapy for invasive candidiasis, this compound remains a critical component of combination therapy, particularly for severe infections. Understanding their respective strengths and weaknesses is paramount for optimizing patient outcomes.
In Vitro Susceptibility: A Quantitative Comparison
The in vitro activity of an antifungal agent is a primary indicator of its potential efficacy. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard measure of this activity. The following tables summarize the MIC ranges, MIC₅₀ (the concentration inhibiting 50% of isolates), and MIC₉₀ (the concentration inhibiting 90% of isolates) for this compound and various echinocandins against common Candida species.
Table 1: In Vitro Activity of this compound against Candida Species
| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans | ≤0.03 - >32 | 0.125 | 1[1] |
| C. glabrata | ≤0.03 - >32 | 0.06 | 0.12[1][2] |
| C. tropicalis | ≤0.03 - >32 | 0.25 | 1[1] |
| C. parapsilosis | ≤0.03 - >32 | 0.125 | 0.25[1][2] |
| C. krusei | ≤0.03 - >32 | 16 | 32[1] |
| C. guilliermondii | ≤0.03 - 4 | 0.25 | 0.5[1] |
| C. lusitaniae | ≤0.03 - 16 | 0.125 | 0.25 |
| C. dubliniensis | ≤0.03 - 0.5 | 0.12 | 0.12[1] |
Table 2: In Vitro Activity of Echinocandins against Candida Species
| Candida Species | Anidulafungin MIC Range (µg/mL) | Caspofungin MIC Range (µg/mL) | Micafungin (B1204384) MIC Range (µg/mL) |
| C. albicans | ≤0.002 - 2 | ≤0.008 - 8 | ≤0.008 - 2 |
| C. glabrata | ≤0.008 - 4 | ≤0.008 - 8 | ≤0.008 - 2 |
| C. tropicalis | ≤0.008 - 2 | ≤0.008 - 4 | ≤0.008 - 2 |
| C. parapsilosis | 0.12 - 4 | 0.06 - 4 | 0.03 - 4 |
| C. krusei | 0.015 - 1 | 0.03 - 1 | 0.015 - 0.5 |
| C. guilliermondii | 0.25 - >8 | 0.25 - >8 | 0.12 - >8 |
| C. lusitaniae | 0.06 - 1 | 0.12 - 1 | 0.06 - 1 |
| C. dubliniensis | 0.004 - 0.016 | 0.064 | 0.008 |
Note: MIC values are compiled from multiple sources and represent a general consensus. Specific values can vary between studies and geographical locations.[3][4][5]
In Vivo Efficacy: Preclinical Evidence
Animal models, particularly murine models of disseminated candidiasis, provide a crucial platform for evaluating the in vivo efficacy of antifungal agents. These studies assess outcomes such as survival rates and the reduction of fungal burden in target organs (e.g., kidneys).
Table 3: Comparative In Vivo Efficacy in Murine Models of Disseminated Candidiasis
| Antifungal Agent | Candida Species | Key Findings |
| This compound | C. albicans | Dose-dependent suppression of fungal growth in kidneys.[6][7] Time above MIC was the best predictor of efficacy.[6][7] |
| C. glabrata | Modest reduction in kidney fungal burden for some isolates.[8] Often more effective in combination with other antifungals.[9][10] | |
| Echinocandins | C. albicans | Significant prolongation of survival and reduction of fungal burden in kidneys and other organs.[11][12] |
| C. glabrata | Dose-dependent reduction in fungal burden.[13] | |
| C. parapsilosis | Efficacy demonstrated, though higher drug exposures may be required compared to C. albicans. | |
| C. dubliniensis | Effective in prolonging survival and reducing fungal burden.[11] |
Clinical Landscape: A Summary of Outcomes
Direct, large-scale clinical trials comparing this compound-based regimens with echinocandin monotherapy for invasive candidiasis are limited. Echinocandins are recommended as first-line therapy for most adult patients with invasive candidiasis.[14] this compound is rarely used as monotherapy due to the risk of rapid resistance development but is a valuable component of combination therapy, especially for severe infections like Candida meningitis and endocarditis.[15][16]
Clinical studies have shown that echinocandins are at least as effective as, and in some cases superior to, fluconazole (B54011) for the treatment of candidemia and invasive candidiasis.[17][18] Combination therapy involving this compound and Amphotericin B has shown synergistic or additive effects in animal models and is recommended for certain severe Candida infections.[15][19]
Mechanisms of Action and Resistance
A fundamental understanding of the molecular pathways targeted by these antifungals is crucial for appreciating their efficacy and the development of resistance.
This compound: Disrupting Nucleic Acid Synthesis
References
- 1. In Vitro Activities of 5-Fluorocytosine against 8,803 Clinical Isolates of Candida spp.: Global Assessment of Primary Resistance Using National Committee for Clinical Laboratory Standards Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antifungal susceptibility testing of Candida blood isolates and evaluation of the E-test method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Echinocandin Susceptibility Testing of Candida Isolates Collected during a 1-Year Period in Sweden - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wild-Type MIC Distributions and Epidemiological Cutoff Values for the Echinocandins and Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Characterization of the Pharmacodynamics of this compound in a Neutropenic Murine Disseminated Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo characterization of the pharmacodynamics of this compound in a neutropenic murine disseminated candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of fluconazole, amphotericin B and this compound in treatment of a murine model of disseminated infection with Candida glabrata in immunocompromised mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activities of this compound, fluconazole, amphotericin B, and micafungin in a murine model of disseminated infection by Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Paradoxical Growth of Candida dubliniensis Does Not Preclude In Vivo Response to Echinocandin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacodynamics of Echinocandins against Candida glabrata: Requirement for Dosage Escalation To Achieve Maximal Antifungal Activity in Neutropenic Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Optimizing the Treatment of Invasive Candidiasis—A Case for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of echinocandins versus triazoles for the prophylaxis and treatment of fungal infections: a meta-analysis of RCTs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Optimization of the Dosage of this compound in Combination with Amphotericin B for Disseminated Candidiasis: a Pharmacodynamic Rationale for Reduced Dosing - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Flucytosine Against Emerging Fungal Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of flucytosine against a range of emerging and clinically relevant fungal pathogens. The data presented is compiled from multiple studies to offer a comprehensive overview of its efficacy, supported by detailed experimental protocols and visual representations of its mechanism of action and testing workflows.
Quantitative Data Summary: this compound In Vitro Activity
The minimum inhibitory concentration (MIC) is a critical measure of an antifungal agent's effectiveness. The following table summarizes the in vitro activity of this compound against several key emerging fungal pathogens, presenting the MIC range, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates). This data is collated from studies employing standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
| Fungal Pathogen | Methodology | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida auris | EUCAST | 0.125 - >64 | - | - | |
| CLSI/EUCAST | 0.125 - 1 | - | - | ||
| Candida glabrata | CLSI | ≤0.03 - >64 | 0.12 | 0.12 | |
| Candida parapsilosis | CLSI | ≤0.03 - >64 | 0.25 | 0.25 | |
| Cryptococcus gattii | CLSI | 0.125 - 16 | 8.0 | 16.0 | |
| Scedosporium apiospermum | Various | >16 | >16 | >16 | |
| Lomentospora prolificans | Various | >16 | >16 | >16 |
Note: this compound generally demonstrates limited to no activity against mold species such as Scedosporium and Lomentospora. Its primary utility is against pathogenic yeasts.
Experimental Protocols
Accurate and reproducible in vitro susceptibility testing is paramount for evaluating antifungal efficacy. The most widely accepted standardized protocols are provided by the CLSI (document M27 for yeasts) and EUCAST (E.Def 7.3.2 for yeasts). Below are detailed summaries of these key experimental methodologies.
CLSI M27-A4: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts
This method provides a standardized procedure for determining the MIC of antifungal agents against yeasts that cause invasive infections.
1. Inoculum Preparation:
-
Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar.
-
A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
2. Antifungal Agent Preparation:
-
This compound is dissolved in a suitable solvent (typically water) to create a stock solution.
-
Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium in a 96-well microdilution plate.
3. Incubation:
-
The microdilution plates are incubated at 35°C.
-
For Candida species, readings are taken at 24 hours. For Cryptococcus species, incubation is extended to 72 hours.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction (≥50%) in turbidity compared to the growth control well.
EUCAST E.Def 7.3.2: Method for the Determination of Broth Dilution MICs of Antifungal Agents for Yeasts
The EUCAST method shares similarities with the CLSI protocol but has some key differences.
1. Inoculum Preparation:
-
Yeast colonies are suspended in sterile water and the suspension is adjusted spectrophotometrically to a specific optical density.
-
The final inoculum concentration in the microdilution plate is 1-5 x 10⁵ CFU/mL in RPMI 1640 medium supplemented with 2% glucose.
2. Antifungal Agent Preparation:
-
Similar to the CLSI method, serial dilutions of this compound are prepared in the microdilution plates.
3. Incubation:
-
Plates are incubated at 35-37°C for 24 hours. For some slower-growing species, incubation can be extended to 48 hours.
4. MIC Determination:
-
MICs are determined spectrophotometrically at 530 nm. The endpoint is defined as the lowest drug concentration that reduces growth by 50% compared to the drug-free control.
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen using a broth microdilution method.
Signaling Pathway: this compound's Mechanism of Action and Resistance
This diagram illustrates the intracellular pathway of this compound, its conversion to active metabolites, and the key points where resistance can emerge.
Conclusion
This compound demonstrates potent in vitro activity against a significant number of emerging yeast pathogens, particularly Candida species and Cryptococcus gattii. However, its efficacy is highly species-dependent, with notable intrinsic resistance observed in many mold species. The potential for the development of secondary resistance necessitates combination therapy in clinical settings. Standardized susceptibility testing methodologies, such as those provided by CLSI and EUCAST, are essential for the accurate determination of this compound's activity and for guiding therapeutic decisions. Further research into the prevalence of resistance mechanisms in clinical isolates is crucial for preserving the utility of this important antifungal agent.
A Comparative Guide to the Pharmacokinetics of Flucytosine and Its Metabolites in Pathogenic Fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetics of the antifungal agent Flucytosine (5-FC) and its key metabolite, 5-Fluorouracil (B62378) (5-FU), across clinically relevant fungal genera: Candida, Cryptococcus, and Aspergillus. Understanding the species-specific differences in drug uptake, metabolism, and subsequent cellular effects is crucial for optimizing therapeutic strategies and overcoming drug resistance. This document synthesizes available experimental data to facilitate a comparative analysis.
Executive Summary
This compound, a synthetic antimycotic, acts as a prodrug that requires uptake and metabolism by fungal cells to exert its cytotoxic effects. Its activity is primarily dependent on the intracellular conversion to 5-fluorouracil (5-FU), which subsequently disrupts both RNA and DNA synthesis.[1][2][3] The efficacy of this compound varies significantly among different fungal species, largely due to differences in the efficiency of its uptake and metabolic conversion. Generally, Candida and Cryptococcus species are more susceptible to this compound than Aspergillus species.[4][5] This guide presents a comparative analysis of the key pharmacokinetic parameters, details the experimental methodologies for their assessment, and visualizes the underlying metabolic pathway.
Comparative Pharmacokinetic Data
The following tables summarize the available quantitative data on the pharmacokinetics of this compound and its metabolites in Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, the data presented here are compiled from various sources and should be interpreted with this in mind.
Table 1: Comparative Susceptibility to this compound
| Fungal Species | Typical MIC90 Range (µg/mL) | General Susceptibility |
| Candida albicans | 0.12 - 1 | Generally Susceptible[6] |
| Cryptococcus neoformans | 4 - 16 | Susceptible to Intermediate[4] |
| Aspergillus fumigatus | >64 | Generally Resistant[7] |
Table 2: Comparative Pharmacokinetic Parameters (Qualitative and Inferred)
| Pharmacokinetic Parameter | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus |
| This compound Uptake | Efficient via purine-cytosine permeases (Fcy2).[8] | Efficient via purine-cytosine permeases.[8] | Limited; FcyB expression is pH-dependent and repressed at physiological pH.[7] |
| Cytosine Deaminase (Fcy1) Activity | Present and active, leading to efficient conversion to 5-FU.[8] | Present and active.[8] | Present, but overall conversion to 5-FU may be limited by uptake. |
| Uracil Phosphoribosyltransferase (UPRT/Fur1) Activity | Present and active, converting 5-FU to FUMP.[8] | Present and active.[8] | Present and active.[9] |
| Intracellular 5-FU Concentration | Readily detected following 5-FC treatment.[10] | Detected following 5-FC treatment. | Lower levels detected compared to susceptible species, with evidence of 5-FU efflux.[9] |
| Primary Resistance Mechanisms | Mutations in FCY1, FCY2, or FUR1 genes.[8] | Mutations in FCY1, FCY2, or FUR1 genes.[8] | Primarily due to reduced uptake (low fcyB expression).[7] |
Metabolic Pathway of this compound in Fungi
The metabolic activation of this compound is a multi-step enzymatic process within the fungal cell. The following diagram illustrates this pathway, which is fundamental to the drug's mechanism of action.
Caption: Metabolic pathway of this compound in susceptible fungal cells.
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of this compound pharmacokinetics in fungi. Below are generalized protocols for key experiments.
Measurement of Intracellular this compound and 5-Fluorouracil by HPLC
This protocol outlines the steps for quantifying the intracellular concentrations of this compound and its primary metabolite, 5-FU, using High-Performance Liquid Chromatography (HPLC).
a. Fungal Cell Culture and Drug Exposure:
-
Grow the fungal species of interest in a suitable liquid medium (e.g., RPMI 1640 for yeasts, Sabouraud dextrose broth for molds) to mid-logarithmic phase.
-
Introduce this compound at a defined concentration (e.g., 1x or 4x the MIC).
-
Incubate the cultures for a specified period (e.g., 1, 4, and 24 hours).
b. Cell Harvesting and Lysis:
-
Harvest the fungal cells by centrifugation at 4°C.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Resuspend the cell pellet in a known volume of lysis buffer (e.g., methanol (B129727) or a buffer containing protease inhibitors).
-
Lyse the cells using mechanical disruption (e.g., bead beating or sonication) on ice.
-
Centrifuge the lysate at high speed to pellet cell debris.
c. Sample Preparation and HPLC Analysis:
-
Collect the supernatant (cell extract).
-
Precipitate proteins from the extract using an agent like trichloroacetic acid, followed by centrifugation.[3]
-
Filter the resulting supernatant through a 0.22 µm filter.
-
Inject a defined volume of the filtered extract onto an HPLC system equipped with a suitable column (e.g., C18) and a UV or diode-array detector.[3][11]
-
Use a mobile phase appropriate for the separation of this compound and 5-FU (e.g., a mixture of a buffer like ammonium (B1175870) acetate (B1210297) and an organic solvent like methanol).
-
Quantify the concentrations of this compound and 5-FU by comparing the peak areas to those of a standard curve prepared with known concentrations of the compounds.
Cytosine Deaminase Activity Assay
This assay measures the enzymatic activity of cytosine deaminase, the enzyme responsible for converting this compound to 5-FU.
a. Preparation of Fungal Cell-Free Extract:
-
Grow and harvest fungal cells as described in the previous protocol.
-
Resuspend the cell pellet in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Lyse the cells and clarify the lysate by centrifugation to obtain a cell-free extract.
-
Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
b. Enzymatic Reaction:
-
Prepare a reaction mixture containing the cell-free extract, the assay buffer, and a known concentration of this compound as the substrate.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a quenching agent (e.g., a strong acid).
c. Quantification of 5-FU Production:
-
Quantify the amount of 5-FU produced in the reaction mixture using HPLC, as described in the protocol above.
-
Calculate the specific activity of cytosine deaminase as the amount of 5-FU produced per unit of time per milligram of total protein.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for a comparative study of this compound pharmacokinetics in different fungal species.
Caption: Workflow for comparative pharmacokinetic analysis of this compound.
Conclusion
The pharmacokinetic profile of this compound and its metabolites varies considerably among different fungal pathogens, which directly impacts its antifungal efficacy. Candida and Cryptococcus species generally exhibit efficient uptake and metabolism of this compound, rendering them more susceptible. In contrast, the intrinsic resistance of Aspergillus fumigatus is largely attributed to reduced drug uptake. A thorough understanding of these species-specific pharmacokinetic differences, facilitated by the standardized experimental protocols outlined in this guide, is paramount for the rational design of combination therapies, the development of strategies to overcome resistance, and the discovery of novel antifungal agents. Further research employing these methodologies to generate direct comparative data will be invaluable to the field of antifungal drug development.
References
- 1. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound primary resistance in Candida species and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. New Mechanisms of this compound Resistance in C. glabrata Unveiled by a Chemogenomics Analysis in S. cerevisiae | PLOS One [journals.plos.org]
- 9. journals.asm.org [journals.asm.org]
- 10. A 19F nuclear magnetic resonance study of uptake and metabolism of 5-fluorocytosine in susceptible and resistant strains of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi | Semantic Scholar [semanticscholar.org]
In Vitro Additivity of Flucytosine and Echinocandins: A Comparative Guide
For researchers and professionals in drug development, understanding the interactions between antifungal agents is paramount for designing effective therapeutic strategies. This guide provides an objective comparison of the in vitro additivity and potential synergy between flucytosine (5-FC), a pyrimidine (B1678525) analog, and echinocandins, a class of β-glucan synthase inhibitors. The combined use of these antifungals targets distinct fungal cellular processes, offering a compelling rationale for their potential additive or synergistic effects against a range of fungal pathogens.
Mechanisms of Action and Signaling Pathways
This compound and echinocandins disrupt fungal viability through entirely different mechanisms. This compound targets nucleic acid synthesis, while echinocandins compromise the structural integrity of the fungal cell wall.
This compound's Mechanism: this compound, a prodrug, is transported into fungal cells by cytosine permease.[1][2] Inside the cell, the fungal-specific enzyme cytosine deaminase converts it to 5-fluorouracil (B62378) (5-FU).[2][3][4] 5-FU is then metabolized into two active compounds:
-
5-fluorouridine triphosphate (FUTP): This molecule is incorporated into fungal RNA, disrupting protein synthesis.[1][3]
-
5-fluorodeoxyuridine monophosphate (FdUMP): This compound inhibits thymidylate synthetase, an enzyme essential for DNA synthesis.[3][4]
This dual assault on both RNA and DNA synthesis ultimately halts fungal cell growth and replication.[4]
Echinocandins' Mechanism: Echinocandins function by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex, which is encoded by the FKS genes.[5][6] This enzyme is crucial for synthesizing β-(1,3)-D-glucan, a vital polysaccharide component of the fungal cell wall.[5] By disrupting glucan synthesis, echinocandins weaken the cell wall, rendering the fungus susceptible to osmotic stress, which leads to cell lysis and death.[5][6] This action triggers cellular stress responses, including the PKC, HOG, and calcineurin signaling pathways, as the fungus attempts to compensate by increasing chitin (B13524) synthesis.[7]
The following diagram illustrates the distinct and potentially complementary targets of these two antifungal classes within a fungal cell.
Quantitative Data on In Vitro Interactions
The interaction between this compound and echinocandins is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI), determined through a checkerboard microdilution assay. The FICI provides a numerical value for synergy, additivity (or indifference), and antagonism.
-
Synergy: FICI ≤ 0.5
-
Additivity/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
The following table summarizes findings from various in vitro studies.
| Fungal Species | This compound Combined With | No. of Isolates | FICI Range | Predominant Interaction | Reference(s) |
| Candida auris | Micafungin | 10 | 0.31 - 1.03 | Indifferent | [8] |
| Cryptococcus neoformans | Caspofungin | 30 | Not specified | Synergy (67% of isolates) | [9] |
| Aspergillus fumigatus | Caspofungin | Not specified | Not specified | Synergy (62% of isolates) | [10] |
| Aspergillus terreus | Caspofungin | Not specified | Not specified | Synergy (62% of isolates) | [10] |
| Candida glabrata | Caspofungin | 17 | Not specified | Indifferent | [11] |
Note: The interpretation of FICI can vary slightly between studies. "No interaction" or "indifferent" is generally reported for FICI values between 0.5 and 4.0. The data consistently shows that antagonism between this compound and echinocandins is not observed.[9][10][11]
Experimental Protocols
The standard method for assessing in vitro antifungal combinations is the checkerboard broth microdilution assay.[12][13] This technique allows for the testing of numerous drug concentration combinations simultaneously.
Broth Microdilution Checkerboard Assay Protocol
-
Preparation of Drug Dilutions:
-
Inoculum Preparation:
-
The fungal isolate to be tested is cultured on an agar (B569324) plate.
-
A suspension of the fungus is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard.[15]
-
This suspension is further diluted in the growth medium to achieve a final standardized inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).[15]
-
-
Plate Setup:
-
A 96-well microtiter plate is used.
-
Drug A (e.g., this compound) is serially diluted horizontally across the columns of the plate.
-
Drug B (e.g., an echinocandin) is serially diluted vertically down the rows of the plate.
-
This creates a matrix where each well (except controls) contains a unique combination of concentrations of the two drugs.[14]
-
Control wells are included: Drug A alone, Drug B alone, a growth control (no drug), and a sterility control (no inoculum).[14]
-
-
Inoculation and Incubation:
-
The prepared fungal inoculum is added to all wells except the sterility control.
-
The plate is incubated at 35°C for 24-48 hours, depending on the growth rate of the fungus.[15]
-
-
Determining MIC and FICI Calculation:
-
The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and for each combination. The MIC is the lowest concentration of an antifungal agent that substantially inhibits the growth of the fungus.[16]
-
The Fractional Inhibitory Concentration (FIC) for each drug is calculated using the formula:
FIC = MIC of drug in combination / MIC of drug alone [12]
-
The FICI for a given combination is the sum of the individual FICs:
FICI = FIC of this compound + FIC of Echinocandin [12]
-
The lowest FICI value obtained across all tested combinations is reported as the result for that isolate.
-
The workflow for this experimental protocol is visualized below.
Conclusion
The available in vitro data consistently demonstrates that the combination of this compound and echinocandins results in either additive/indifferent or synergistic interactions against a variety of clinically relevant fungi, including Candida, Cryptococcus, and Aspergillus species.[8][9][10] Crucially, antagonism between these two classes of antifungals has not been reported in these studies. This lack of antagonism, coupled with evidence of synergy against certain isolates, supports the rationale for further investigation into this combination therapy. The distinct mechanisms of targeting cell wall integrity and nucleic acid synthesis provide a strong biological basis for these favorable in vitro outcomes, suggesting a promising strategy to enhance antifungal efficacy and potentially overcome resistance.
References
- 1. This compound | C4H4FN3O | CID 3366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Echinocandin - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antifungal Combination of this compound with Amphotericin B, Voriconazole, or Micafungin against Candida auris Shows No Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Interaction of this compound with Conventional and New Antifungals against Cryptococcus neoformans Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of Double and Triple Combinations of Antifungal Drugs against Aspergillus fumigatus and Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. In vitro activity of a new echinocandin, LY303366, and comparison with fluconazole, this compound and amphotericin B against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Post-Antifungal Effect of Flucytosine and Other Major Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The post-antifungal effect (PAFE) is a critical pharmacodynamic parameter, representing the persistent suppression of fungal growth following limited exposure to an antifungal agent. A prolonged PAFE can have significant clinical implications, influencing dosing regimens and therapeutic efficacy. This guide provides a comprehensive comparison of the PAFE of flucytosine and other principal antifungal agents, supported by experimental data and detailed methodologies.
Comparative Post-Antifungal Effect (PAFE) Data
The following tables summarize the in vitro PAFE of various antifungal agents against common fungal pathogens. It is important to note that direct comparative studies for this compound monotherapy against a wide array of other agents are limited in the publicly available literature. Much of the data for this compound's PAFE is in the context of synergistic interactions with other antifungals, most notably fluconazole (B54011).
Table 1: Post-Antifungal Effect (PAFE) against Candida albicans
| Antifungal Agent | Drug Class | Concentration | Exposure Time (hours) | PAFE (hours) | Reference(s) |
| This compound (in combination with Fluconazole) | Antimetabolite | 0.024-0.098 µg/mL (this compound) + 0.78-1.56 µg/mL (Fluconazole) | 2 | 3.8 - 10.5 | [1][2] |
| Amphotericin B | Polyene | >MIC | 1 | >12 | |
| Fluconazole | Azole | 0.125-4x MIC | 0.25 - 1 | No measurable PAFE | |
| Micafungin | Echinocandin | 4x MIC | Not Specified | >9.8 (for 5 of 10 isolates) | [3] |
| Anidulafungin | Echinocandin | Not Specified | Not Specified | Long PAFE reported | [4] |
| Posaconazole | Azole | 3x MIC | 1 | 1.60 | [5] |
Table 2: Post-Antifungal Effect (PAFE) against Other Candida Species
| Antifungal Agent | Drug Class | Fungal Species | Concentration | Exposure Time (hours) | PAFE (hours) | Reference(s) |
| Micafungin | Echinocandin | C. glabrata, C. krusei, C. tropicalis | 4x MIC | Not Specified | Variable, but present | [3] |
| Posaconazole | Azole | C. dubliniensis | 3x MIC | 1 | 1.66 | [5] |
Note: The duration of PAFE is influenced by numerous factors, including the specific fungal strain, the concentration of the antifungal agent, and the duration of exposure. The data presented should be interpreted within the context of the cited studies.
Experimental Protocols
The determination of the post-antifungal effect is crucial for evaluating the pharmacodynamic properties of antifungal agents. The following are detailed methodologies for key experiments cited in the literature.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of each antifungal agent is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. A standardized suspension of fungal cells is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Assay Procedure: The antifungal agents are serially diluted in 96-well microtiter plates containing RPMI 1640 medium. The standardized fungal inoculum is added to each well.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.
In Vitro Post-Antifungal Effect (PAFE) Determination
Two primary methods are employed for the in vitro determination of PAFE: the turbidometric method and the viable count method.
1. Turbidometric Method
-
Fungal Culture Preparation: A standardized fungal suspension is prepared as described for MIC determination.
-
Exposure to Antifungal Agent: The fungal suspension is exposed to the antifungal agent at various concentrations (e.g., 1x, 4x, and 16x MIC) for a defined period (typically 1 or 2 hours) at 37°C with agitation. A drug-free control is run in parallel.
-
Drug Removal: The antifungal agent is removed by washing the fungal cells. This is typically achieved by centrifugation, removal of the supernatant, and resuspension of the fungal pellet in fresh, drug-free medium. This washing step is repeated multiple times to ensure the complete removal of the drug.
-
Regrowth Monitoring: The washed fungal suspension (both treated and control) is transferred to a 96-well microtiter plate, and the optical density (OD) is measured at regular intervals using a spectrophotometer to monitor fungal growth.
-
PAFE Calculation: The PAFE is calculated using the formula: PAFE = T - C , where 'T' is the time required for the drug-exposed culture to reach a predetermined OD value (e.g., 0.5) after drug removal, and 'C' is the time required for the control culture to reach the same OD value.[1][2]
2. Viable Count Method
-
Exposure and Drug Removal: This follows the same initial steps as the turbidometric method.
-
Regrowth Monitoring: At various time points after drug removal, aliquots are taken from both the treated and control cultures, serially diluted, and plated on appropriate agar plates.
-
Colony Counting: The plates are incubated, and the number of colony-forming units (CFU) is counted.
-
PAFE Calculation: The PAFE is determined by the time it takes for the CFU count in the treated culture to increase by 1 log10 above the count observed immediately after drug removal, compared to the control.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action of each antifungal class is fundamental to interpreting their PAFE and overall efficacy.
This compound (Antimetabolite)
This compound is a pro-drug that is converted into its active form, 5-fluorouracil (B62378) (5-FU), within fungal cells by the enzyme cytosine deaminase. 5-FU then disrupts fungal growth through two primary mechanisms:
-
Inhibition of DNA Synthesis: 5-FU is metabolized to 5-fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.
-
Inhibition of Protein Synthesis: 5-FU is also converted to 5-fluorouridine (B13573) triphosphate (FUTP) and incorporated into fungal RNA, leading to errors in protein synthesis.
Polyenes (e.g., Amphotericin B)
Polyenes bind to ergosterol (B1671047), a primary component of the fungal cell membrane. This binding disrupts the membrane's integrity by forming pores or channels, leading to the leakage of essential intracellular components and ultimately, cell death.
Azoles (e.g., Fluconazole, Posaconazole)
Azoles inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for the biosynthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane.
Echinocandins (e.g., Micafungin, Anidulafungin)
Echinocandins inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This disruption of the cell wall leads to osmotic instability and cell lysis.
Experimental Workflow for PAFE Determination
The following diagram illustrates a typical experimental workflow for determining the post-antifungal effect in vitro.
References
- 1. In vitro comparative evaluations of the postantifungal effect: synergistic interaction between this compound and fluconazole against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic postantifungal effect of this compound and fluconazole on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Micafungin (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Anidulafungin and Other Agents against Esophageal Candidiasis-Associated Isolates from a Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Post-Antifungal Effect of Posaconazole and Its Impact on Adhesion-Related Traits and Hemolysin Production of Oral Candida dubliniensis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cross-Resistance: A Comparative Guide to Flucytosine and Other Pyrimidine Analogs in Antifungal Therapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance poses a significant threat to global health. Understanding the nuances of cross-resistance between related drug classes is paramount for the development of robust therapeutic strategies and novel antifungal agents. This guide provides a comprehensive comparison of the cross-resistance patterns observed between the widely used pyrimidine (B1678525) analog, flucytosine (5-FC), and its counterparts. By examining experimental data, we aim to furnish researchers and drug development professionals with the critical information needed to navigate the complexities of antifungal resistance.
This compound: Mechanism of Action and Resistance
This compound, a synthetic antimycotic, functions as a prodrug.[1] It is actively transported into fungal cells by cytosine permease and subsequently converted to the potent antimetabolite 5-fluorouracil (B62378) (5-FU) by the fungal-specific enzyme cytosine deaminase.[1] 5-FU disrupts both RNA and DNA synthesis, ultimately leading to fungal cell death.[2]
Resistance to this compound primarily arises from mutations in the genes encoding the enzymes responsible for its uptake and metabolism:
-
Cytosine Permease (FCY2): Mutations in the FCY2 gene impair the uptake of this compound into the fungal cell.
-
Cytosine Deaminase (FCY1): Alterations in the FCY1 gene prevent the conversion of this compound to its active form, 5-FU.
-
Uracil Phosphoribosyltransferase (FUR1): Mutations in the FUR1 gene block the subsequent conversion of 5-FU to 5-fluorouridine (B13573) monophosphate (FUMP), a necessary step for its incorporation into RNA.[3][4]
Increased endogenous production of pyrimidines can also lead to resistance by competing with the active metabolites of this compound.[5]
Cross-Resistance Patterns with Other Pyrimidine Analogs
Understanding the cross-resistance profiles between this compound and other pyrimidine analogs is crucial for predicting treatment outcomes and guiding the development of new drugs.
This compound and 5-Fluorouracil (5-FU)
A direct and predictable cross-resistance pattern exists between this compound and 5-FU. Fungal isolates that develop resistance to this compound due to mutations downstream of cytosine deaminase, specifically in the FUR1 gene, will also exhibit resistance to 5-FU.[3] This is because FUR1 is essential for the metabolic activation of 5-FU. Conversely, resistance mechanisms that impede the uptake of this compound (mutations in FCY2) or its conversion to 5-FU (mutations in FCY1) may not confer resistance to 5-FU if the latter can still be taken up and processed by the cell.
This compound and Carmofur (B1668449)
Carmofur, another pyrimidine analog derived from 5-FU, has demonstrated in vitro activity against various fungi.[6][7] Studies comparing the antifungal activity of this compound and carmofur have revealed interesting patterns. For instance, against certain dematiaceous fungi, carmofur exhibited lower Minimum Inhibitory Concentration (MIC) values than this compound.[1][7] However, similar to this compound, resistance to carmofur can develop, and cross-resistance with other antifungal agents like amphotericin B and itraconazole (B105839) has been shown to be unlikely.[1]
Quantitative Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other pyrimidine analogs against susceptible and resistant fungal isolates, providing a quantitative comparison of their in vitro efficacy.
Table 1: MICs of this compound and 5-Fluorouracil against Candida Species
| Fungal Species | Resistance Mechanism | This compound MIC (mg/L) | 5-Fluorouracil MIC (mg/L) |
| Candida glabrata (Susceptible) | Wild-type | 0.152 | 0.39 |
| Candida glabrata (Resistant) | FUR1 mutation | >64 | >64 |
| Candida albicans (Susceptible) | Wild-type | ≤1 | Not reported |
| Candida albicans (Resistant) | FCY1 or FCY2 mutation | ≥32 | Susceptible |
Data compiled from various sources.[3][8][9]
Table 2: Comparative MICs of this compound and Carmofur against Dematiaceous Fungi
| Fungal Species | This compound MIC (µM) | Carmofur MIC (µM) |
| Fonsecaea pedrosoi | >80 | 0.156 - 20 |
| Exophiala dermatitidis | >80 | 0.156 - 20 |
| Phialophora verrucosa | >80 | 0.156 - 20 |
Data sourced from a comparative study on pyrimidine analogs.[1]
Table 3: this compound MICs against Aspergillus fumigatus at Different pH Levels
| Isolate | MIC at pH 7.0 (mg/L) | MIC at pH 5.0 (mg/L) |
| Susceptible Isolate | 512 | 0.125 |
| Resistant Isolate | 512 | 512 |
This table highlights the pH-dependent activity of this compound against A. fumigatus.[10][11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of cross-resistance patterns.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.[12][13]
Checkerboard Assay for Synergy and Antagonism
This assay is used to evaluate the interaction between two antifungal agents.
-
Plate Setup: Two drugs are serially diluted in a 96-well plate, with one drug diluted along the x-axis and the other along the y-axis, creating a matrix of different concentration combinations.
-
Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension and incubated as described for broth microdilution.
-
Fractional Inhibitory Concentration Index (FICI) Calculation: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Radiolabeled Drug Uptake Assay
This method measures the accumulation of a drug inside fungal cells.
-
Cell Preparation: Fungal cells are grown to mid-log phase, harvested, and washed.
-
Uptake Initiation: The cells are incubated with a radiolabeled form of the pyrimidine analog (e.g., [³H]this compound) at a specific concentration.
-
Sampling: At various time points, aliquots of the cell suspension are removed and filtered through a membrane to separate the cells from the medium.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound drug.
-
Quantification: The radioactivity retained on the filter (representing the intracellular drug concentration) is measured using a scintillation counter.
Gene Sequencing for Resistance Mutation Analysis
This technique is used to identify mutations in genes associated with drug resistance.
-
DNA Extraction: Genomic DNA is extracted from both susceptible and resistant fungal isolates.
-
PCR Amplification: The target genes (e.g., FCY1, FCY2, FUR1) are amplified using specific primers via the Polymerase Chain Reaction (PCR).
-
Sequencing: The amplified PCR products are sequenced using methods such as Sanger sequencing or next-generation sequencing.
-
Sequence Analysis: The nucleotide sequences from the resistant isolates are compared to those from the susceptible (wild-type) isolates to identify any mutations.
Visualizing the Pyrimidine Salvage Pathway and Resistance Mechanisms
The following diagrams, generated using Graphviz, illustrate the key pathways and logical relationships involved in this compound's mechanism of action and the development of resistance.
Caption: this compound metabolism and resistance pathways.
Caption: Workflow for investigating cross-resistance.
References
- 1. Comparison of the antifungal activity of the pyrimidine analogs this compound and carmofur against human-pathogenic dematiaceous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Mutational Analysis of this compound Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of the antifungal activity of the pyrimidine analogs this compound and carmofur against human-pathogenic dematiaceous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of base analogues (5-fluorouracil, 5-flucytosine) against planktonic cells and mature biofilm of Candida yeast. Effect of combination with folinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Resistance Is Restricted to a Single Genetic Clade of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activities at pH 5.0 and pH 7.0 and In Vivo Efficacy of this compound against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro Activities of 5-Fluorocytosine against 8,803 Clinical Isolates of Candida spp.: Global Assessment of Primary Resistance Using National Committee for Clinical Laboratory Standards Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
Flucytosine's Efficacy in the Face of Amphotericin B Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of fungal strains resistant to frontline antifungal agents like Amphotericin B poses a significant challenge in clinical settings. This guide provides a comparative analysis of the efficacy of flucytosine, particularly when used against Amphotericin B-resistant fungal strains. By examining experimental data from in vitro and in vivo studies, we aim to provide a comprehensive resource for researchers and drug development professionals exploring alternative and combination therapeutic strategies.
Executive Summary
This compound, a fluorinated pyrimidine (B1678525) analog, demonstrates significant antifungal activity, particularly in combination with other agents. While concerns about the development of resistance with monotherapy exist, its synergistic relationship with Amphotericin B is well-documented.[1] This guide delves into the quantitative evidence of this synergy, even in cases where fungal isolates exhibit resistance to Amphotericin B. The data presented herein underscores the potential of this compound-based combination therapy as a viable strategy to overcome Amphotericin B resistance.
Comparative Efficacy: In Vitro Data
The synergistic interaction between this compound and Amphotericin B against resistant fungal strains has been demonstrated through various in vitro assays, most notably the checkerboard microdilution method and time-kill studies. These studies often reveal that the combination of the two drugs leads to a significant reduction in the minimum inhibitory concentration (MIC) of each agent compared to their use alone.
Table 1: In Vitro Synergy of this compound and Amphotericin B Against Resistant Fungal Isolates
| Fungal Species | Isolate Information | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Combination Result (FICI*) | Reference |
| Cryptococcus neoformans | This compound-resistant isolate | 64 | 1 | Synergistic (FICI = 0.5) | [2] |
| Cryptococcus neoformans | 10 this compound-resistant isolates | >32 | 0.094 - 0.5 | 60% Synergistic | [3] |
| Candida auris | CBS 10913 | 0.125 - 1 | 0.25 - 1 | Synergistic | [4] |
| Candida lusitaniae | Amphotericin B-resistant isolates | - | Elevated | Enhanced killing with combination | [5] |
*Fractional Inhibitory Concentration Index (FICI) ≤ 0.5 is typically defined as synergy.
In Vivo Efficacy: Murine Model Data
Animal models provide crucial insights into the therapeutic potential of antifungal combinations in a physiological setting. Studies in murine models of disseminated cryptococcosis have shown that the combination of this compound and Amphotericin B can significantly reduce the fungal burden in various organs and improve survival, even when the infecting strain is resistant to this compound.
Table 2: In Vivo Efficacy of this compound and Amphotericin B Combination in a Murine Model of Disseminated Cryptococcosis with a this compound-Resistant Isolate
| Treatment Group | Fungal Burden in Brain (log10 CFU/g) Reduction vs. Control | Fungal Burden in Spleen (log10 CFU/g) Reduction vs. Control | Survival Outcome | Reference |
| Amphotericin B (0.5 mg/kg/day) | Ineffective | ~1.5 | - | [2] |
| This compound (100 or 250 mg/kg/day) | No reduction | No reduction | - | [2] |
| Amphotericin B (0.5 mg/kg/day) + this compound (100 mg/kg/day) | ~1 log10 reduction vs. Amphotericin B alone | Significant reduction vs. Amphotericin B alone | Increased median survival | [2] |
| Amphotericin B (0.5 mg/kg/day) + this compound (250 mg/kg/day) | ~1 log10 reduction vs. Amphotericin B alone | Significant reduction vs. Amphotericin B alone | Significantly increased median survival | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).
Checkerboard Microdilution Assay
This method is used to assess the in vitro interaction between two antimicrobial agents.
-
Preparation of Antifungal Agents: Stock solutions of this compound and Amphotericin B are prepared in a suitable solvent (e.g., water for this compound, DMSO for Amphotericin B). Serial twofold dilutions are then made in RPMI 1640 medium.
-
Plate Setup: In a 96-well microtiter plate, 50 µL of RPMI 1640 medium is added to each well. Subsequently, 50 µL of each this compound dilution is added to the wells in a horizontal orientation, and 50 µL of each Amphotericin B dilution is added in a vertical orientation, creating a matrix of drug combinations.
-
Inoculum Preparation: The fungal isolate is grown on Sabouraud Dextrose Agar for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL.
-
Inoculation and Incubation: 100 µL of the final inoculum is added to each well. The plate is incubated at 35°C for 24-48 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the drug that inhibits visible growth. The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Curve Analysis
This assay evaluates the rate and extent of fungal killing over time.
-
Preparation: A standardized fungal inoculum (1-5 x 10^5 CFU/mL) is prepared in RPMI 1640 medium. The antifungal agents are added at concentrations relative to their MICs (e.g., 1x, 4x, 16x MIC).
-
Incubation and Sampling: The cultures are incubated at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each culture.
-
Viable Cell Counting: The aliquots are serially diluted in sterile saline, and a specific volume is plated onto Sabouraud Dextrose Agar plates.
-
Colony Counting: The plates are incubated for 24-48 hours, and the number of colony-forming units (CFU) is counted.
-
Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. Synergy is often defined as a ≥2 log10 decrease in CFU/mL between the combination and the most active single agent.
Murine Model of Disseminated Cryptococcosis
This in vivo model is used to assess the efficacy of antifungal treatments.
-
Infection: Mice (e.g., C57BL/6) are infected with a suspension of Cryptococcus neoformans via intranasal, intratracheal, or intravenous inoculation to establish a systemic infection.
-
Treatment: Treatment with this compound (administered orally) and/or Amphotericin B (administered intraperitoneally) is initiated at a specified time post-infection and continued for a defined period (e.g., 5 days).
-
Assessment of Fungal Burden: At the end of the treatment period, mice are euthanized, and organs such as the brain, spleen, and lungs are harvested. The organs are homogenized, and serial dilutions are plated on Sabouraud Dextrose Agar to determine the fungal burden (CFU/g of tissue).
-
Survival Studies: In separate cohorts, the survival of the mice in each treatment group is monitored over time.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action and resistance, as well as a typical experimental workflow.
References
A Comparative Analysis of Flucytosine Resistance Development in Relation to Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance poses a significant threat to global health, necessitating a comprehensive understanding of the mechanisms and propensities of different antifungal agents to select for resistant pathogens. This guide provides a comparative study of resistance development to flucytosine (5-FC), a pyrimidine (B1678525) analog, in contrast to other major classes of antifungals: polyenes (Amphotericin B), azoles (e.g., fluconazole), and echinocandins (e.g., caspofungin).
Executive Summary
This compound's unique mechanism of action, requiring intracellular conversion to its active form, presents distinct pathways to resistance compared to other antifungal classes. While effective in combination therapy, monotherapy with this compound is often limited by the rapid emergence of resistance. This guide synthesizes experimental data to compare the frequency of resistance development, outlines the molecular mechanisms at play, and provides standardized experimental protocols for further research in this critical area.
Data Presentation: Comparative Frequency of Antifungal Resistance
The propensity for a fungal pathogen to develop resistance to an antifungal agent is a critical factor in its clinical utility. The following table summarizes available quantitative data on the frequency of primary and acquired resistance to this compound and other major antifungal classes across key fungal pathogens. It is important to note that resistance rates can vary significantly based on geographical location, patient population, and prior antifungal exposure.
| Antifungal Class | Antifungal Agent | Fungal Species | Primary Resistance Frequency | Spontaneous/Acquired Resistance Frequency (in vitro) | Clinical Resistance Prevalence |
| Pyrimidine Analogs | This compound (5-FC) | Candida albicans | Low (~3% of isolates may show increased MICs)[1] | Can emerge rapidly (within 1-2 passages) | 6.5% (intermediate or resistant)[2] |
| Candida glabrata | Low (~1% in large surveys) | ~2 x 10-7[3] | Varies by study | ||
| Cryptococcus neoformans | 1-2% (up to 7% reported) | Rapid development is a known concern[4] | Varies, but a concern in monotherapy | ||
| Aspergillus fumigatus | High intrinsic resistance at neutral pH[4] | N/A | Rarely used as monotherapy[4] | ||
| Polyenes | Amphotericin B | Candida spp. | Rare | Very low | Generally low, but emerging in some species like C. auris (up to 30-50%)[5] |
| Aspergillus fumigatus | Generally susceptible | Low | Low | ||
| Azoles | Fluconazole | Candida albicans | Low | 50-fold higher than 5-FC in C. glabrata[3] | 2-5% in USA and Europe[6] |
| Candida glabrata | Intrinsically less susceptible | High | High rates of acquired resistance | ||
| Candida auris | High (~90% of isolates)[5] | High | Very high | ||
| Aspergillus fumigatus | N/A | Strains resistant to azoles are >5 times more likely to develop resistance to new drugs[7] | Increasing globally | ||
| Echinocandins | Caspofungin | Candida albicans | Very low | 10-fold lower than 5-FC in C. glabrata[3] | Low |
| Candida glabrata | Low | Low | Increasing in some regions (up to 9.3%)[8] | ||
| Aspergillus fumigatus | N/A | Can be acquired through mutations in fks1 | Uncommon |
Mechanisms of Resistance: A Comparative Overview
The molecular pathways leading to resistance differ significantly between antifungal classes, reflecting their distinct modes of action.
This compound Resistance
This compound is a prodrug that requires transport into the fungal cell by cytosine permease (encoded by FCY2) and subsequent conversion to 5-fluorouracil (B62378) (5-FU) by cytosine deaminase (encoded by FCY1), and then to the active toxic nucleotide 5-fluorouridine (B13573) monophosphate (5-FUMP) by uracil (B121893) phosphoribosyltransferase (UPRTase, encoded by FUR1).[5] Resistance primarily arises from mutations in the genes of this metabolic pathway.
-
Impaired Uptake: Mutations in FCY2 or other permease-encoding genes reduce the influx of 5-FC into the cell.[9]
-
Defective Metabolism: Mutations in FCY1 or FUR1 prevent the conversion of 5-FC to its active, cytotoxic forms.[5]
Amphotericin B Resistance
Amphotericin B is a polyene that binds to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation and cell death. Resistance is relatively rare and often associated with a fitness cost to the fungus.
-
Altered Sterol Composition: Mutations in the ergosterol biosynthesis pathway (e.g., in ERG2, ERG3, ERG6, or ERG11 genes) lead to a decrease in ergosterol content or its replacement with other sterols, reducing the binding affinity of Amphotericin B.
-
Cell Wall Remodeling: Changes in the cell wall composition can mask ergosterol, preventing the drug from reaching its target.
-
Stress Response Activation: Fungi can upregulate antioxidant pathways to counteract the oxidative damage induced by Amphotericin B.
Azole Resistance
Azoles inhibit lanosterol (B1674476) 14-α-demethylase (encoded by ERG11 or CYP51A), a key enzyme in the ergosterol biosynthesis pathway. Resistance to azoles is a growing clinical concern and can occur through several mechanisms.
-
Target Site Modification: Point mutations in the ERG11 gene can reduce the binding affinity of azoles to the enzyme.
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of lanosterol 14-α-demethylase, requiring higher concentrations of the drug for inhibition.
-
Efflux Pump Overexpression: Upregulation of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) actively pump azoles out of the cell.
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes in the pathway can lead to the accumulation of sterols that are less disruptive to the cell membrane when ergosterol synthesis is inhibited.
Echinocandin Resistance
Echinocandins inhibit β-(1,3)-D-glucan synthase (encoded by FKS genes), an enzyme essential for the synthesis of a major component of the fungal cell wall. Resistance is primarily associated with mutations in the target enzyme.
-
Target Site Modification: Specific "hot spot" mutations in the FKS1 or FKS2 genes alter the structure of β-(1,3)-D-glucan synthase, reducing its susceptibility to echinocandin inhibition.
-
Paradoxical Effect: Some fungi, particularly Aspergillus species, can exhibit a "paradoxical" regrowth at high echinocandin concentrations, a phenomenon linked to the activation of cell wall stress response pathways, leading to increased chitin (B13524) synthesis.
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental procedures is crucial for understanding and investigating antifungal resistance. The following diagrams, rendered in Graphviz (DOT language), illustrate key signaling pathways involved in resistance and a generalized workflow for in vitro resistance evolution studies.
Caption: this compound mechanism of action and primary resistance pathways.
References
- 1. This compound Resistance Is Restricted to a Single Genetic Clade of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound primary resistance in Candida species and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Basis of pH-Dependent 5-Flucytosine Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid in vitro evolution of this compound resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of antifungal resistance - Life Worldwide [en.fungaleducation.org]
- 7. Certain Aspergillus Strains More Likely to Resist Antifungal | Technology Networks [technologynetworks.com]
- 8. Frequency of Decreased Susceptibility and Resistance to Echinocandins among Fluconazole-Resistant Bloodstream Isolates of Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Fluconazole Cross-Resistance in Purine-Cytosine Permease-Deficient Candida lusitaniae Clinical Isolates: Indirect Evidence of a Fluconazole Uptake Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Flucytosine: A Procedural Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of flucytosine, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This compound, an antifungal and antineoplastic agent, requires careful handling and disposal to mitigate potential health risks and ensure regulatory compliance. Although not explicitly listed as a P- or U-listed hazardous waste by the Resource Conservation and Recovery Act (RCRA), its classification as a reproductive toxin (H361) in some safety data sheets necessitates a cautious approach to its disposal.[1] Best practices, aligned with guidance for cytotoxic and antineoplastic drugs, recommend managing this compound waste as hazardous to ensure the highest safety standards.[2][3][4]
Waste Characterization and Segregation
The first critical step in the proper disposal of this compound is the accurate characterization and segregation of the waste stream. All materials that have come into contact with this compound, including unused or expired drug product, contaminated personal protective equipment (PPE), labware, and cleaning materials, must be considered potentially hazardous.[3]
Key Principles of this compound Waste Management:
-
Do Not Mix: this compound waste should not be mixed with general laboratory trash, infectious waste, or other chemical waste streams.[4][5]
-
Prohibition of Sewering: Disposal of this compound down the drain is strictly prohibited.[3] This practice can lead to environmental contamination as wastewater treatment facilities are often not equipped to remove such pharmaceutical compounds.[6]
-
Incineration as the Preferred Method: The recommended disposal method for this compound and other antineoplastic agents is high-temperature incineration at a licensed hazardous waste facility.[7][8][9]
The following table provides a summary of this compound waste categorization and the appropriate disposal containers.
| Waste Category | Examples | Recommended Container |
| Bulk this compound Waste | Unused or expired this compound powder or solutions; grossly contaminated materials from spills. | Black RCRA hazardous waste container.[2][5] |
| Trace-Contaminated Sharps | Needles, syringes, and other sharps that have come into contact with this compound. | Yellow, puncture-proof sharps container with a purple lid, clearly labeled as "Cytotoxic" or "Chemotherapy" waste.[4] |
| Trace-Contaminated Labware and PPE | Empty vials, flasks, gloves, gowns, and other disposable materials with minimal residual this compound. | Purple bags or containers labeled as "Cytotoxic" or "Chemotherapy" waste.[4][10] |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, personnel must don appropriate PPE, including:
-
Two pairs of chemotherapy-rated gloves.[2]
-
A disposable gown.
-
Eye protection (safety glasses or goggles).
-
A face shield if there is a risk of splashing.
2. Waste Segregation at the Point of Generation:
-
Immediately after use, dispose of all this compound-contaminated materials into the correct, color-coded waste container as detailed in the table above.
-
Do not overfill waste containers. Containers should be sealed when they are three-quarters full to prevent spills and facilitate safe handling.[3]
3. Labeling and Storage:
-
Ensure all waste containers are clearly and accurately labeled with their contents.
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.
4. Spill Management:
-
In the event of a this compound spill, cordon off the area and follow your institution's established spill cleanup procedures for cytotoxic agents.
-
All materials used for spill cleanup must be disposed of as bulk this compound waste in a black RCRA hazardous waste container.
5. Documentation and Pickup:
-
Maintain accurate records of all hazardous waste generated, in accordance with institutional and regulatory requirements.
-
Schedule a pickup for the waste through your institution's EHS department or designated waste management provider.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste segregation.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and upholding environmental responsibility. Always consult your institution's specific waste management policies and your local and state regulations for any additional requirements.[6][7]
References
- 1. epa.gov [epa.gov]
- 2. web.uri.edu [web.uri.edu]
- 3. benchchem.com [benchchem.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. trihazsolutions.com [trihazsolutions.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 8. usbioclean.com [usbioclean.com]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
Navigating the Safe Handling of Flucytosine: A Guide to Personal Protective Equipment and Operational Procedures
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent pharmaceutical compounds like Flucytosine. Although specific occupational exposure limits for this compound have not been established, its classification as a hazardous drug necessitates stringent adherence to safety protocols to minimize exposure risk. This guide provides essential information on the personal protective equipment (PPE) required, as well as detailed operational and disposal plans for the safe handling of this compound.
Essential Personal Protective Equipment (PPE)
When working with this compound, a comprehensive PPE strategy is crucial. The following table summarizes the recommended equipment to be used at all stages of handling, from receiving to disposal.
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is best practice, with one pair worn under the gown cuff and the other over. Gloves should be changed regularly and immediately if contaminated or damaged.[1][2] |
| Body Protection | Disposable gown | A disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, with a solid front, long sleeves, and tight-fitting cuffs is required.[1] |
| Eye and Face Protection | Safety goggles and face shield | Tightly fitting safety goggles with side shields are mandatory to protect against dust and splashes.[1][2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Respiratory Protection | Respirator | In situations where dust or aerosols may be generated and cannot be controlled by engineering measures, a NIOSH-approved respirator is necessary. The type of respirator should be selected based on a risk assessment of the specific procedure.[2][3] |
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling this compound is essential to maintain a safe working environment. The following workflow outlines the key steps from receipt of the compound to its final disposal.
A procedural workflow for the safe handling of this compound.
1. Preparation:
-
Don PPE: Before handling this compound, all personnel must don the appropriate PPE as detailed in the table above.
-
Prepare Work Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of airborne exposure.[1] The work surface should be covered with a disposable, absorbent liner.
2. Handling:
-
Receiving and Unpacking: Upon receipt, inspect the container for any damage or leaks. Unpack in a designated area, wearing appropriate PPE.
-
Storage: this compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] It should be stored locked up and protected from light.[4]
-
Weighing and Preparation: Weighing of this compound powder should be performed in a containment device such as a fume hood to prevent inhalation of the powder. Use dedicated equipment and utensils. If preparing solutions, do so in a manner that avoids splashing.
-
Experimentation: Conduct all experimental procedures involving this compound within a designated and controlled area.
3. Cleanup and Disposal:
-
Decontamination: At the end of any procedure, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Waste Segregation: All waste contaminated with this compound, including gloves, gowns, disposable liners, and experimental materials, must be segregated as hazardous or cytotoxic waste.
-
Waste Disposal: Dispose of this compound waste in clearly labeled, sealed containers.[1] Follow all institutional and local regulations for the disposal of hazardous chemical waste. This may involve incineration by a licensed hazardous material disposal company.[1]
-
Doff PPE: Remove PPE in a designated area, taking care to avoid self-contamination. Dispose of all disposable PPE as hazardous waste. Wash hands thoroughly after removing PPE.
Quantitative Data Summary
While specific occupational exposure limits for this compound are not available, the following table presents other relevant quantitative safety data.
| Parameter | Value | Reference |
| Oral LD50 (Rat) | >15 g/kg | [3] |
| Recommended Storage Temperature | 15-30°C | [2] |
Note: The high LD50 value in rats suggests low acute toxicity via ingestion. However, the primary concern with this compound handling is the potential for long-term effects from occupational exposure, hence the need for stringent safety measures.
By implementing these comprehensive safety and logistical procedures, research facilities can ensure the well-being of their personnel while conducting vital work with this compound. Adherence to these guidelines will help build a strong safety culture and foster a deep sense of trust in the laboratory's commitment to protecting its most valuable asset: its people.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
